molecular formula C11H22N2O2 B1404245 tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate CAS No. 849616-22-4

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Cat. No.: B1404245
CAS No.: 849616-22-4
M. Wt: 214.3 g/mol
InChI Key: OBSACSBMTRJNPH-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSACSBMTRJNPH-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849616-22-4
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a critical bifunctional building block in modern drug discovery and organic synthesis. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, comprehensive characterization data, and its applications. This document is intended for researchers, chemists, and drug development professionals who utilize stereochemically defined scaffolds to construct complex molecular architectures with therapeutic potential.

Introduction

In the landscape of medicinal chemistry, the use of rigid, stereochemically defined scaffolds is paramount for designing ligands with high affinity and selectivity for their biological targets. Saturated carbocycles, such as the cyclohexane ring, provide three-dimensional diversity that is often crucial for optimizing pharmacokinetic and pharmacodynamic properties. Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a prime example of such a scaffold. It features a cis-1,3-diaminocyclohexane core where one amine is protected with a tert-butyloxycarbonyl (Boc) group, leaving the other primary amine available for synthetic elaboration. This differential protection allows for selective, sequential functionalization, making it an invaluable intermediate for constructing complex molecules, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

Compound Identification and Properties

The unambiguous identification of a chemical reagent is the foundation of reproducible science. The key identifiers and physical properties for this compound are summarized below.

Identifier Value
CAS Number 1298101-47-9[1][2][3][4][5]
IUPAC Name tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate[2][4]
Synonyms (1s,3r)-3-amino-1-(boc-amino)cyclohexane, cis-tert-butyl N-[cis-3-aminocyclohexyl]carbamate[2][4][5]
Molecular Formula C₁₁H₂₂N₂O₂[2][3][4]
Molecular Weight 214.31 g/mol [3][4]
Appearance White to off-white solid[4]
Purity Typically ≥95%[1]
Storage 2-8°C, sealed in dry, dark place[3][4]

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate is most efficiently achieved via the deprotection of a suitable precursor. A common and reliable method involves the hydrogenolysis of a benzyl carbamate (Cbz) protected diamine.

Diagram of Synthesis Workflow

Synthesis_Workflow Precursor tert-Butyl ((1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclohexyl)carbamate Reagents H₂ (1 atm) 10% Pd/C Ethanol (Solvent) Precursor->Reagents Hydrogenolysis Workup Filtration through Celite Solvent Evaporation Reagents->Workup Reaction Quench Product tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate Workup->Product Isolation

Caption: A typical workflow for the synthesis via hydrogenolysis.

Detailed Experimental Protocol
  • Objective: To selectively remove the Cbz protecting group from a doubly protected cyclohexane diamine to yield the mono-Boc protected product.

  • Materials:

    • tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate (1 equivalent)

    • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 0.05 eq by weight of Pd)

    • Ethanol (EtOH), anhydrous

    • Hydrogen (H₂) gas balloon or Parr shaker apparatus

    • Celite®

  • Procedure:

    • Reaction Setup: To a solution of tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate in ethanol, carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).[4]

      • Scientific Rationale: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions. The inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions before the introduction of hydrogen.

    • Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (1 atm, balloon).[4] The mixture is stirred vigorously at room temperature.

      • Scientific Rationale: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl carbamate by catalytic transfer hydrogenation. The Boc group is stable under these conditions, demonstrating the orthogonality of these two common amine protecting groups. Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid solution, and gaseous hydrogen.

    • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 5 hours).[4]

    • Workup and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[4] The Celite pad is washed with additional ethanol to ensure complete recovery of the product.

      • Scientific Rationale: Celite is a diatomaceous earth filter aid that prevents the fine palladium particles from passing through the filter paper, which would contaminate the final product.

    • Final Product: The combined filtrate is concentrated under reduced pressure to yield tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a white solid.[4] The product can be used without further purification if the reaction goes to completion.

Spectroscopic Characterization

Verification of the chemical structure and purity is performed using standard spectroscopic methods. While specific spectra are dependent on instrumentation and solvents, the following are characteristic features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the cyclohexane ring will appear as a series of complex multiplets between 1.0 and 3.0 ppm. The proton attached to the Boc-protected nitrogen (NH) will typically be a broad signal.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the tert-butyl group (~28 ppm), the carbonyl carbon of the carbamate (~155 ppm), and the carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.3.

  • Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic stretches for N-H bonds (both the primary amine and the carbamate), a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm⁻¹), and C-H stretches.

Applications in Drug Development

The utility of this building block lies in its bifunctional nature, allowing it to act as a versatile linker or scaffold.[2] The free primary amine is a nucleophile that can readily undergo reactions like acylation, reductive amination, and urea formation, while the Boc-protected amine remains shielded.[6]

Diagram of Molecular Utility

Molecular_Utility cluster_0 Reaction at Primary Amine cluster_1 Deprotection & Further Reaction BuildingBlock H₂N (1S,3R)-Cyclohexyl NH-Boc Acylation Acylation (R-COCl) BuildingBlock:f0->Acylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) BuildingBlock:f0->Alkylation Urea Urea Formation (R-NCO) BuildingBlock:f0->Urea Deprotection Boc Deprotection (TFA or HCl) BuildingBlock:f2->Deprotection SecondReaction Reaction at Second Amine Deprotection->SecondReaction

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a chiral carbamate derivative, is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its rigid cyclohexyl scaffold, combined with the orthogonally protected diamine functionality, offers a versatile platform for the synthesis of complex molecular architectures with precisely controlled stereochemistry. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights for its effective utilization in research and development.

This document delves into the structural and electronic characteristics, physical properties, and spectroscopic signature of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Furthermore, it outlines a robust synthetic and purification protocol and explores its application in the development of novel therapeutics, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Chemical Identity and Molecular Structure

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is characterized by a cyclohexane ring with two functional groups, an amino group and a tert-butoxycarbonyl (Boc)-protected amino group, in a cis-1,3-relationship. The stereochemistry is defined as (1S,3R), which dictates the spatial orientation of these substituents.

Table 1: Compound Identification

IdentifierValue
IUPAC Name tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
CAS Number 1298101-47-9[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N[C@H]1CCN
InChI Key OBSACSBMTRJNPH-BDAKNGLRSA-N

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Cyclohexane Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituents N1 [label="NH-Boc", pos="1.74,1!", fontcolor="#EA4335"]; N2 [label="NH₂", pos="-1.74,-1!", fontcolor="#4285F4"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N1; C3 -- N2; }

Figure 1: 2D representation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point Not available-
Boiling Point (Predicted) 322.1 ± 31.0 °C[2]
Density (Predicted) 1.02 ± 0.1 g/cm³[2]
pKa (Predicted) 12.40 ± 0.40[2]
LogP (Predicted) 1.3-
Solubility Soluble in polar organic solvents such as methanol and ethanol.[3]
Storage Conditions 2-8°C, protect from light, sealed in dry conditions.[2], [2]

Spectroscopic Profile

The structural integrity and purity of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate are confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not publicly available, a detailed analysis of its structural components allows for an accurate prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the cyclohexyl ring protons, typically in the range of 1.0-3.5 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4 ppm. The protons of the two amino groups will be visible, with the NH of the carbamate likely appearing as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the carbonyl carbon of the carbamate will appear further downfield, typically in the 155-160 ppm region. The carbons of the cyclohexyl ring will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: The primary amine (NH₂) will exhibit two bands in the 3300-3500 cm⁻¹ region, while the secondary amine (NH-Boc) will show a single band in the same region.

  • C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the Boc-carbamate.

  • C-N stretching: These vibrations will be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is expected at m/z 214 or 215, respectively. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

Synthesis and Purification

A reliable and scalable synthesis is crucial for the utility of any building block. A common and effective method for the preparation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate involves the deprotection of a suitable precursor.

Synthetic Pathway

A frequently employed synthetic route is the hydrogenolysis of a benzyl-protected diamine precursor.[2]

Synthesis_Pathway Precursor tert-Butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate Intermediate Reaction Mixture Precursor->Intermediate H₂, Pd/C Ethanol Product tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate Intermediate->Product Filtration, Concentration

Figure 2: Synthetic pathway for tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Experimental Protocol

Materials:

  • tert-Butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate in ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (typically 1 atm) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude product.[2]

  • If necessary, the product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery

The unique structural features of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate make it a valuable intermediate in the synthesis of various therapeutic agents. Its stereodefined nature is particularly important for designing molecules with high specificity for their biological targets.

Kinase Inhibitors

The aminocyclohexyl scaffold is a privileged motif in the design of kinase inhibitors. This compound has been utilized as a key building block in the synthesis of inhibitors for Cyclin-Dependent Kinase 7 (CDK7), a crucial regulator of the cell cycle and transcription.[4][5] The primary amine can be functionalized to interact with the hinge region of the kinase, while the Boc-protected amine allows for the introduction of other pharmacophoric elements to enhance potency and selectivity.

GPCR Allosteric Modulators

The rigid trans-aminocyclohexane structure can mimic bioactive conformations of ligands for G-protein coupled receptors (GPCRs).[1] This makes tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate an attractive starting material for the development of allosteric modulators. These modulators bind to a site distinct from the endogenous ligand binding site, offering a more subtle and potentially safer way to modulate receptor activity.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a well-defined and versatile chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic characteristics, a reliable synthetic protocol, and key applications. A thorough understanding of these fundamental aspects is paramount for researchers and scientists aiming to leverage this valuable building block in the creation of next-generation therapeutics. The availability of both a reactive primary amine and a protected secondary amine in a stereochemically defined scaffold ensures its continued importance in the synthesis of complex and biologically active molecules.

References

  • Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. lookchem. [Link]

  • tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Ark Pharma Scientific Limited. [Link]

  • Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PubMed Central. [Link]

  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. AME Publications. [Link]

Sources

The Stereochemical Imperative: Unlocking the Biological Significance of the (1S,3R) Configuration in Aminocyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of modern drug discovery and development. The specific spatial orientation of functional groups within a molecule can profoundly influence its pharmacological properties, including target binding affinity, efficacy, and metabolic stability. This technical guide delves into the critical biological significance of the (1S,3R) configuration in the aminocyclohexyl carbamate scaffold, a privileged structural motif in medicinal chemistry. We will explore the underlying principles of how this specific stereoisomerism dictates biological activity, provide detailed experimental protocols for its evaluation, and present a comprehensive analysis of its role in the design of next-generation therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of stereochemistry in their scientific endeavors.

Introduction: The Primacy of Chirality in Biological Recognition

The vast majority of biological macromolecules, including proteins and nucleic acids, are chiral. This inherent chirality creates a stereospecific environment for molecular interactions, akin to a lock and key mechanism where only a precisely shaped key can effectively engage the lock. Consequently, the stereoisomers of a chiral drug molecule can exhibit markedly different, and sometimes even opposing, biological effects. The (1S,3R) configuration in aminocyclohexyl carbamates represents a compelling case study in the profound impact of stereochemistry on biological function. This guide will illuminate why this specific arrangement is often crucial for achieving desired therapeutic outcomes.

The aminocyclohexyl carbamate moiety is a versatile building block in medicinal chemistry, frequently employed as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS)[1]. The carbamate group itself is a well-established pharmacophore known to interact with the active sites of various enzymes, often leading to their inhibition.

The (1S,3R) Configuration: A Gateway to Enhanced Biological Activity

The cyclohexane ring in aminocyclohexyl carbamates can exist in various stereoisomeric forms, including (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The seemingly subtle difference in the spatial orientation of the amino and carbamate substituents has profound implications for how the molecule interacts with its biological target.

Structure-Activity Relationship (SAR) and Stereochemical Specificity

While comprehensive public data directly comparing the biological activities of all four stereoisomers of a single aminocyclohexyl carbamate derivative on a specific target is limited, the principles of stereospecificity strongly suggest that the (1S,3R) configuration often provides an optimal arrangement for binding to chiral protein pockets. This is because the precise positioning of the amino and carbamate groups, dictated by the (1S,3R) stereochemistry, can maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes within the target's binding site.

For instance, in the context of enzyme inhibition, the carbamate moiety often acts as a covalent modifier of a catalytic serine residue in the enzyme's active site. The efficiency of this interaction is highly dependent on the correct positioning of the carbamate group, which is in turn dictated by the overall stereochemistry of the molecule.

Key Biological Targets and Therapeutic Applications

The (1S,3R)-aminocyclohexyl carbamate scaffold has been incorporated into molecules targeting a range of biological entities, with a significant focus on enzymes and G-protein coupled receptors (GPCRs).

Enzyme Inhibition: A Tale of Two Serine Hydrolases

Carbamates are a well-known class of inhibitors for serine hydrolases, enzymes that play critical roles in various physiological processes. The mechanism of inhibition typically involves the carbamoylation of the active site serine, rendering the enzyme inactive. The (1S,3R) configuration can significantly influence the potency and selectivity of this inhibition.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation. Carbamate-based compounds are potent FAAH inhibitors, and the stereochemistry of the cyclohexyl ring is critical for optimal activity.

  • Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders. Carbamates are a major class of AChE inhibitors, and their efficacy is highly dependent on their three-dimensional structure.

Modulation of G-Protein Coupled Receptors (GPCRs)

The (1S,3R)-aminocyclohexyl carbamate scaffold can also be found in ligands for GPCRs, the largest family of cell surface receptors and major drug targets. The specific stereochemistry is often crucial for achieving high affinity and selectivity for a particular receptor subtype.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological significance of the (1S,3R) configuration, well-defined experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (aminocyclohexyl carbamate stereoisomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 10 µL of the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Add 20 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Acquisition & Analysis prep_buffer Phosphate Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_enzyme AChE Solution add_enzyme Add AChE & Incubate prep_enzyme->add_enzyme prep_substrate ATCI Solution add_substrate Add ATCI (Start Reaction) prep_substrate->add_substrate prep_dtns DTNB Solution add_dtns Add DTNB prep_dtns->add_dtns prep_inhibitor Inhibitor Dilutions add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_dtns add_dtns->add_substrate measure_abs Measure Absorbance @ 412 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining AChE inhibition.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is a common method for measuring FAAH activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (aminocyclohexyl carbamate stereoisomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add the test compound solution (or buffer for control).

    • Add the FAAH enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the FAAH substrate solution.

  • Measurement:

    • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 465 nm) every minute for 30-60 minutes at 37°C using a fluorometric microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Acquisition & Analysis prep_buffer FAAH Assay Buffer add_inhibitor Add Inhibitor/Control prep_buffer->add_inhibitor prep_enzyme FAAH Enzyme Solution add_enzyme Add FAAH & Incubate prep_enzyme->add_enzyme prep_substrate FAAH Substrate Solution add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate prep_inhibitor Inhibitor Dilutions prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining FAAH inhibition.

Stereoselective Synthesis of (1S,3R)-Aminocyclohexyl Carbamate

The synthesis of stereochemically pure aminocyclohexyl carbamates is a critical step in evaluating their biological activity. A common precursor is tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. While a detailed, step-by-step protocol for this specific molecule is proprietary to various chemical suppliers, a general synthetic strategy often involves the stereoselective reduction of a corresponding ketone or the resolution of a racemic mixture.

A plausible synthetic route can be envisioned starting from 3-aminocyclohexanone, which can be protected with a Boc group. The subsequent stereoselective reduction of the ketone would be a key step to establish the desired (1S,3R) stereochemistry. This can be followed by the introduction of the carbamate functionality.

Conceptual Synthetic Pathway

Synthesis_Pathway start 3-Aminocyclohexanone step1 Boc Protection start->step1 (Boc)2O, Base intermediate1 3-(Boc-amino)cyclohexanone step1->intermediate1 step2 Stereoselective Reduction intermediate1->step2 e.g., Chiral Reducing Agent intermediate2 (1S,3R)-3-(Boc-amino)cyclohexanol step2->intermediate2 step3 Introduction of Second Amino Group intermediate2->step3 intermediate3 tert-Butyl ((1S,3R)-3-amino-2-hydroxycyclohexyl)carbamate step3->intermediate3 step4 Carbamate Formation intermediate3->step4 final_product tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate step4->final_product

Caption: Conceptual synthesis of the target compound.

Conclusion and Future Directions

The (1S,3R) configuration in aminocyclohexyl carbamates is a critical determinant of their biological activity. This stereochemical arrangement often provides the optimal geometry for high-affinity and selective interactions with biological targets, particularly enzymes and GPCRs. The ability to synthesize and evaluate stereochemically pure isomers is paramount for elucidating structure-activity relationships and for the successful development of novel therapeutics.

Future research in this area should focus on the systematic evaluation of all stereoisomers of promising aminocyclohexyl carbamate derivatives against a panel of biological targets. Such studies will not only deepen our understanding of the principles of stereospecific recognition but also pave the way for the design of more potent and selective drugs with improved therapeutic profiles.

References

  • Hughes, R. O., et al. (2011). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630. [Link]

  • Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1659, 139-152. [Link]

  • Patricelli, M. P., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PLoS ONE, 2(8), e725. [Link]

  • Sopiphun, S., et al. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytical and Bioanalytical Chemistry, 408(24), 6795-6804. [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

  • Mor, M., et al. (2004). O-Arylcarbamates with 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 4998-5008. [Link]

  • Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 7(5), 1-10. [Link]

  • Tarzia, G., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 50(23), 5783-5793. [Link]

  • Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Pharmaceutical Research International, 34(46A), 1-3. [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

  • da Silva, A. F. M., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(13), 5086. [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Zheng, F., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97-102. [Link]

  • Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(3), 1195-1203. [Link]

  • Szacon, E., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21543-21556. [Link]

  • Lee, J. Y., et al. (2003). Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids. The Journal of Biological Chemistry, 278(40), 37041-37051. [Link]

  • Haridas, V., et al. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • Harikrishnan, H., et al. (2020). Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer. Inflammopharmacology, 28(1), 1-18. [Link]

Sources

The Strategic Utility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A Core Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a chiral bifunctional molecule that has emerged as a critical building block in modern drug discovery. Its significance lies in the stereochemically defined 1,3-diaminocyclohexane core, which presents a conformationally constrained scaffold. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, strategic applications, and detailed synthetic protocols. As a key intermediate, this compound offers medicinal chemists a reliable platform for constructing complex molecular architectures, particularly in the design of allosteric modulators and ligands for G-protein coupled receptors (GPCRs), where precise three-dimensional orientation is paramount for biological activity.

Core Nomenclature and Chemical Identity

Precise identification of chemical entities is fundamental for reproducibility in research and development. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is known by several synonyms and is cataloged under various registry numbers. This section consolidates its key identifiers.

The presence of two key functional groups dictates the molecule's utility: a primary amine that serves as a nucleophilic handle for synthetic elaboration, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group provides robust protection under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) yet can be selectively removed under acidic conditions, enabling orthogonal synthetic strategies.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
Primary Name tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate
IUPAC Name tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate[1][2]
CAS Number 1298101-47-9[1][2][3][4][5]
MDL Number MFCD24469814[4]
Molecular Formula C₁₁H₂₂N₂O₂[1][2][3][4][5]
Molecular Weight 214.31 g/mol [6]
InChI Key OBSACSBMTRJNPH-BDAKNGLRSA-N
SMILES CC(C)(C)OC(=O)N[C@H]1CCCC1[2]
Synonyms (1s,3r)-3-amino-1-(boc-amino)cyclohexane[1][4]
cis-tert-butyl N-[cis-3-aminocyclohexyl]carbamate[1][5]
cis-N-tert-Butoxycarbonyl-1,3-cyclohexanediamine[5]
Carbamic acid, N-[(1S,3R)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester[4]

Physicochemical Properties and Safety Profile

Understanding the physical characteristics and handling requirements is a prerequisite for safe and effective laboratory use.

Table 2: Physicochemical and Safety Data

PropertyValueSource
Appearance White to off-white solid[4]
Boiling Point 322.1 ± 31.0 °C (Predicted)[4]
Density 1.02 ± 0.1 g/cm³ (Predicted)[4]
Storage 2-8°C, sealed in dry, protect from light[4][6]
GHS Pictogram GHS07 (Exclamation mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed[4]
H315: Causes skin irritation[4]
H319: Causes serious eye irritation[4]
H335: May cause respiratory irritation[4]
Precautionary P261: Avoid breathing dust[4]
Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Strategic Importance in Medicinal Chemistry

The value of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate extends beyond its function as a simple diamine surrogate. Its rigid cyclohexane core serves as a conformationally restricted scaffold. This property is highly sought after in drug design for several reasons:

  • Entropy Reduction: By locking the substituent groups in a defined spatial orientation, the scaffold reduces the entropic penalty of binding to a biological target, which can lead to enhanced potency.

  • Mimicking Bioactive Conformations: The trans-aminocyclohexane structure is particularly adept at mimicking the bioactive conformations of ligands for targets such as GPCRs.[2] This allows for the design of potent and selective modulators.

  • Vectorial Diversity: The 1,3-disubstituted pattern provides distinct vectors for chemical elaboration, enabling chemists to probe the binding pocket of a target receptor in multiple directions to optimize interactions.

  • Stereochemical Definition: As a stereodefined building block, it allows for the synthesis of single-enantiomer drugs, avoiding the complications of pharmacokinetic and pharmacodynamic variability often associated with racemic mixtures. It is frequently produced with high diastereomeric excess (>98%) through techniques like enzymatic resolution.[2]

This building block is a key intermediate in the synthesis of a wide range of biologically active compounds, making it a valuable tool for developing new drugs and therapeutic agents.[1]

Caption: Logical relationships of the compound's strategic value.

Synthesis and Stereochemical Control

A common and effective method for preparing the title compound involves the hydrogenolytic deprotection of a corresponding benzyl carbamate precursor. The following protocol is based on established chemical transformations.

Protocol: Synthesis via Catalytic Hydrogenolysis

This procedure details the removal of a benzyl carbamate protecting group from a suitable precursor to yield the free primary amine. The choice of Palladium on carbon (Pd/C) as a catalyst is standard for this transformation due to its high efficiency and selectivity.

Rationale: Catalytic hydrogenation is a clean and high-yielding reaction. The benzylic C-O bond is readily cleaved by hydrogen in the presence of a palladium catalyst, releasing the free amine and generating toluene and carbon dioxide as benign byproducts. Ethanol is a common solvent as it solubilizes the substrate and is compatible with the reaction conditions.

Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation vessel, add tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclohexyl)carbamate (1 equivalent).

  • Solvent Addition: Add degassed ethanol (EtOH) to dissolve the substrate (concentration typically ~0.06 M).[4]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically around 4-5% w/w relative to the substrate.[4]

  • Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The material can be further purified by chromatography if necessary, but this reaction often yields a product of high purity.

Synthesis_Workflow cluster_0 Synthesis Protocol A Starting Material: tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino) cyclohexyl)carbamate B Dissolve in EtOH A->B C Add 10% Pd/C Catalyst B->C D Hydrogenate (H2 gas) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Filter through Celite E->F G Solvent Evaporation F->G H Final Product: tert-Butyl ((1S,3R)-3-aminocyclohexyl) carbamate G->H

Caption: A typical workflow for the synthesis of the title compound.

Key Synthetic Transformations

The synthetic utility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate stems from the differential reactivity of its two amino groups. The unprotected primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the Boc-protected amine remains unreactive.

Protocol: N-Acylation with an Acid Chloride

This protocol describes a standard procedure for forming an amide bond by reacting the primary amine with an acyl chloride.

Rationale: The reaction between a primary amine and an acid chloride is a rapid and generally high-yielding method for amide synthesis. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common aprotic solvent for this transformation.

Step-by-Step Methodology:

  • Reactant Setup: Dissolve tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is done to moderate the exothermic reaction.

  • Reagent Addition: Add the desired acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove excess acid chloride, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the N-acylated product. Purify via column chromatography if needed.

Differential_Reactivity cluster_reactions Reactions at Primary Amine cluster_deprotection Boc Deprotection compound H₂N- (1S,3R)-Cyclohexyl -NH-Boc Acylation Acylation (R-COCl, Base) compound:f0->Acylation nucleophilic attack ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) compound:f0->ReductiveAmination Sulfonylation Sulfonylation (R-SO₂Cl, Base) compound:f0->Sulfonylation Deprotection Acidic Conditions (TFA or HCl) compound:f2->Deprotection cleavage

Caption: Differential reactivity of the functional groups.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its combination of a stereochemically defined, conformationally rigid core and orthogonally protected amino groups provides a robust platform for the synthesis of sophisticated and potent therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique structural and chemical attributes of this versatile building block.

References

  • LookChem. (n.d.). Cas 1298101-47-9, tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Retrieved from [Link]

Sources

The Strategic Role of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a High-Value Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Imperative of Stereochemical Control in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail but a fundamental determinant of its efficacy and safety profile. The vast majority of biological targets, from enzymes to receptors, are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug may elicit the desired therapeutic effect. Its mirror image, or other diastereomers, can be inactive, less active, or, in the most severe cases, responsible for significant off-target toxicity.

This reality places immense value on chiral building blocks—enantiomerically pure molecules that serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, chiral diamines are particularly prized for their ability to introduce defined three-dimensional vectors for molecular recognition and to serve as versatile handles for further chemical elaboration. This guide focuses on a particularly valuable example: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate . We will explore its synthesis, physicochemical properties, and its pivotal role in the construction of high-impact therapeutics, providing field-proven insights and detailed protocols for its application.

Chapter 1: Physicochemical and Structural Profile

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS: 1298101-47-9) is a bifunctional organic molecule featuring a cyclohexane ring with two amine functionalities in a cis-1,3 relationship.[1][2] The specific (1S,3R) stereochemistry defines a precise spatial arrangement crucial for its application.

Key Structural Features:

  • Stereodefined Cyclohexyl Scaffold: The rigid cyclohexane ring acts as a conformationally restricted scaffold. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The trans-orientation of the amino and Boc-protected amino groups relative to the ring's hydrogens provides a defined geometry that can mimic the bioactive conformations of ligands for targets like G-protein coupled receptors (GPCRs).[3]

  • Orthogonal Protection: The molecule possesses two amine groups with distinct reactivities. One is a free primary amine, ready for nucleophilic attack or coupling reactions. The other is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is exceptionally stable under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) yet can be cleanly and selectively removed under strong acidic conditions (e.g., trifluoroacetic acid or HCl). This orthogonal protection scheme is the cornerstone of its utility, allowing for controlled, stepwise synthetic elaborations.

Table 1: Physicochemical Properties of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate
PropertyValueReference(s)
CAS Number 1298101-47-9[1][2]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [3]
Appearance Solid[3]
Storage Temperature 2-8 °C, protect from light, sealed in dry[2]
SMILES CC(C)(C)OC(=O)N[C@H]1CCCC1[3]
InChI Key OBSACSBMTRJNPH-BDAKNGLRSA-N[4]

Chapter 2: Synthesis and Stereochemical Control

The primary challenge in accessing this building block is not the construction of the 1,3-diaminocyclohexane core but the isolation of the desired (1S,3R) enantiomer in high purity. While various asymmetric syntheses exist, the most common and industrially scalable approach involves the resolution of a racemic mixture.

The Causality of Diastereomeric Salt Resolution

The foundational principle for resolving a racemic mixture of amines is its reaction with a single enantiomer of a chiral acid.[5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures. This difference allows for their separation by fractional crystallization. L-(+)-tartaric acid is a cost-effective and highly effective resolving agent for cyclic diamines due to its ability to form well-defined, crystalline salts.[5]

The workflow involves two key phases:

  • Resolution: The racemic cis-1,3-diaminocyclohexane is reacted with L-(+)-tartaric acid. The (1S,3R)-diamine-L-tartrate salt, being less soluble in the chosen solvent system, preferentially crystallizes and can be isolated by filtration.

  • Protection: The resolved diamine is then liberated from its salt by treatment with a base. To enable its use as a versatile building block, it undergoes a selective mono-N-Boc protection reaction. Using a controlled amount of di-tert-butyl dicarbonate (Boc₂O) ensures that only one of the two equivalent amino groups is protected, yielding the target molecule.

Experimental Protocol 1: Resolution and Protection

This protocol is adapted from the well-established resolution of the analogous trans-1,2-diaminocyclohexane and applies the same validated principles.[5][6]

Part A: Resolution of (±)-cis-1,3-Diaminocyclohexane

  • Preparation: Charge a 250 mL round-bottom flask with L-(+)-tartaric acid (7.4 g, 49.3 mmol) and 25 mL of distilled water. Stir at room temperature until a clear solution is formed.

  • Addition of Diamine: To the stirred tartaric acid solution, add a solution of (±)-cis-1,3-diaminocyclohexane (11.2 g, 98.6 mmol) in 10 mL of water dropwise. The addition is exothermic; maintain the temperature below 70°C using a water bath.

  • Crystallization: After the addition is complete, add 5 mL of glacial acetic acid. Allow the solution to cool slowly to room temperature, then place it in an ice bath (≤5 °C) for 2 hours to maximize precipitation of the diastereomeric salt.

  • Isolation: Collect the white precipitate by vacuum filtration, wash the filter cake with two portions of ice-cold methanol (2x15 mL), and dry under vacuum. The product is (1S,3R)-1,3-diammoniumcyclohexane mono-(+)-tartrate.

  • Liberation of Free Amine: Suspend the dried salt in 100 mL of dichloromethane and treat with 50 mL of 4M NaOH solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (1S,3R)-1,3-diaminocyclohexane as an oil.

Part B: Mono-Boc Protection

  • Setup: Dissolve the resolved (1S,3R)-1,3-diaminocyclohexane (5.0 g, 43.8 mmol) in 100 mL of dichloromethane in a 250 mL flask and cool to 0°C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (4.78 g, 21.9 mmol, 0.5 equivalents) in 20 mL of dichloromethane dropwise over 1 hour, ensuring the internal temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a solid.

Visualization 1: Synthesis and Resolution Workflow

G cluster_0 Phase 1: Resolution cluster_1 Phase 2: Protection racemate Racemic cis-1,3- Diaminocyclohexane salt_formation Diastereomeric Salt Formation racemate->salt_formation tartaric L-(+)-Tartaric Acid tartaric->salt_formation filtration Fractional Crystallization (Filtration) salt_formation->filtration unwanted Soluble (1R,3S)-Diamine Diastereomer (in filtrate) filtration->unwanted Discard or Racemize desired_salt Insoluble (1S,3R)-Diamine Diastereomer (Solid) filtration->desired_salt liberation Base Treatment (e.g., NaOH) desired_salt->liberation resolved_amine (1S,3R)-1,3-Diaminocyclohexane liberation->resolved_amine protection Mono-Boc Protection resolved_amine->protection boc Boc₂O (0.5 eq) boc->protection final_product tert-Butyl ((1S,3R)-3- aminocyclohexyl)carbamate protection->final_product

Caption: Workflow for the preparation of the chiral building block.

Chapter 3: Application in Drug Development - A Case Study on DPP-4 Inhibitors

The dipeptidyl peptidase-4 (DPP-4) enzyme is a validated therapeutic target for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, known as "gliptins," work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[7] Several approved drugs, including Sitagliptin and the once-weekly Omarigliptin, demonstrate the clinical success of this approach.

The rigid, stereodefined scaffold of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate makes it an excellent starting point for the synthesis of novel DPP-4 inhibitors. The free amine can be coupled to a "warhead" or recognition moiety that interacts with the enzyme's active site, while the protected amine allows for later-stage modifications or can serve as a non-interacting steric element.

Illustrative Synthetic Strategy

A common strategy in medicinal chemistry for synthesizing DPP-4 inhibitors involves the amide coupling of a chiral amine with a heterocyclic carboxylic acid. The resulting amide bond is stable and provides a key hydrogen bonding interaction within the enzyme's active site.

Experimental Protocol 2: Amide Bond Formation

This protocol describes a representative amide coupling reaction, a fundamental transformation for incorporating the chiral building block into a larger molecular framework.

Objective: To couple tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate with a representative heterocyclic carboxylic acid (e.g., pyrazole-4-carboxylic acid).

  • Activation of Carboxylic Acid: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve pyrazole-4-carboxylic acid (1.12 g, 10 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) in 30 mL of anhydrous dimethylformamide (DMF). Cool the solution to 0°C. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11 mmol) in one portion. Stir the mixture at 0°C for 30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add a solution of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate (2.14 g, 10 mmol) in 10 mL of anhydrous DMF dropwise. Then, add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol) to act as a non-nucleophilic base to neutralize the hydrochloride salt formed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into 200 mL of cold water, leading to the precipitation of the product. Stir for 30 minutes.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with water (3x50 mL). Dry the crude product under high vacuum. If necessary, purify further by recrystallization from ethyl acetate/hexane or by flash column chromatography to yield the desired coupled product, tert-butyl ((1S,3R)-3-(1H-pyrazole-4-carboxamido)cyclohexyl)carbamate.

Visualization 2: Synthetic Pathway to a DPP-4 Inhibitor Scaffold

G bb tert-Butyl ((1S,3R)-3- aminocyclohexyl)carbamate coupling Amide Bond Formation bb->coupling acid Heterocyclic Carboxylic Acid (e.g., Pyrazole-COOH) acid->coupling reagents Coupling Reagents (EDC, HOBt, DIPEA) reagents->coupling intermediate Boc-Protected DPP-4 Inhibitor Scaffold coupling->intermediate deprotection Acidic Deprotection (e.g., TFA or HCl) intermediate->deprotection final Final DPP-4 Inhibitor Pharmacophore deprotection->final

Caption: Key steps in synthesizing a DPP-4 inhibitor core structure.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its value lies in the convergence of several critical features: a conformationally constrained scaffold, precisely defined stereochemistry, and a versatile orthogonal protection scheme. These attributes allow for the efficient and controlled synthesis of complex molecular architectures with a high degree of three-dimensional precision. As demonstrated in the context of DPP-4 inhibitors, this building block enables rapid access to potent and selective drug candidates. Its continued application in drug discovery programs underscores the pivotal role that well-designed chiral building blocks play in accelerating the development of next-generation therapeutics.

References

  • Cutsforth, D. C., Wu, W., & McIntosh, J. A. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters, 19(15), 4094–4097. Available at: [Link]

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 104-108. Available at: [Link]

  • LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved January 19, 2026, from [Link]

  • Volsenchem. (n.d.). Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2016). CN105399744A - Synthetic method for omarigliptin.
  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved January 19, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(1R_3S-3-aminocyclopentyl_carbamate]([Link]

  • Google Patents. (2013). US8598347B2 - Method for manufacturing dipeptidyl peptidase-IV inhibitor and intermediate.
  • PubChem. (n.d.). A DPP-4 inhibitor pharmaceutical composition and its preparation method and use - Patent CN-118557538-A. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2016). CN105503873A - Preparation method of chemical compound serving as DPP-IV (dipeptidyl peptidase-4) inhibitor.
  • Google Patents. (2016). WO2016110750A1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor.
  • Google Patents. (2009). WO2009082134A3 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as active agent.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? Retrieved January 19, 2026, from [Link]

  • Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2015). WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin.
  • Palacios, F., de Retana, A. M. O., & de Marigorta, E. M. (2017). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 22(7), 1143. Available at: [Link]

  • Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Retrieved January 19, 2026, from [Link]

  • MDPI. (2019). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a key building block in modern drug discovery and development.[1] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the expected spectroscopic data (NMR, IR, and MS), provides detailed experimental protocols for data acquisition, and offers expert interpretation of the spectral features. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy and are designed to ensure the unambiguous identification and quality assessment of this critical reagent.

Introduction: The Significance of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in Medicinal Chemistry

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, with the chemical formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol , is a chiral bifunctional molecule incorporating a Boc-protected amine and a free primary amine on a cyclohexane scaffold.[1][2][3] This specific stereoisomer is of significant interest in medicinal chemistry due to its utility in the synthesis of complex molecules with defined three-dimensional structures. The cyclohexane ring provides a rigid framework, while the orthogonal protecting groups on the two amino functionalities allow for selective chemical transformations. This makes it an invaluable intermediate for the construction of a wide range of biologically active compounds.[1]

Given its role in the synthesis of potential therapeutic agents, rigorous characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for confirming its identity, purity, and stereochemistry. This guide will delve into the practical aspects of acquiring and interpreting these spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following table summarizes the expected chemical shifts and multiplicities for the key protons in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
tert-Butyl (Boc)~1.45Singlet9HCharacteristic singlet for the nine equivalent protons of the Boc protecting group.
Cyclohexyl CH-N(Boc)~3.4 - 3.6Broad Multiplet1HThe proton attached to the carbon bearing the Boc-protected amine. Its chemical shift is influenced by the electron-withdrawing carbamate group.
Cyclohexyl CH-NH₂~2.6 - 2.8Multiplet1HThe proton on the carbon atom bonded to the free primary amine.
Cyclohexyl CH₂~1.0 - 2.0Multiplets8HThe methylene protons of the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region.
NH (Boc)~4.5 - 5.5Broad Singlet1HThe amide proton of the carbamate. Its chemical shift can be variable and concentration-dependent.
NH₂~1.5 - 2.5Broad Singlet2HThe protons of the primary amine. This signal is often broad and its chemical shift can vary with solvent and concentration.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carbonyl (Boc)~155 - 157The characteristic downfield signal of the carbamate carbonyl carbon.
Quaternary Carbon (Boc)~78 - 80The quaternary carbon of the tert-butyl group.
Methyl Carbons (Boc)~28The three equivalent methyl carbons of the tert-butyl group.
Cyclohexyl CH-N(Boc)~50 - 55The carbon atom attached to the Boc-protected nitrogen.
Cyclohexyl CH-NH₂~45 - 50The carbon atom bonded to the primary amino group.
Cyclohexyl CH₂~20 - 40The methylene carbons of the cyclohexane ring will appear in the aliphatic region.
Experimental Protocol for NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Accurately weigh 5-10 mg of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Causality Behind Experimental Choices and Interpretation

The choice of a high-field NMR spectrometer is crucial for resolving the complex multiplets of the cyclohexane ring protons. The selection of the deuterated solvent is also important; while CDCl₃ is a good starting point, DMSO-d₆ can be useful for better observation of the NH and NH₂ protons due to its hydrogen bond accepting properties. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3300 - 3500Medium, BroadA doublet is often observed for primary amines.
N-H Stretch (Amide)3200 - 3400MediumThe carbamate N-H stretch.
C-H Stretch (Aliphatic)2850 - 3000StrongC-H stretching vibrations of the cyclohexane and tert-butyl groups.
C=O Stretch (Carbamate)1680 - 1720StrongA very characteristic and intense absorption for the carbamate carbonyl group.
N-H Bend (Amine)1590 - 1650MediumBending vibration of the primary amine.
C-N Stretch1000 - 1250MediumStretching vibrations of the C-N bonds.
Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expert Interpretation of IR Data

The IR spectrum provides a quick confirmation of the presence of the key functional groups. The strong carbonyl absorption around 1700 cm⁻¹ is a clear indicator of the Boc protecting group. The broad absorptions in the 3200-3500 cm⁻¹ region are characteristic of the N-H stretching vibrations of both the primary amine and the carbamate. The presence of these key bands provides strong evidence for the correct molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): The expected exact mass for C₁₁H₂₂N₂O₂ is approximately 214.1681. In a high-resolution mass spectrum (HRMS), the observed mass should be very close to this value.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule, which would be observed at an m/z of approximately 215.1759.

  • Fragmentation Patterns: Depending on the ionization method used, characteristic fragment ions may be observed. A common fragmentation for Boc-protected amines is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), and the loss of the entire Boc group (100 Da).

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled to an appropriate ionization source (e.g., ESI or APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) is often added to promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Authoritative Grounding and Data Validation

The accurate mass measurement obtained from HRMS is a definitive method for confirming the elemental composition of the molecule. The observation of the [M+H]⁺ ion at the expected m/z provides strong evidence for the molecular weight. The fragmentation pattern can further support the proposed structure. For instance, the loss of a 56 Da fragment (isobutylene) from the [M+H]⁺ ion is a hallmark of the Boc protecting group.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, the following diagrams are provided.

G cluster_structure Chemical Structure cluster_data Spectroscopic Data structure HNMR 1H NMR - tert-Butyl (singlet, ~1.45 ppm) - CH-N(Boc) (multiplet, ~3.5 ppm) - CH-NH2 (multiplet, ~2.7 ppm) structure->HNMR Proton Environments CNMR 13C NMR - C=O (~156 ppm) - C(CH3)3 (~79 ppm) - CH3 (~28 ppm) structure->CNMR Carbon Skeleton IR IR - N-H (3200-3500 cm-1) - C=O (1680-1720 cm-1) structure->IR Functional Groups MS MS - [M+H]+ at m/z ~215 structure->MS Molecular Weight

Caption: Relationship between the chemical structure and its key spectroscopic signatures.

Conclusion: A Framework for Quality Assurance

This technical guide has provided a comprehensive framework for the spectroscopic characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. By following the outlined experimental protocols and utilizing the provided interpretation guidelines, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block. The combination of NMR, IR, and MS provides a self-validating system for quality control, ensuring the reliability of this compound in demanding drug discovery applications.

References

  • LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a key building block in contemporary medicinal chemistry and pharmaceutical development.[1] Recognizing the critical role of physicochemical properties in process development, formulation, and regulatory compliance, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the solubility profile of this molecule across a spectrum of relevant solvents and present a detailed framework for assessing its chemical stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic challenges. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively utilize and handle this versatile carbamate intermediate.

Introduction: The Pivotal Role of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in Drug Discovery

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS Number: 1298101-47-9) is a chiral bifunctional molecule featuring a cyclohexane scaffold.[1][2] Its structure incorporates a primary amine and a tert-butoxycarbonyl (Boc)-protected amine, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The Boc protecting group is renowned for its stability under a wide range of conditions and its facile, selective removal under acidic conditions, a cornerstone of modern peptide synthesis and small molecule drug development.[3][4]

A thorough understanding of the solubility and stability of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for its successful application. Solubility dictates the choice of reaction media, purification strategies, and ultimately, the feasibility of a synthetic route on a larger scale. Stability, on the other hand, informs handling, storage, and is a critical parameter in ensuring the purity and integrity of the final active pharmaceutical ingredient (API). This guide will provide a detailed exploration of these two crucial attributes.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is essential for any laboratory work.

PropertyValueSource
CAS Number 1298101-47-9[1][2]
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.31 g/mol [5]
Appearance White to off-white solid[6]
Storage Conditions 2-8°C, sealed in a dry, dark place[2][6]

Solubility Profile: A Practical Guide

The solubility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is dictated by the interplay of its non-polar cyclohexane ring and the polar amine and carbamate functionalities. While comprehensive quantitative solubility data is not extensively published, a qualitative assessment and a robust experimental protocol for its determination are presented below.

Qualitative Solubility Assessment

Based on the structural motifs and general principles for similar molecules, the following solubility profile can be anticipated:

  • High Solubility: In polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), due to the ability of the amine and carbamate groups to form hydrogen bonds.

  • Moderate Solubility: In less polar organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • Low Solubility: In non-polar solvents such as hexanes and toluene.

  • pH-Dependent Aqueous Solubility: The presence of the primary amine suggests that the solubility in aqueous media will be highly dependent on pH. In acidic solutions, the amine will be protonated, forming a more soluble salt. Conversely, in neutral to basic solutions, the free base is expected to have limited aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is the gold standard. This protocol provides a step-by-step guide for its implementation.

Objective: To determine the thermodynamic solubility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in various solvents at a controlled temperature.

Materials:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

  • Selected solvents (e.g., water, pH-buffered solutions, methanol, ethanol, acetonitrile, DMSO, DCM)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to individual vials containing each of the selected solvents. Ensure a visible amount of undissolved solid remains.

  • Equilibration:

    • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the solids to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted samples by HPLC and determine the concentration against a prepared standard curve.

  • Calculation:

    • Calculate the solubility in the original solvent, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis prep1 Add excess solid to solvent in vial prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 sample4 Dilute with mobile phase sample3->sample4 analysis1 HPLC analysis sample4->analysis1 analysis2 Quantify against standard curve analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is crucial for defining appropriate storage and handling conditions and for developing stability-indicating analytical methods. The primary points of lability are the Boc-protecting group and the primary amine.

Predicted Stability
ConditionPredicted StabilityPrimary Degradation Pathway
Acidic UnstableAcid-catalyzed hydrolysis of the Boc group to yield the free diamine, isobutylene, and carbon dioxide.[4][7]
Basic StableThe Boc group is generally stable to basic conditions.[3]
Oxidative Potentially UnstableThe primary amine may be susceptible to oxidation.
Thermal Unstable at high temp.Thermolytic cleavage of the Boc group.[8]
Photolytic Potentially UnstableAmine-containing compounds can be susceptible to photodegradation.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate under various stress conditions.

Materials:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber.

  • Time Points:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (Solid, Light) start->photo sample Withdraw samples at time points acid->sample base->sample oxidative->sample thermal->sample photo->sample neutralize Neutralize/Dilute sample->neutralize hplc Stability-Indicating HPLC-PDA Analysis neutralize->hplc

Caption: General Workflow for Forced Degradation Studies.

Recommended Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating HPLC method is paramount for accurately quantifying tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate and its potential degradation products.

HPLC Method Parameters (Proposed)
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent, improving peak shape for the basic amine.
Gradient Start with a low percentage of B, ramp up to a high percentage of BTo elute the more polar degradation products first, followed by the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 210 nmCarbamates generally have a UV absorbance at lower wavelengths.
Injection Vol. 10 µLStandard injection volume.

Note: This is a starting point and method optimization will be necessary. Method validation should be performed according to ICH guidelines.[9][10][11]

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. This guide has provided a framework for this understanding, combining established chemical principles with practical, detailed experimental protocols. While the compound is expected to be soluble in polar organic solvents and stable under basic conditions, its lability in acidic and potentially thermal, oxidative, and photolytic conditions necessitates careful handling and storage. The provided protocols for quantitative solubility determination and forced degradation studies, coupled with the proposed stability-indicating HPLC method, offer a robust starting point for any researcher or drug development professional working with this important molecule. Adherence to these scientific principles and experimental rigor will undoubtedly facilitate more efficient and successful research and development outcomes.

References

  • E. S. L. G. I. E. I. Dyer. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. 1967 , 45 (21), 2537-2542. [Link]

  • Lookchem. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • National Center for Biotechnology Information. tert-Butyl carbamate. PubChem Compound Summary for CID 77922. [Link]

  • Ashworth, I. W.; et al. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. J. Org. Chem.2010 , 75 (23), 8118–8123. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]

  • ResearchGate. Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. [Link]

  • Semantic Scholar. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • National Center for Biotechnology Information. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. tert-Butanol. PubChem Compound Summary for CID 6386. [Link]

  • MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • National Center for Biotechnology Information. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. [Link]

  • International Journal of Pharmaceutical Research and Applications. Stability Indicating Analytic Method Devlompent & Validation of Hplc. [Link]

Sources

A Technical Guide to tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This necessitates the development of synthetic routes that can selectively produce a single desired enantiomer. Within this context, chiral scaffolds serve as foundational building blocks for the construction of complex, stereochemically defined drug candidates. Among these, aminocyclohexane derivatives have garnered significant attention due to their conformational rigidity and ability to present functional groups in well-defined spatial orientations. This guide provides an in-depth technical overview of a particularly valuable chiral building block: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate .

This compound, with its defined (1S,3R) stereochemistry, offers a unique platform for the design of novel therapeutics. The presence of a Boc-protected amine at one position and a free primary amine at another allows for selective functionalization, making it a versatile intermediate in multi-step syntheses. This guide will delve into the historical context of its development, detail its stereoselective synthesis, and explore its applications in the pharmaceutical industry, providing researchers and drug development professionals with a comprehensive understanding of this important molecule.

Historical Context and Emergence in Drug Discovery

While a singular "discovery" paper for tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is not readily identifiable in the seminal literature, its emergence is intrinsically linked to the broader evolution of chiral diamines in medicinal chemistry. The conformational rigidity of the cyclohexane ring makes it an attractive scaffold for mimicking peptide turns and presenting pharmacophoric groups in a spatially precise manner. This is particularly relevant for targets such as G-protein coupled receptors (GPCRs) and proteases, where specific ligand conformations are required for optimal binding and activity.

The development of stereoselective syntheses for 1,3-diaminocyclohexane derivatives was a critical enabler for their use in drug discovery. The (1S,3R) stereoisomer, a trans-diamine, provides a specific spatial relationship between the two amino groups that has proven advantageous in the design of various bioactive molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group on one of the amines was a logical progression, offering a stable yet readily cleavable protecting group that facilitates sequential chemical modifications. This mono-protected diamine serves as a versatile building block, allowing for the controlled elaboration of molecular complexity. Its utility is particularly noted in the design of allosteric modulators and peptidomimetics, where the rigid cyclohexyl backbone helps to enforce a bioactive conformation.[1][2]

Stereoselective Synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

The synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in an enantiomerically pure form is a key challenge that has been addressed through various stereoselective strategies. The primary goal is to control the relative and absolute stereochemistry of the two amino groups on the cyclohexane ring. Two principal approaches are commonly employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

One effective method to obtain the desired (1S,3R) enantiomer is through the resolution of a racemic or diastereomeric mixture of 1,3-diaminocyclohexane precursors. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. While effective, this method can be resource-intensive and may result in the loss of up to 50% of the material as the undesired enantiomer.

A more advanced and efficient approach involves enzymatic resolution . This technique utilizes enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For aminocyclohexane derivatives, lipases are often employed to selectively acylate one of the enantiomers, facilitating their separation. This method can achieve very high diastereomeric excess (>98%), making it an attractive option for industrial-scale production.[2]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenters directly. While a specific, widely adopted asymmetric synthesis for this exact molecule is not extensively documented in academic literature, general methods for the diastereoselective synthesis of 1,3-diaminocyclohexane derivatives are applicable. These can involve, for example, the stereocontrolled reduction of a cyclic imine or the diastereoselective addition of a nitrogen nucleophile to a chiral cyclohexene derivative.

A documented synthetic route involves the deprotection of a precursor molecule, benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate. This approach highlights a key final step in a multi-step synthesis that would have earlier established the desired stereochemistry.

This protocol describes the hydrogenolysis of a Cbz-protected amine to yield the free primary amine of the target compound.

Reaction Scheme:

G compound1 Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate compound2 tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate compound1->compound2 reagents reagents H₂, Pd/C Methanol, 25 °C

A representative synthetic final step.

Materials:

  • Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate (e.g., 6.50 g, 18.65 mmol) in methanol (55 mL), add 10% Pd/C (e.g., 0.79 g).

  • Stir the mixture under a hydrogen atmosphere (e.g., 5 bar) at 25 °C for 7 hours.

  • Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

Quantitative Data Summary:

Starting MaterialReagentsConditionsProductYieldReference
Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamateH₂, 10% Pd/C, Methanol5 bar H₂, 25 °C, 7 htert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamateHigh

Applications in Drug Discovery and Development

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a valuable building block in the synthesis of a variety of biologically active compounds.[3] Its rigid, stereodefined structure is particularly useful for creating molecules that can interact with high specificity at biological targets.

GPCR Modulators

G-protein coupled receptors are a large family of transmembrane proteins that are important drug targets. The trans-aminocyclohexane structure of the title compound can mimic the bioactive conformations of GPCR ligands.[2] By incorporating this scaffold, medicinal chemists can design allosteric modulators with improved potency and selectivity.

Protease Inhibitors and Peptidomimetics

The diamine functionality of this molecule makes it an excellent scaffold for the synthesis of protease inhibitors and peptidomimetics. The cyclohexyl ring can serve as a rigid core to which various functional groups can be appended to interact with the active site of an enzyme. The stereospecificity of the amino groups is crucial for achieving the correct orientation of these functional groups for effective binding.

CNS-Active Agents

There is evidence to suggest that compounds incorporating this scaffold may have the ability to cross the blood-brain barrier, making it a promising intermediate for the development of drugs targeting central nervous system (CNS) disorders.[1]

Workflow for Incorporation into a Drug Candidate:

G A tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate B Selective functionalization of the free amine (e.g., acylation, alkylation) A->B Step 1 C Boc-deprotection (acidic conditions) B->C Step 2 D Functionalization of the newly exposed amine C->D Step 3 E Final drug candidate D->E Step 4

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Boc Protection of (1S,3R)-3-Aminocyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity, while crucial for its biological function and synthetic utility, can interfere with a wide array of chemical transformations. Consequently, the temporary masking or "protection" of amines is a cornerstone strategy, enabling chemists to perform modifications on other parts of a molecule without unintended side reactions.

Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its exceptional utility and reliability.[1][2] The widespread adoption of Boc protection stems from a favorable combination of characteristics: its straightforward and high-yielding introduction, its robust stability across a broad spectrum of non-acidic reaction conditions, and the mild acidic protocols available for its clean removal.[2][3] This orthogonality to other common protecting groups, such as Fmoc and Cbz, makes it an invaluable tool in complex synthetic campaigns like solid-phase peptide synthesis.[2]

This application note provides a comprehensive, field-proven protocol for the N-Boc protection of a specific chiral amine, (1S,3R)-3-aminocyclohexane. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss methods for characterization, and offer expert insights into potential challenges. The objective is to equip researchers with a self-validating and robust methodology for synthesizing tert-butyl (1S,3R)-3-aminocyclohexylcarbamate, a valuable building block in medicinal chemistry.

Part 1: Foundational Principles and Reaction Mechanism

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a classic nucleophilic acyl substitution reaction.[2] Understanding the causality of this transformation is key to its successful implementation and troubleshooting.

The Mechanism Unveiled:

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of (1S,3R)-3-aminocyclohexane acting as a nucleophile. This lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][4]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[2][5]

  • Collapse and Elimination: The tetrahedral intermediate rapidly collapses. This step involves the elimination of a tert-butyl carbonate anion, which serves as a leaving group.

  • Byproduct Decomposition: The tert-butyl carbonate is unstable and decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[5] In the absence of an external base, the tert-butoxide will deprotonate the newly formed, protonated carbamate to yield the final product and tert-butanol.[4][5]

The Role of a Base:

While the reaction can proceed without a catalyst, the inclusion of a mild base, such as triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP), is common practice.[1][6] The base serves to neutralize the proton on the nitrogen of the tetrahedral intermediate, which can accelerate the reaction rate.[6] The choice of base and solvent system can be tailored to the specific substrate and desired reaction conditions.

Below is a diagram illustrating the mechanistic pathway for the Boc protection of an amine.

Boc_Protection_Mechanism Mechanism of N-Boc Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts Amine (1S,3R)-3-Aminocyclohexane (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Tetrahedral ProtectedAmine Boc-Protected Amine (R-NH-Boc) Tetrahedral->ProtectedAmine 2. Collapse & Elimination tBuOH tert-Butanol Tetrahedral->tBuOH 3. Decomposition of Leaving Group CO2 Carbon Dioxide (gas) Tetrahedral->CO2

Caption: Reaction mechanism for Boc protection.

Part 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

2.1 Materials and Equipment

  • (1S,3R)-3-Aminocyclohexane (or its salt, e.g., hydrochloride)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) , anhydrous

  • Deionized Water

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexanes (for chromatography)

  • Round-bottom flasks, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), and standard glassware.

2.2 Reagent Quantities and Stoichiometry

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
(1S,3R)-3-Aminocyclohexane115.2010.01.15 g1.0
Di-tert-butyl dicarbonate (Boc₂O)218.2511.02.40 g1.1
Triethylamine (TEA)101.1915.02.09 mL1.5
Dichloromethane (DCM)--50 mL-

2.3 Step-by-Step Experimental Procedure

The following workflow provides a clear path from starting materials to the purified product.

Experimental_Workflow Experimental Workflow A 1. Dissolve Amine & Base - (1S,3R)-3-Aminocyclohexane - Triethylamine - In Dichloromethane (DCM) B 2. Cool Reaction - Place flask in an ice bath (0 °C) A->B C 3. Add Boc₂O - Add Boc₂O solution dropwise over 15 min B->C D 4. Reaction - Remove ice bath - Stir at room temperature for 4-12 hours C->D E 5. Monitor Progress - Use Thin Layer Chromatography (TLC) D->E F 6. Aqueous Work-up - Wash with H₂O, 1M HCl, sat. NaHCO₃, Brine E->F G 7. Dry & Concentrate - Dry organic layer (Na₂SO₄) - Concentrate via rotary evaporation F->G H 8. Purify - Column Chromatography on Silica Gel G->H I 9. Characterize - NMR, IR, Mass Spectrometry H->I

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1S,3R)-3-aminocyclohexane (1.15 g, 10.0 mmol). Dissolve it in 40 mL of dichloromethane (DCM). Add triethylamine (2.09 mL, 15.0 mmol).

  • Addition of Boc Anhydride: Cool the flask in an ice-water bath to 0 °C. In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 10 mL of DCM. Add this Boc₂O solution dropwise to the stirred amine solution over approximately 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4 to 12 hours. A white cloudy appearance may turn clear as the reaction proceeds.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in DCM. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible by TLC.[3]

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of 1M HCl (to remove excess TEA), 30 mL of saturated NaHCO₃ solution (to neutralize any residual acid), and finally 30 mL of brine.

    • After each wash, allow the layers to separate and discard the aqueous layer.

  • Drying and Concentration: Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a colorless oil or a white solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8] A gradient elution system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes) is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate them to afford the final product, tert-butyl (1S,3R)-3-aminocyclohexylcarbamate.

Part 3: Product Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical step.

  • ¹H NMR Spectroscopy: This is the most definitive method for confirming successful Boc protection.[9] The key diagnostic signal is a large, sharp singlet integrating to 9 protons in the upfield region (typically δ 1.40-1.50 ppm), corresponding to the chemically equivalent protons of the tert-butyl group.[9] Other expected signals include a broad singlet for the carbamate N-H proton and multiplets for the cyclohexyl ring protons. The proton on the carbon bearing the nitrogen (CH-N) will typically shift downfield compared to the starting material.

  • ¹³C NMR Spectroscopy: Look for the characteristic signals of the carbamate group: the carbonyl carbon (C=O) around δ 155 ppm and the quaternary carbon of the tert-butyl group around δ 80 ppm.

  • FTIR Spectroscopy: The spectrum should show a characteristic N-H stretching vibration around 3350 cm⁻¹ and a strong C=O (carbamate carbonyl) stretching vibration around 1690 cm⁻¹.[8]

  • Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₁H₂₂N₂O₂ = 214.31 g/mol ).

Part 4: Field-Proven Insights and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 12 hours, consider adding an additional 0.1-0.2 equivalents of Boc₂O and stirring for another 4-6 hours. Ensure your reagents, particularly the Boc₂O, have not degraded.

  • Evolving Gas: The reaction evolves CO₂ gas, which is a sign of a successful reaction. It is crucial to perform the reaction in an open or vented system (e.g., with a drying tube), not a sealed container, to avoid pressure buildup.[6]

  • Purification: The product is generally non-polar and purifies well with standard silica gel chromatography. If the product co-elutes with impurities, try a different solvent system or consider using a different stationary phase.

  • Amine Salts: If your starting material is an amine salt (e.g., a hydrochloride), you will need to add an additional equivalent of base to neutralize the salt before the reaction can proceed.

  • Alternative Conditions: For substrates sensitive to organic bases like TEA, an inorganic base like sodium bicarbonate in a biphasic solvent system (e.g., Dioxane/water or THF/water) can be an effective alternative.[1][10]

Conclusion

The protocol described herein provides a robust and reliable method for the N-Boc protection of (1S,3R)-3-aminocyclohexane. By understanding the underlying mechanism and following the detailed experimental and purification steps, researchers can confidently synthesize this valuable protected amine in high yield and purity. This procedure serves as a foundational technique, readily adaptable for a wide range of primary and secondary amines, underscoring the versatility of the Boc protecting group in modern synthetic chemistry.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - National Institutes of Health (NIH). Available at: [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Experimental Procedures - The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. Available at: [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture - ACS Publications. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]

  • Experimental Section - The Royal Society of Chemistry. Available at: [Link]

Sources

Application of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Structural Innovation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potent biological activity. However, native peptides often suffer from limitations such as poor metabolic stability and low oral bioavailability. The strategic incorporation of non-proteinogenic amino acids and rigid structural scaffolds is a cornerstone of peptidomimetic design, aimed at overcoming these challenges. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a chiral diaminocyclohexane (DACH) derivative, has emerged as a valuable building block for this purpose.

This mono-Boc-protected diamine offers a stereochemically defined, semi-rigid scaffold that can be seamlessly integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The trans-configuration of the two amino groups on the cyclohexane ring provides a distinct conformational constraint. This feature is particularly useful for mimicking secondary structures like β-turns, stabilizing bioactive conformations, and serving as a versatile linker for the conjugation of payloads in peptide-drug conjugates (PDCs).[1][2] This guide provides an in-depth exploration of the scientific principles and detailed protocols for the effective use of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in advanced peptide synthesis.

Core Principles and Strategic Advantages

The utility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate stems from its unique bifunctional and stereochemically defined structure. It possesses a free primary amine for peptide bond formation and a tert-butyloxycarbonyl (Boc)-protected secondary amine, which is orthogonal to the widely used fluorenylmethyloxycarbonyl (Fmoc) strategy in SPPS.

The Rationale for the (1S,3R)-trans-Diaminocyclohexane Scaffold

The rigid trans-cyclohexane backbone imposes significant conformational constraints on the peptide chain.[3] This rigidity can:

  • Enhance Receptor Affinity: By pre-organizing the peptide into a conformation that is favorable for binding to its biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity.

  • Improve Proteolytic Stability: The non-natural cyclohexane ring can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • Modulate Physicochemical Properties: The incorporation of the lipophilic cyclohexane ring can influence the peptide's solubility, lipophilicity, and membrane permeability, which are critical parameters for bioavailability.[4]

The specific (1S,3R) stereochemistry ensures a precise spatial orientation of the peptide backbone and any side chains or conjugated molecules, which is critical for rational drug design. Chiral diamines are well-established as powerful ligands and scaffolds in asymmetric synthesis and medicinal chemistry.[5][6]

Orthogonal Protection Scheme in Fmoc-SPPS

The molecule is perfectly suited for the standard Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy.[7][8]

  • Nα-Fmoc Protection: The growing peptide chain on the solid support has its N-terminus temporarily protected by an Fmoc group, which is removed at the start of each coupling cycle using a mild base (e.g., piperidine in DMF).

  • Incorporation of the DACH Scaffold: The free primary amine of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is coupled to the N-terminus of the resin-bound peptide using standard peptide coupling reagents.

  • Boc Side-Chain Protection: The Boc group on the DACH moiety is stable to the basic conditions used for Fmoc removal. It acts as a "side-chain" protecting group.

  • Final Cleavage and Deprotection: During the final step, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This acidic treatment simultaneously removes the tBu-based side-chain protecting groups of other amino acids and the Boc group from the DACH scaffold.[9]

This orthogonal strategy allows for the selective and controlled assembly of the peptide-DACH conjugate.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate into a peptide sequence using manual Fmoc-SPPS. These protocols are based on standard, well-established procedures for coupling non-canonical amino acids.[10]

Materials and Reagents
ReagentSupplierGrade
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamatee.g., BLDpharm>95% Purity
Fmoc-Rink Amide MBHA resin (or other suitable resin)e.g., AAPPTEC100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
N,N'-Diisopropylcarbodiimide (DIC)Various>99%
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Various>99%
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)Various>98%
1,2-Ethanedithiol (EDT)Various>98%
Diethyl etherVariousAnhydrous
Protocol 1: Coupling of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

This protocol describes the coupling of the DACH derivative to the N-terminus of a peptide chain synthesized on a solid support.

Assumptions:

  • The synthesis is performed on a 0.1 mmol scale.

  • The N-terminal Fmoc group of the last amino acid on the resin has been removed.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_wash Washing cluster_result Result Resin Peptide-Resin (N-terminal amine free) Swell Swell Resin in DMF Resin->Swell 1. Couple Add Coupling Solution to Resin Agitate for 2-4 hours at RT Swell->Couple 2. Add Reagents Reagents Prepare Coupling Solution: - DACH derivative (3 eq) - Oxyma Pure (3 eq) - DIC (3 eq) - In DMF Reagents->Couple Monitor Monitor with Kaiser Test Couple->Monitor 3. Monitor->Couple Recouple if positive Wash Wash Resin: - DMF (3x) - DCM (3x) - DMF (3x) Monitor->Wash 4. (If test negative) Result DACH-Coupled Peptide-Resin Wash->Result 5.

Caption: Workflow for coupling the DACH scaffold.

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.

    • Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.

  • Activation and Coupling:

    • In a separate vial, dissolve tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (64.3 mg, 0.3 mmol, 3 eq.) and Oxyma Pure (42.6 mg, 0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIC (47 µL, 0.3 mmol, 3 eq.) to the solution and allow it to pre-activate for 5 minutes at room temperature.

    • Drain the DMF from the swollen resin and add the activation mixture.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Note: For non-canonical building blocks, extended coupling times are often beneficial.

  • Monitoring the Coupling Reaction:

    • Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete. A positive test (blue beads) indicates free amines are still present, and a second coupling is required.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the next synthesis step (e.g., capping or Fmoc deprotection if another amino acid is to be added).

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the final peptide from the resin and the simultaneous removal of the Boc group from the DACH scaffold and other acid-labile side-chain protecting groups.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Isolation & Purification Resin DACH-Peptide-Resin (Fully protected, dry) Cleave Add Cocktail to Resin Incubate 2-3 hours at RT Resin->Cleave 1. Cocktail Prepare Cleavage Cocktail: TFA/TIS/H₂O/EDT (94:2.5:2.5:1) Cocktail->Cleave Filter Filter to Collect Filtrate Cleave->Filter 2. Precipitate Precipitate Peptide in cold Diethyl Ether Filter->Precipitate 3. Purify Purify by RP-HPLC Precipitate->Purify 4.

Caption: Workflow for final peptide cleavage and deprotection.

Step-by-Step Procedure:

  • Resin Preparation:

    • After the final synthesis step, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. For a standard peptide, a mixture of 94% TFA, 2.5% TIS, 2.5% H₂O, and 1% EDT is effective. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin) to the dried resin in the reaction vessel.

    • Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (e.g., 40 mL) of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS).

Applications in Drug Development

The incorporation of the tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate scaffold can be leveraged in several areas of peptide-based drug development:

  • Constrained Peptides and Peptidomimetics: The DACH scaffold can be used to create cyclic or constrained peptides that mimic protein secondary structures, which are often involved in protein-protein interactions (PPIs).[3][11] Such peptidomimetics can serve as potent and selective inhibitors for challenging drug targets.

  • Peptide-Drug Conjugates (PDCs): The deprotected amino group on the cyclohexane ring provides a reactive handle for the site-specific conjugation of cytotoxic drugs, imaging agents, or other functional moieties. The defined stereochemistry ensures a uniform product, which is a critical requirement for therapeutic conjugates.

  • Modulation of Bioavailability: The rigid, lipophilic nature of the DACH linker can be used to fine-tune the pharmacokinetic properties of a peptide, potentially enhancing its membrane permeability and oral bioavailability.[4]

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a powerful and versatile tool for the modern peptide chemist. Its well-defined stereochemistry and conformational rigidity provide a rational means to enhance the therapeutic properties of synthetic peptides. By following established SPPS protocols, this building block can be reliably incorporated into peptide sequences, opening avenues for the development of novel constrained peptidomimetics, precisely engineered peptide-drug conjugates, and next-generation peptide therapeutics with improved stability and bioavailability.

References

  • Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. (2020). Scholarly Commons.
  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.
  • Chiral diaminocyclohexane coupling polyphenols: A new class of anticancer agents. MedChemComm (RSC Publishing).
  • (a) Direct cleavage of the peptide from the resin with 80% DEA-DCM; (b)...
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH. Benchchem.
  • Greener Cleavage of Protected Peptide Fragments
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Peptide Synthesis Resins. AAPPTEC.
  • The Pivotal Role of Chiral Diamines in the Synthesis of Pharmaceutical Intermediates: Applic
  • Peptide Hand Synthesis Part 8: Cleaving. YouTube.
  • Technical Support Center: Solid-Phase Peptide Synthesis with Boc Protection. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their form
  • Solid-phase peptide synthesis and solid-phase fragment coupling medi
  • Boc and Fmoc solid phase peptide synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Found].
  • (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Source Not Found].
  • Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. [Source Not Found].
  • Development of protein chemical synthesis using peptide thioester synthetic blocks. [Source Not Found].
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Source Not Found].
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Source Not Found].
  • Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucid
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
  • Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. PubMed.
  • Rigid Linkers for Bioactive Peptides. PMC - NIH.
  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journals.
  • The Role of Flexibility in the Bioactivity of Short α-Helical Antimicrobial Peptides. PMC.
  • Ionic Reagent for Controlling the Gas-Phase Fragmentation Reactions of Cross-Linked Peptides. MSU Chemistry.
  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed.

Sources

Application Notes and Protocols: Leveraging tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate for the Design of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,3-Diaminocyclohexane Scaffold in GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) represent one of the most successful target classes for modern pharmacotherapy, playing crucial roles in a vast array of physiological processes.[1] The design of novel ligands that can selectively modulate these receptors remains a cornerstone of medicinal chemistry. Key to this endeavor is the use of rigid, stereochemically defined scaffolds that can orient pharmacophoric elements in a precise three-dimensional arrangement to achieve high-affinity and selective receptor engagement.

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a chiral building block of significant interest in this context.[2] Its trans-1,3-diaminocyclohexane core provides a rigidified platform that can mimic the bioactive conformations of endogenous ligands or present novel vectors for interaction with allosteric sites on a GPCR.[1] The defined (1S,3R) stereochemistry ensures enantiomeric purity, a critical factor in modern drug design to maximize therapeutic effects and minimize off-target activities. This application note provides a comprehensive guide for researchers on the strategic application of this scaffold in GPCR ligand design, complete with synthetic protocols and methodologies for pharmacological characterization.

Chemical Properties and Handling

A summary of the key chemical properties of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate is provided in the table below.

PropertyValueSource
CAS Number 1298101-47-9[3]
Molecular Formula C₁₁H₂₂N₂O₂[3]
Molecular Weight 214.31 g/mol [3]
Appearance White to off-white solidLookChem[2]
Storage 2-8°C, protect from light, keep sealed in dry conditions[3]
Key Functional Groups Primary amine (nucleophilic), Boc-protected amine (masked nucleophile)[2]

The presence of two distinct amino functionalities—a free primary amine and a tert-butoxycarbonyl (Boc)-protected amine—is central to its utility. This differential protection allows for selective chemical modification, enabling the stepwise construction of complex ligand structures.

Core Application: A Scaffold for GPCR Allosteric Modulators

The rigid trans-cyclohexylamine structure is particularly well-suited for the design of allosteric modulators.[1] Allosteric sites, which are topographically distinct from the endogenous ligand binding site (orthosteric site), often exhibit lower sequence conservation across receptor subtypes, offering an opportunity for developing highly selective drugs. The 1,3-disubstituted cyclohexane core can project substituents into these allosteric pockets, influencing the receptor's conformation and modulating the binding or efficacy of the orthosteric ligand.

A prime example of the utility of a similar scaffold is found in the development of chemokine receptor modulators, such as antagonists for CCR2 and CCR5, which are implicated in inflammatory diseases and HIV-1 entry, respectively.[4][5] While direct examples for the (1S,3R) isomer are proprietary, a closely related patent for chemokine receptor modulators demonstrates the synthetic elaboration of a substituted aminocyclohexylcarbamate core to generate potent GPCR ligands.[6]

Experimental Protocols

Part 1: Synthesis of a Hypothetical GPCR Ligand

This section details a representative synthetic workflow to illustrate how tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate can be elaborated into a potential GPCR ligand. The hypothetical target is an amide derivative, a common motif in GPCR ligands.

Workflow Diagram: Synthesis of a Hypothetical GPCR Ligand

G A tert-Butyl ((1S,3R)-3- aminocyclohexyl)carbamate C Amide Coupling Reaction (in DMF, with base e.g., DIPEA) A->C B Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) B->C D Boc-Protected Intermediate C->D Purification E Acidic Deprotection (e.g., TFA in DCM) D->E F Final Ligand (Primary Amine Salt) E->F Purification G Optional Reductive Amination (R'-CHO, NaBH(OAc)₃) F->G H Further Elaborated Ligand G->H Purification

Caption: Synthetic workflow for elaborating the scaffold.

Protocol 1.1: Amide Bond Formation

This protocol describes the coupling of the primary amine of the scaffold with a carboxylic acid.

  • Reagent Preparation:

    • Dissolve tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.

  • Reaction:

    • Add the carboxylic acid solution dropwise to the solution of the scaffold at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Protocol 1.2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the second primary amine.

  • Reaction Setup:

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0°C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring:

    • Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM several times to remove residual TFA.

    • The resulting product is typically the TFA salt of the final primary amine, which can be purified by reverse-phase HPLC if necessary.

Part 2: Pharmacological Characterization

Once synthesized, the novel ligand must be characterized for its interaction with the target GPCR.

Workflow Diagram: Pharmacological Characterization

G cluster_0 Binding Assays cluster_1 Functional Assays A Radioligand Binding Assay B Competition Binding A->B Determine Ki G Determine Binding Affinity (Ki) B->G C cAMP Assay (for Gs/Gi coupled GPCRs) H Determine Functional Potency (EC50/IC50) and Efficacy C->H D Calcium Flux Assay (for Gq coupled GPCRs) D->H E β-Arrestin Recruitment Assay E->H F Synthesized Ligand F->B F->C F->D F->E

Caption: Workflow for characterizing the synthesized ligand.

Protocol 2.1: GPCR Radioligand Binding Assay (Competition Format)

This protocol determines the binding affinity (Ki) of the synthesized ligand by measuring its ability to displace a known radioligand.

  • Materials:

    • Cell membranes prepared from cells overexpressing the target GPCR.

    • Radioligand specific for the target GPCR (e.g., ³H-labeled).

    • Synthesized test ligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

    • Add the synthesized test ligand at various concentrations (typically a serial dilution).

    • For total binding wells, add vehicle instead of the test ligand.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

This protocol measures the ability of the ligand to modulate the production of the second messenger cyclic AMP (cAMP), indicating agonistic or antagonistic activity at Gs or Gi-coupled receptors.

  • Cell Culture and Plating:

    • Culture cells expressing the target GPCR in the appropriate medium.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the synthesized test ligand at various concentrations.

    • Incubate for 15-30 minutes at 37°C.

  • Antagonist Mode Assay (for Gi-coupled GPCRs):

    • Pre-incubate the cells with various concentrations of the test ligand.

    • Add a known agonist at a concentration that gives a submaximal response (e.g., EC₈₀), along with forskolin to stimulate adenylate cyclase.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[5][7][8]

  • Data Analysis:

    • For agonist mode, plot the cAMP concentration against the log concentration of the test ligand and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

    • For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test ligand to determine the IC₅₀.

Conclusion and Future Perspectives

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate represents a valuable and versatile scaffold for the design of novel GPCR ligands. Its rigid, stereochemically defined structure provides an excellent starting point for creating molecules with high affinity and selectivity. The synthetic handles allow for a variety of chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols outlined in this application note provide a robust framework for the synthesis and pharmacological characterization of new chemical entities derived from this promising building block, paving the way for the discovery of next-generation therapeutics targeting the GPCR superfamily.

References

  • WO2008014381A2 - Modulators of chemokine receptor activity, crystalline forms and process - Google Patents. (n.d.).
  • Synthesis of 3-phenylsulfonylmethyl Cyclohexylaminobenzamide-Derived Antagonists of CC Chemokine Receptor 2 (CCR2) - PubMed. (2012). Bioorganic & Medicinal Chemistry Letters, 22(3), 1384–1387. [Link]

  • Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit. (2018). Drug Target Review. [Link]

  • Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - NIH. (2008). Chemical Biology & Drug Design, 72(4), 289–296. [Link]

  • Medicinal Chemistry and Chemical Biology of GPCRs | Eddy Sotelo's Research Group. (n.d.). Retrieved January 19, 2026, from [Link]

  • A patent review of CXCR7 modulators (2019-present) - PubMed. (2025). Expert Opinion on Therapeutic Patents, 35(1), 1–13. [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | lookchem. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

reaction conditions for coupling with tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Coupling Reactions with tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Differentially Protected Diamine

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of rigid, stereochemically defined scaffolds is paramount for optimizing ligand-receptor interactions. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate stands out as a crucial building block for this purpose.[1][2] Its structure features a trans-1,3-diaminocyclohexane core, a motif that mimics bioactive conformations of various ligands, particularly for G-protein coupled receptors (GPCRs).[2] The key to its synthetic utility lies in its differential protection: one amine is a free, nucleophilic primary amine ready for coupling, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This arrangement permits selective, sequential functionalization, making it an invaluable intermediate in the synthesis of complex pharmaceuticals and biologically active compounds.[1][3]

This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the effective coupling of this versatile building block with various electrophilic partners.

Core Principles of Coupling: Leveraging the Free Amine

The synthetic utility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is centered on the nucleophilicity of its unprotected primary amine. This amine can readily react with a variety of electrophiles to form stable covalent bonds. The Boc-protecting group is robust and stable under the most common coupling conditions, yet it can be efficiently removed later under acidic conditions to reveal a second primary amine for further diversification.[3]

The primary coupling reactions explored in this guide are:

  • Amide Bond Formation: Reaction with carboxylic acids, the most prevalent coupling reaction in drug discovery.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to introduce the stable and versatile sulfonamide linkage.

  • Urea Formation: Reaction with isocyanates or other carbamoylating agents to generate urea derivatives.

The selection of the appropriate coupling strategy is dictated by the target molecule's structure, the nature of the coupling partners, and the desired reaction scale.

Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond by coupling the primary amine with a carboxylic acid is the most frequently employed transformation for this building block. This reaction requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. Modern coupling reagents offer high efficiency, fast reaction times, and minimal side reactions, particularly the suppression of racemization if the carboxylic acid contains a chiral center.[4][5]

Key Reagents and Their Mechanistic Roles
  • Coupling Reagents: These reagents are responsible for activating the carboxylic acid.

    • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and react rapidly.[4][6] HATU activates the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction and minimizing racemization.[6]

    • Carbodiimides (e.g., EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[4] Carbodiimides activate carboxylic acids to form O-acylisourea intermediates.

  • Additives (e.g., HOBt, HOAt): When using carbodiimides like EDC, additives such as HOBt (1-Hydroxybenzotriazole) are often included.[4][7] The O-acylisourea intermediate is prone to racemization and can undergo side reactions. HOBt traps this intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine, thereby preserving stereochemical integrity.[7]

  • Bases: Non-nucleophilic organic bases, such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA), are essential. Their primary role is to neutralize any acidic species in the reaction mixture and to ensure the amine nucleophile is in its free base form for optimal reactivity.[6]

Comparative Summary of Amide Coupling Conditions
Coupling ReagentAdditiveTypical BaseCommon SolventsTemp. (°C)Key Advantages & Considerations
HATU None requiredDIPEA, TEADMF, DCM, NMP0 to 25Very fast, high yields, low racemization. Ideal for difficult couplings. Byproduct (tetramethylurea) is water-soluble.[4][6]
EDC HOBtDIPEA, TEA, NMMDMF, DCM0 to 25Cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[4][7] Reaction can be slower than with HATU.
DCC HOBtDIPEA, TEADCM, THF0 to 25Inexpensive and effective. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[4] Not suitable for solid-phase synthesis.
PyBOP None requiredDIPEA, TEADMF, DCM0 to 25Phosphonium-based reagent. Good for sterically hindered couplings. Byproducts are generally removed by chromatography.

Part 2: Protocols and Methodologies

Visual Workflow: General Coupling Process

The general workflow for coupling reactions involving tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is outlined below. This process emphasizes sequential addition, reaction monitoring, and rigorous purification.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Dissolve Carboxylic Acid (1.0 eq) and Coupling Reagent in Solvent p2 Add Base (e.g., DIPEA) (2.0-3.0 eq) p1->p2 Activation r1 Add Amine Solution to Activated Acid Mixture at 0°C p2->r1 p3 Dissolve Amine Carbamate (1.0-1.2 eq) in Solvent p3->r1 Nucleophilic Addition r2 Allow to Warm to RT and Stir (2-16 h) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Aqueous Work-up (e.g., H2O, NaHCO3, Brine) r3->w1 Upon Completion w2 Extract with Organic Solvent (e.g., EtOAc, DCM) w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 Final Product Final Product w4->Final Product

Caption: General experimental workflow for coupling reactions.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for achieving high yields with minimal racemization, especially for valuable or sterically hindered substrates.

Materials and Reagents:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the solution and stir for 5-10 minutes. This pre-activation step generates the OAt-active ester.

  • In a separate flask, dissolve tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture at 0°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes are crucial for removing DMF, excess DIPEA, and the tetramethylurea byproduct.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Mechanism: HATU-Mediated Coupling

G RCOOH R-COOH ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster Activation Amine H₂N-R' Amide Amide (R-CO-NH-R') Amine->Amide HATU HATU HATU->ActiveEster Activation TMU Tetramethylurea HATU->TMU Byproduct Base Base (DIPEA) Base->ActiveEster Activation ActiveEster->Amide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: Amide Coupling using EDC/HOBt

This is a classic, cost-effective method suitable for a wide range of substrates.

Materials and Reagents:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or NMM (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • DCM, 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) and cool the mixture to 0°C.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x) to remove excess base, saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt, and finally with brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography.

Mechanism: EDC/HOBt-Mediated Coupling

G RCOOH R-COOH Acylisourea O-Acylisourea (unstable) RCOOH->Acylisourea Activation Amine H₂N-R' Amide Amide (R-CO-NH-R') Amine->Amide EDC EDC EDC->Acylisourea Activation HOBt HOBt HOBtEster HOBt-Active Ester HOBt->HOBtEster Acylisourea->HOBtEster Trapping EDU EDU (Byproduct) Acylisourea->EDU Byproduct HOBtEster->Amide Nucleophilic Attack

Caption: Simplified mechanism of EDC/HOBt-mediated coupling.

Part 3: Sulfonamide and Urea Synthesis

Protocol 3: General Sulfonamide Synthesis

The reaction between the primary amine and a sulfonyl chloride is typically straightforward and high-yielding.

Materials and Reagents:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq)

  • Sulfonyl Chloride (e.g., Ts-Cl, Ms-Cl) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add TEA or Pyridine (2.0 eq) to the solution.

  • Add the sulfonyl chloride (1.1 eq) dropwise or portion-wise. A precipitate (triethylammonium chloride) may form.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired sulfonamide.

Considerations for Urea Synthesis

The synthesis of ureas can be achieved by reacting the primary amine with an isocyanate. This reaction is typically very fast and clean, often proceeding without a catalyst.

R-N=C=O (Isocyanate) + H₂N-R' → R-NH-CO-NH-R' (Urea)

Alternatively, methods involving phosgene equivalents or Curtius rearrangement of a carboxylic acid can be employed to generate the isocyanate in situ for subsequent trapping by the amine.[9][10] These multi-step procedures offer flexibility when the desired isocyanate is not commercially available.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a synthetically powerful and versatile building block. Its successful application hinges on the judicious selection of coupling partners and reaction conditions. Modern coupling reagents like HATU provide a rapid and efficient means to form amide bonds with minimal side reactions, while classic reagents like EDC/HOBt offer a reliable and cost-effective alternative. By following the detailed protocols and understanding the underlying mechanistic principles presented in this guide, researchers can confidently incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of novel therapeutics.

References

  • Cas 1298101-47-9, tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | lookchem. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Novel synthesis of ureas: application of t-butylureas - PubMed. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • US5925762A - Practical synthesis of urea derivatives - Google Patents.
  • Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

  • Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement: mechanism and scope - NIH. Available at: [Link]

  • CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea - Google Patents.
  • HATU Coupling in Water Feasible? I HATU - YouTube. Available at: [Link]

  • tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate - Ark Pharma Scientific Limited. Available at: [Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. Available at: [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. Available at: [Link]

Sources

Application Note: High-Resolution Purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a critical chiral building block in pharmaceutical synthesis.[1][2][3] The inherent polarity and potential for diastereomeric impurities necessitate a robust purification strategy. This guide outlines an optimized method using automated flash column chromatography on silica gel, detailing the rationale behind parameter selection, a step-by-step protocol, and troubleshooting guidance to ensure high purity and recovery of the target compound.

Introduction: The Challenge of Purifying a Polar Chiral Diamine Derivative

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a valuable intermediate due to its stereodefined trans-aminocyclohexane structure, which often mimics the bioactive conformations of ligands for G protein-coupled receptors (GPCRs).[1] The molecule possesses two key functional groups: a primary amine and a Boc-protected amine. This duality in functionality, while synthetically useful, presents a significant purification challenge. The primary amine imparts high polarity, leading to strong interactions with silica gel and potential for peak tailing during chromatography.[4][5] Furthermore, incomplete stereoselectivity during synthesis can result in diastereomeric impurities that require efficient separation.

The Boc (tert-butoxycarbonyl) protecting group is instrumental in multi-step syntheses, temporarily masking one amine to allow for selective reaction at the other.[6][7] However, the purification of the mono-Boc-protected product from starting diamine and di-Boc-protected byproducts is often non-trivial.[8][9] This note addresses these challenges by presenting a systematic approach to developing a flash chromatography method that balances resolution, speed, and yield.

Foundational Principles: Causality in Chromatographic Separation

The successful purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate hinges on manipulating the equilibrium of its interaction between a polar stationary phase (silica gel) and a less polar mobile phase. The key is to find a solvent system that provides differential migration rates for the target compound and its impurities.

  • Analyte Properties: The target molecule has a molecular weight of 214.3 g/mol and a predicted pKa of 12.40.[10] The presence of both a free primary amine and a carbamate group makes it a polar compound. The basicity of the free amine can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel, causing significant peak tailing.[4][5]

  • Stationary Phase Selection: Standard silica gel (SiO₂) is the stationary phase of choice due to its cost-effectiveness and broad utility. Its surface is populated with silanol groups (Si-OH), which are weakly acidic and act as hydrogen bond donors and acceptors.

  • Mobile Phase Strategy: A gradient elution is employed to effectively separate compounds with a range of polarities. The initial mobile phase is relatively nonpolar to allow for the elution of nonpolar impurities. The polarity is then gradually increased to desorb and elute the target compound and more polar impurities. To counteract the peak tailing caused by the basic amine, a mobile phase modifier is essential. A small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, is incorporated into the mobile phase to saturate the active silanol sites on the silica gel, thereby minimizing secondary interactions with the analyte.[4]

Materials and Instrumentation

Materials
  • Crude tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

  • Silica Gel (Flash grade, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Hydroxide (NH₄OH), ACS grade (28-30%)

  • Triethylamine (TEA), >99%

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • TLC plates, silica gel 60 F₂₅₄

Instrumentation
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)

  • UV-Vis Detector (integrated into the flash system)

  • Fraction Collector

  • Rotary Evaporator

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to flash chromatography, it is crucial to develop an appropriate solvent system using TLC. This allows for rapid screening of different mobile phases to achieve optimal separation.

Protocol:

  • Prepare a stock solution of the crude material in a suitable solvent (e.g., DCM or MeOH).

  • Spot the crude mixture onto a TLC plate.

  • Develop the plate in a TLC chamber containing a candidate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., EtOAc or MeOH).

  • To address the polarity of the amine, prepare a mobile phase containing a small percentage of a basic modifier. A common and effective system is DCM:MeOH with 0.5-2% NH₄OH or TEA.

  • Visualize the separated spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., ninhydrin for primary amines or potassium permanganate).

  • The ideal solvent system will show good separation between the desired product spot and any impurities, with the product having an Rf value between 0.2 and 0.4.

Table 1: Example TLC Solvent Systems for Method Development

Solvent System (v/v/v)Observations
95:5 DCM:MeOHTarget compound may remain at the baseline (Rf ≈ 0).
90:10 DCM:MeOHTarget compound begins to move, but likely with tailing.
90:10:1 DCM:MeOH:NH₄OHImproved Rf and reduced tailing.
85:15:1 DCM:MeOH:NH₄OHPotential for good separation from less polar impurities.
Sample Loading: Dry vs. Wet Loading

For polar compounds that may have limited solubility in the initial, non-polar mobile phase, dry loading is often the preferred method to ensure a narrow sample band at the start of the chromatography.[11]

Dry Loading Protocol:

  • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

  • Add a small amount of silica gel (typically 2-3 times the mass of the crude sample) to the solution.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[11]

  • Load this silica-adsorbed sample onto the top of the pre-packed column.

Automated Flash Column Chromatography Protocol

System Parameters:

  • Column: Pre-packed silica gel column (size selected based on sample mass).

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) with 1% Ammonium Hydroxide

  • Flow Rate: Determined by the column size (refer to manufacturer's guidelines).

  • Detection: UV at 214 nm (for the carbamate) and/or an Evaporative Light Scattering Detector (ELSD) if the compound has a poor chromophore.

  • Fraction Collection: Based on UV absorption peaks.

Gradient Elution Profile:

Step% Solvent BColumn Volumes (CV)
1. Equilibration0%2 CV
2. Isocratic Hold0%1 CV
3. Linear Gradient0% to 20%10 CV
4. Isocratic Hold20%2 CV
5. Column Wash100%2 CV

Step-by-Step Procedure:

  • Equilibrate the column with 100% Solvent A for 2-3 column volumes.

  • Load the sample onto the column (preferably using the dry loading method described above).

  • Begin the gradient elution program as detailed in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the UV peaks.

  • After the run, combine the fractions containing the pure product (as determined by TLC analysis of the fractions).

  • Remove the solvent from the pooled fractions under reduced pressure to yield the purified tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Diagram 1: Workflow for Purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (DCM/MeOH/NH4OH) DryLoad Dry Loading of Crude Sample TLC->DryLoad Informs solvent choice Flash Automated Flash Chromatography (Gradient Elution) DryLoad->Flash Collect Fraction Collection Flash->Collect Analyze TLC Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Final Pure Product Evap->Final

Caption: A streamlined workflow for the purification process.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. Below are common issues and their solutions.

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing - Insufficient basic modifier.- Strong secondary interactions with silica.[4][5]- Increase the concentration of NH₄OH or TEA in the mobile phase (up to 2%).- Consider using a different stationary phase like alumina (basic or neutral) if tailing persists.[4]
Poor Separation - Inappropriate solvent system.- Column overload.- Re-optimize the gradient using TLC. A shallower gradient over a longer run time can improve resolution.- Reduce the amount of crude material loaded onto the column.
No Compound Eluting - Compound is too polar for the chosen mobile phase.- Compound may have decomposed on the silica.[12]- Increase the final concentration of the polar solvent (MeOH) in the gradient.- If stability on silica is a concern, consider using a less acidic stationary phase or reverse-phase chromatography.[4][12]
Co-elution of Impurities - Similar polarity of product and impurity.- Employ a shallower gradient to enhance separation.- Consider an alternative solvent system (e.g., replacing DCM with EtOAc) to alter selectivity.

Diagram 2: Logic for Troubleshooting Poor Separation

G Start Poor Separation Observed CheckLoad Is the column overloaded? Start->CheckLoad CheckGradient Is the gradient optimal? CheckLoad->CheckGradient No ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes CheckSolvent Is the solvent system selective? CheckGradient->CheckSolvent Yes ShallowGradient Use Shallower Gradient CheckGradient->ShallowGradient No ChangeSolvent Change Solvent System (e.g., EtOAc-based) CheckSolvent->ChangeSolvent No

Caption: A decision tree for resolving poor chromatographic separation.

Conclusion

The purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate by column chromatography is readily achievable with high purity and yield through a systematic approach. The key to success lies in the careful development of a suitable mobile phase using TLC, the use of a basic modifier to mitigate peak tailing, and the application of a well-designed gradient elution on an automated flash chromatography system. The protocols and troubleshooting guide presented here provide a robust framework for researchers and drug development professionals to efficiently isolate this important chiral building block.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 19, 2026, from [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved January 19, 2026, from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 19, 2026, from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved January 19, 2026, from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved January 19, 2026, from [Link]

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved January 19, 2026, from [Link]

  • PubMed. (2018). Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans. Retrieved January 19, 2026, from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Stationary phases for the separation of stereoisomers by supercritical fluid chromatography. Retrieved January 19, 2026, from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved January 19, 2026, from [Link]

  • Enantioseparation Research of Analytical Laboratory. (n.d.). View of Chiral Stationary Phases and their Relationship with Enantiomer Structures. Retrieved January 19, 2026, from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 19, 2026, from [Link]

Sources

Application Note: A Scalable, Multi-Kilogram Synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a critical chiral building block in modern medicinal chemistry, particularly in the design of allosteric modulators and other complex pharmaceutical agents where stereochemistry dictates bioactivity.[1] Its synthesis on a large scale presents challenges related to cost, efficiency, and stereochemical control. This guide details a robust and economically viable three-stage process for the multi-kilogram synthesis of the title compound, starting from the inexpensive commodity chemical, resorcinol. The pathway involves the high-yield synthesis of a 1,3-diaminocyclohexane precursor, classical diastereomeric resolution to isolate the desired cis stereoisomer, and selective mono-Boc protection. Each stage is optimized for scalability, safety, and purity, providing a field-proven protocol for researchers and drug development professionals.

Introduction: The Strategic Importance of Chiral Diamines

Chiral 1,3-diaminocyclohexane scaffolds are privileged structures in drug discovery. The rigid cyclohexane ring pre-organizes the two amine functionalities in a defined spatial orientation, making them ideal for constructing ligands that interact with specific biological targets. The title compound, with one amine protected and the other free, is a versatile intermediate for sequential functionalization. The challenge in its production lies in establishing the correct relative (cis) and absolute ((1S,3R)) stereochemistry efficiently on a large scale. This protocol addresses this challenge by integrating a cost-effective synthesis of the diamine core with a classical, scalable resolution method.

Overall Synthetic Strategy

The synthesis is designed as a linear three-part process, optimized for throughput and scalability.

  • Part I: Synthesis of Racemic cis/trans-1,3-Diaminocyclohexane. This stage focuses on converting low-cost resorcinol into the key diamine intermediate via a high-yielding oximation-hydrogenation sequence.[2]

  • Part II: Diastereomeric Resolution. The mixture of diamine isomers is resolved using L-(+)-tartaric acid to selectively precipitate and isolate the salt of the desired (1S,3R)-enantiomer.[3][4]

  • Part III: Selective Mono-Boc Protection. The resolved, enantiopure diamine is selectively protected at one amino group to yield the final target compound.

G cluster_0 Part I: Diamine Synthesis cluster_1 Part II: Resolution cluster_2 Part III: Protection Resorcinol Resorcinol 1,3-CHD 1,3-Cyclohexanedione Resorcinol->1,3-CHD Raney Ni, H2 Dioxime 1,3-Cyclohexanedione Dioxime 1,3-CHD->Dioxime NH2OH·HCl Diamine_Mix Racemic cis/trans- 1,3-Diaminocyclohexane Dioxime->Diamine_Mix Raney Ni, H2 Diastereomeric_Salt (1S,3R)-Diamine·L-Tartrate Salt Diamine_Mix->Diastereomeric_Salt L-(+)-Tartaric Acid Resolved_Diamine (1S,3R)-1,3-Diaminocyclohexane Diastereomeric_Salt->Resolved_Diamine NaOH Final_Product tert-Butyl ((1S,3R)-3- aminocyclohexyl)carbamate Resolved_Diamine->Final_Product Boc2O Resolved_Diamine->Final_Product

Caption: Overall 3-Stage Synthetic Workflow.

Part I: Large-Scale Synthesis of Racemic 1,3-Diaminocyclohexane (1,3-CHDA)

Scientific Rationale

For a synthesis to be considered "large-scale," the starting materials must be inexpensive and readily available. Resorcinol is an ideal starting point. The chosen synthetic route proceeds via 1,3-cyclohexanedione (1,3-CHD), which is then converted to its dioxime. This oximation-hydrogenation pathway is superior to direct reductive amination as it often results in higher yields and cleaner reaction profiles.[2] The use of Raney Nickel as the hydrogenation catalyst is a well-established, cost-effective method for industrial-scale reductions.

G Resorcinol Resorcinol CHD 1,3-Cyclohexanedione (Aqueous Solution) Resorcinol->CHD Step 1.1: Hydrogenation (Raney Ni, H2, H2O) Dioxime 1,3-Cyclohexanedione Dioxime (Solid Precipitate) CHD->Dioxime Step 1.2: Oximation (NH2OH·HCl, NaOH, H2O) CHDA 1,3-Diaminocyclohexane (cis/trans mixture) Dioxime->CHDA Step 1.3: Hydrogenation (Raney Ni, H2, Methanol)

Caption: Workflow for Racemic Diamine Synthesis.

Protocol 1: Synthesis of 1,3-Diaminocyclohexane

Materials:

  • Resorcinol

  • Raney® Nickel (50% slurry in water)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenator (e.g., Parr reactor)

  • Large glass reaction vessel with overhead stirring and temperature control

Step 1.1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (CHD)

  • Charge the hydrogenator with Resorcinol (1.0 eq), water (approx. 5 L per kg of resorcinol), and Raney Ni catalyst (approx. 10% w/w).

  • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with H₂ to 2.0 MPa.

  • Heat the mixture to 50°C with vigorous stirring.

  • Maintain the reaction until H₂ uptake ceases (typically 4-6 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Ni catalyst. The resulting aqueous solution of 1,3-CHD can be used directly in the next step.[2]

Step 1.2: Oximation of 1,3-Cyclohexanedione

  • To the aqueous 1,3-CHD solution from the previous step, add hydroxylamine hydrochloride (2.2 eq) and sodium hydroxide (2.3 eq) while maintaining the temperature below 20°C with an ice bath.

  • Stir the mixture vigorously. A white precipitate of 1,3-cyclohexanedione dioxime will form.

  • Continue stirring for 2-3 hours at room temperature to ensure complete reaction.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 1.3: Hydrogenation of Dioxime to 1,3-Diaminocyclohexane (1,3-CHDA)

  • Charge a clean hydrogenator with the dried dioxime (1.0 eq), methanol (approx. 10 L per kg of dioxime), and a fresh portion of Raney Ni catalyst (approx. 15% w/w).

  • Seal the reactor, purge as before, and pressurize with H₂ to 2.0 MPa.[2]

  • Heat the mixture to 60°C with vigorous stirring. The reaction is exothermic; monitor and control the temperature.

  • After H₂ uptake ceases (typically 6-8 hours), cool the reactor, vent, and filter off the catalyst.

  • Remove the methanol by distillation under reduced pressure to yield crude 1,3-diaminocyclohexane as a mixture of cis and trans isomers.

Part II: Resolution of (±)-cis-1,3-Diaminocyclohexane

Scientific Rationale

Classical resolution via diastereomeric salt formation is a time-tested, economical, and highly scalable method for separating enantiomers.[3][4] L-(+)-tartaric acid is an inexpensive chiral resolving agent. It reacts with the racemic diamine to form two diastereomeric salts. Due to their different physical properties, one salt (in this case, the (1S,3R)-diamine-L-tartrate) is significantly less soluble in the chosen solvent system and selectively crystallizes, allowing for its separation by simple filtration. The free, enantiopure amine is then liberated by treatment with a base.

G DiamineMix Racemic 1,3-CHDA (in Water/Acetic Acid) SaltFormation Salt Formation DiamineMix->SaltFormation TartaricAcid L-(+)-Tartaric Acid TartaricAcid->SaltFormation Precipitate Insoluble Diastereomeric Salt ((1S,3R)-CHDA · L-Tartrate) SaltFormation->Precipitate Crystallization Filtrate Soluble Diastereomeric Salt ((1R,3S)-CHDA · L-Tartrate) SaltFormation->Filtrate Remains in Solution FreeAmine Pure (1S,3R)-1,3-CHDA Precipitate->FreeAmine Liberation Base 4M NaOH Base->FreeAmine

Caption: Workflow for Diastereomeric Resolution.

Protocol 2: Isolation of (1S,3R)-1,3-Diaminocyclohexane

Materials:

  • Crude 1,3-diaminocyclohexane (from Part I)

  • L-(+)-tartaric acid

  • Glacial acetic acid

  • Methanol

  • 4M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Step 2.1: Formation and Isolation of the Diastereomeric Salt

  • In a large reaction vessel, dissolve L-(+)-tartaric acid (0.5 eq relative to total diamine) in water (approx. 2 L per kg of tartaric acid).

  • To this solution, add the crude 1,3-diaminocyclohexane (1.0 eq) at a rate that allows the temperature to rise to, but not exceed, 70°C.[4][5]

  • Slowly add glacial acetic acid (approx. 0.9 eq) to the warm solution. A white precipitate should form immediately.[4][5]

  • Stir the resulting slurry vigorously while allowing it to cool to room temperature over 2 hours, then cool further in an ice bath to <10°C for at least 1 hour.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by cold methanol, to remove the more soluble trans-isomer and the undesired cis-enantiomer.

  • Dry the solid salt under vacuum.

Step 2.2: Liberation of the Free Amine

  • Suspend the dried tartrate salt in dichloromethane (DCM).

  • Add 4M NaOH solution with vigorous stirring until the solid dissolves and the aqueous layer is strongly basic (pH > 12).

  • Separate the organic (DCM) layer. Extract the aqueous layer with additional portions of DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1S,3R)-1,3-diaminocyclohexane as a colorless oil.

Part III: Selective Mono-Boc Protection

Scientific Rationale

To differentiate the two amino groups, one must be selectively protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under many reaction conditions and its ease of removal under acidic conditions. To favor mono-protection and suppress the formation of the di-protected byproduct, the reaction is performed using a slight excess of the diamine relative to the protecting agent, di-tert-butyl dicarbonate (Boc₂O). This ensures the Boc₂O is consumed before it can react with the second amino group of the mono-protected product.

Protocol 3: Synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Materials:

  • (1S,3R)-1,3-diaminocyclohexane (from Part II)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Step 3.1: Protection Reaction

  • Dissolve (1S,3R)-1,3-diaminocyclohexane (1.1 eq) in DCM (approx. 10 L per kg of diamine) in a reaction vessel and cool to 0°C.

  • In a separate container, dissolve Boc₂O (1.0 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred, cold diamine solution over 2-3 hours, ensuring the internal temperature remains below 5°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

Step 3.2: Work-up and Purification

  • Wash the reaction mixture with saturated NaHCO₃ solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude material can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by large-scale column chromatography if necessary to achieve high purity.

Data Summary

The following table summarizes typical results for a large-scale run.

StageProductStarting MaterialTypical YieldPurity (HPLC)Key Analytical Data
I Racemic 1,3-CHDAResorcinol~85% (overall)>95%Confirmed by GC-MS
II (1S,3R)-1,3-CHDARacemic 1,3-CHDA~35-40%>99% eeOptical Rotation: [α]²⁰D (neat)
III Final Product(1S,3R)-1,3-CHDA~80-90%>99%¹H NMR, ¹³C NMR, MS

Conclusion

This application note provides a comprehensive, three-stage protocol for the large-scale synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. By starting from the inexpensive bulk chemical resorcinol and employing a robust, classical resolution technique, this pathway offers an economically viable and scalable solution for producing this high-value chiral building block. The detailed procedures and scientific rationale provide drug development professionals with a reliable method to secure a multi-kilogram supply for their research and manufacturing campaigns.

References

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 110-114.

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal.

  • ResearchGate Discussion. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?

  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

  • Gao, C.-Z., et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine. Journal of Chemical Research, 38(8), 490-492.

  • ChemShuttle. tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate.

  • Wang, F., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1215.

Sources

Application Notes and Protocols for the Characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its stereodefined structure, featuring a trans-1,3-diaminocyclohexane scaffold partially protected with a tert-butyloxycarbonyl (Boc) group, makes it a valuable intermediate in the synthesis of complex molecules, including ligands for G-protein coupled receptors (GPCRs).[2] The precise analytical characterization of this compound is paramount to ensure its identity, purity, and stereochemical integrity, which are critical quality attributes that directly impact the outcomes of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate is essential for the development of robust analytical methods.

PropertyValueSource
CAS Number 1298101-47-9[3][4][5]
Molecular Formula C₁₁H₂₂N₂O₂[4]
Molecular Weight 214.31 g/mol [6]
Appearance Solid
Purity (Typical) ≥95%[3]
Storage Conditions 2-8°C, protected from light, sealed in dry conditions[6]

Structural Elucidation and Identity Confirmation

The primary objective of this stage is to unequivocally confirm the chemical structure of the compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals is proportional to the number of protons, aiding in structural assignment.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts are indicative of the functional groups present.

  • Sample Preparation: Accurately weigh 5-10 mg of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O with pH adjustment). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons in the molecule.

    • Assign the chemical shifts in the ¹³C NMR spectrum to the respective carbon atoms.

The following table provides expected chemical shift ranges based on the structure of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate and data from analogous compounds.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (9H, singlet)~1.45~28.5
Quaternary Carbon (t-Bu)-~79.5
Carbonyl (C=O)-~156.0
Cyclohexyl Protons (CH, CH₂)1.0 - 3.8 (complex multiplets)25.0 - 55.0
CH-NHBoc~3.5 (broad multiplet)~50.0
CH-NH₂~2.8 (broad multiplet)~48.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Molecular Ion Peak: Confirms the molecular weight of the compound.

  • Fragmentation Pattern: Provides corroborative evidence for the proposed structure. The fragmentation of the Boc group is a characteristic feature.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-300).

  • Data Interpretation:

    • Identify the protonated molecular ion peak [M+H]⁺ at m/z 215.18.

    • Analyze the fragmentation pattern. Common fragments include the loss of the tert-butyl group (m/z 159.12) and the loss of the Boc group (m/z 115.13).

Ion Formula Expected m/z
[M+H]⁺[C₁₁H₂₃N₂O₂]⁺215.18
[M-C₄H₈+H]⁺[C₇H₁₅N₂O₂]⁺159.12
[M-C₅H₉O₂+H]⁺[C₆H₁₄N₂]⁺115.13

Purity Assessment

Ensuring the chemical purity of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate is crucial. High-Performance Liquid Chromatography (HPLC) is the workhorse for this, while Quantitative NMR (qNMR) offers a primary method for determining absolute purity.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is a robust method for separating and quantifying the main component from any non-volatile impurities.

  • Separation Power: A reversed-phase C18 column provides excellent separation for moderately polar compounds like the target analyte.

  • Detection: The carbamate group has a UV absorbance at low wavelengths (around 210 nm), making UV detection suitable. Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes.

  • Instrumentation: An HPLC system equipped with a UV detector or CAD/ELSD.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

      • 0-15 min: 5-95% B

      • 15-20 min: 95% B

      • 20-21 min: 95-5% B

      • 21-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[4][5][7]

  • Direct Proportionality: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

  • Primary Method: By comparing the integral of an analyte signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one signal well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity and accurately weighed.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate into the same NMR tube.

    • Add a precise volume of a suitable deuterated solvent to completely dissolve both the sample and the internal standard.

  • Data Acquisition:

    • Use a standard single-pulse experiment with a calibrated 90° pulse.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to allow for full relaxation between scans.

    • Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[8]

  • Data Processing and Calculation:

    • Process the spectrum with minimal manipulation.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Stereochemical Integrity Assessment

For a chiral molecule like tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate, confirming its stereochemical purity is of utmost importance. Chiral HPLC is the preferred method for this analysis.

Rationale for Chiral HPLC:
  • Enantiomeric and Diastereomeric Separation: Chiral stationary phases (CSPs) can differentiate between stereoisomers based on their three-dimensional structures, allowing for the separation and quantification of the desired stereoisomer from its potential contaminants (e.g., the (1R,3S), (1S,3S), and (1R,3R) isomers). Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.[9]

  • Instrumentation: An HPLC system with a UV detector.

  • Method Development:

    • Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

    • Test different mobile phase systems, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Illustrative Chromatographic Conditions:

    • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Inject the sample and identify the peak corresponding to the (1S,3R) isomer.

    • Quantify the area of any other stereoisomeric peaks.

    • Calculate the stereochemical purity (diastereomeric excess, de, and enantiomeric excess, ee) based on the peak areas.

Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Rationale for FTIR:
  • Vibrational Frequencies: Specific chemical bonds vibrate at characteristic frequencies when exposed to infrared radiation. This allows for the identification of functional groups such as N-H, C=O, and C-H bonds.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Record the background spectrum.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~3350Medium, BroadN-H stretchAmine (NH₂) and Amide (N-H)
2960-2850StrongC-H stretchCyclohexyl and tert-Butyl
~1690StrongC=O stretchCarbamate
~1520StrongN-H bendAmide II
1390 & 1365MediumC-H bendtert-Butyl
~1250StrongC-N stretch / O=C-O stretchCarbamate

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

G cluster_identity Structural Identity cluster_purity Purity Assessment cluster_stereo Stereochemical Integrity NMR NMR Spectroscopy (¹H, ¹³C) final Fully Characterized Material NMR->final MS Mass Spectrometry (ESI-MS) MS->final FTIR FTIR Spectroscopy FTIR->final HPLC_purity HPLC (Purity) qNMR qNMR (Absolute Purity) HPLC_purity->qNMR Orthogonal Method qNMR->final Chiral_HPLC Chiral HPLC (de, ee) Chiral_HPLC->final start Sample of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate start->NMR start->MS start->FTIR start->HPLC_purity start->Chiral_HPLC

Caption: Workflow for the analytical characterization of the target compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. By systematically applying these techniques, researchers can confidently verify the identity, purity, and stereochemical integrity of this important chiral building block, thereby ensuring the quality and reproducibility of their research and development endeavors. The integration of orthogonal techniques, such as HPLC and qNMR for purity assessment, strengthens the validity of the analytical data. Adherence to these protocols will facilitate the reliable use of this compound in the synthesis of novel chemical entities.

References

  • Quantitative NMR (qNMR) - A Guide. Emery Pharma. (URL: [Link])

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. (URL: [Link])

  • Cas 1298101-47-9, tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. LookChem. (URL: [Link])

  • Quantitative NMR Spectroscopy. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])

Sources

Application Notes and Protocols: The Pivotal Role of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a critical intermediate in the synthesis of protease inhibitors. The unique stereochemistry of this building block is paramount for achieving high potency and selectivity in drug candidates, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes management. This guide provides an in-depth analysis of its synthesis, characterization, and application, complete with detailed protocols, mechanistic insights, and data interpretation strategies to facilitate its effective use in pharmaceutical research and development.

Introduction: The Strategic Importance of the (1S,3R)-Diaminocyclohexane Scaffold

The (1S,3R)-diaminocyclohexane framework is a privileged scaffold in modern medicinal chemistry, prized for its rigid conformational properties that allow for the precise spatial arrangement of pharmacophoric elements. This structural rigidity is instrumental in designing molecules that exhibit high-affinity binding to the active sites of enzymes. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a mono-Boc-protected derivative, is a key intermediate that enables the selective functionalization of the two amino groups, a crucial feature for the construction of complex drug molecules.[1]

Its most notable application is in the synthesis of sitagliptin, a potent and selective DPP-4 inhibitor. The (1S,3R) stereoconfiguration is essential for optimal interaction with the S1 and S2 pockets of the DPP-4 enzyme, highlighting the critical role of stereochemistry in drug design. This guide will focus on the practical synthesis of this intermediate and its subsequent use in the development of protease inhibitors.

Synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

The asymmetric synthesis of this chiral diamine derivative is a critical step in ensuring the enantiopurity of the final active pharmaceutical ingredient. Several synthetic routes have been developed, with asymmetric hydrogenation of a prochiral enamine being a highly efficient and scalable method.

Experimental Protocol: Asymmetric Synthesis via Reductive Amination

This protocol details a robust method for the preparation of the title compound, emphasizing stereocontrol and purification.

Materials:

  • 1,3-Cyclohexanedione

  • Ammonia in methanol (7N solution)

  • tert-Butyl dicarbonate (Boc₂O)

  • Rhodium-based chiral catalyst (e.g., Rh(COD)₂(BF₄) with a chiral phosphine ligand like (R)-BINAP)

  • Hydrogen gas (high-pressure)

  • Solvents: Methanol, Dichloromethane (DCM), Ethyl acetate

  • Reagents for workup and purification: Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel.

Instrumentation:

  • High-pressure autoclave/hydrogenation reactor

  • Rotary evaporator

  • Standard organic synthesis glassware

  • Flash chromatography system

  • NMR Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

  • Formation of the Enamine: In a round-bottom flask, dissolve 1,3-cyclohexanedione in methanol. Add a solution of ammonia in methanol and stir at room temperature. After the initial reaction, add Boc₂O and continue stirring to form the N-Boc enamine. Monitor the reaction by TLC until completion.

  • Asymmetric Hydrogenation: Transfer the crude N-Boc enamine to a high-pressure reactor. Add the rhodium-chiral ligand catalyst system under an inert atmosphere. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the recommended pressure. Heat the reaction to the optimal temperature and stir until hydrogen uptake ceases.

  • Work-up and Isolation: After cooling and venting the reactor, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the pure tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Data Presentation and Characterization

Table 1: Key Analytical Parameters

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol [2]
¹H NMR Spectrum consistent with the structure
Mass Spectrum (m/z) [M+H]⁺ = 215.17
Enantiomeric Excess (ee) ≥99% (determined by chiral HPLC)
Purity (HPLC) ≥98%
Synthesis Workflow Diagram

synthesis_workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Purification A 1,3-Cyclohexanedione B NH3/MeOH, Boc₂O A->B Reaction C N-Boc Enamine B->C D Chiral Rh Catalyst, H₂ C->D Hydrogenation E Crude Product D->E F Column Chromatography E->F Purification G tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate F->G

Caption: Workflow for the asymmetric synthesis of the target intermediate.

Application in the Synthesis of a DPP-4 Inhibitor

The utility of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is exemplified in its role as a precursor to DPP-4 inhibitors. The free amino group serves as a nucleophile for coupling with other fragments, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

Experimental Protocol: Coupling and Deprotection

Materials:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

  • An appropriate activated carboxylic acid (e.g., a trifluoromethyl-substituted triazolopyrazine derivative for sitagliptin synthesis)[3]

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Amide Coupling: Dissolve the activated carboxylic acid, EDC, and HOBt in DCM and stir at 0°C. To this, add a solution of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate and DIPEA in DCM. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude amide by flash chromatography.

  • Boc Deprotection: Dissolve the purified amide in DCM and cool to 0°C. Add TFA dropwise and stir at room temperature for a few hours.

  • Isolation: Concentrate the reaction mixture to remove excess TFA and solvent. The resulting product is the amine salt of the desired protease inhibitor, which can be further purified by recrystallization or converted to the free base.

Logical Relationship Diagram

logical_flow A Key Intermediate (Boc-Protected Diamine) C Coupling Reaction A->C B Activated Carboxylic Acid B->C D Boc-Protected Protease Inhibitor C->D Forms Amide Bond E Deprotection D->E Removes Boc Group F Final Protease Inhibitor E->F

Caption: Logical flow from the intermediate to the final protease inhibitor.

Scientific Integrity and Validation

The success of each synthetic step relies on careful monitoring and characterization. The following table outlines the self-validating system for the described protocols.

Table 2: Protocol Validation and Quality Control

StageAnalytical MethodExpected Outcome
Intermediate Synthesis Chiral HPLCEnantiomeric excess of >99% for the (1S,3R) isomer.
Coupling Reaction LC-MSConfirmation of the desired molecular weight of the coupled product.
Deprotection ¹H NMRDisappearance of the tert-butyl signal (~1.4 ppm).
Final Product HRMS, ¹H & ¹³C NMRHigh-resolution mass and NMR spectra consistent with the final inhibitor structure.

Conclusion

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate stands out as a versatile and indispensable intermediate in the synthesis of protease inhibitors. Its well-defined stereochemistry is a key determinant of the biological activity of the final drug molecules. The protocols and technical information provided herein are designed to equip researchers with the necessary knowledge to confidently and efficiently utilize this building block in their drug discovery and development programs. The asymmetric synthesis and subsequent functionalization of this intermediate offer a reliable pathway to novel and potent protease inhibitors.

References

  • LookChem. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]

  • Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. (2009). WO2009064476A1 - Preparation of sitagliptin intermediate.
  • National Center for Biotechnology Information. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Retrieved from [Link]

  • UCHEM. (2024). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Retrieved from [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Stevens Institute of Technology. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Retrieved from [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Ark Pharma Scientific Limited. tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Retrieved from [Link]

  • Google Patents. (2011). WO2011035725A1 - Sitagliptin intermediates, preparation methods and uses thereof.
  • National Center for Biotechnology Information. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Retrieved from [Link]

  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • ResearchGate. (2025). Synthesis of the type 2 anti-diabetic drug sitagliptin phosphate. Retrieved from [Link]

  • ResearchGate. (2025). Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • MDPI. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Retrieved from [Link]

Sources

Application Note: Protocol for the Deprotection of the Boc Group from tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1] Its widespread use is attributed to its stability across a broad spectrum of non-acidic reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[1][2] This robustness allows for the selective manipulation of other functional groups within a molecule. The facile removal of the Boc group under acidic conditions provides a critical and reliable step in many synthetic routes.[1][3]

This application note provides a comprehensive guide for the deprotection of the Boc group from tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a common intermediate in drug discovery. We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present detailed experimental protocols, and offer expert insights into potential challenges and optimization strategies.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction that proceeds through a well-established E1 mechanism.[1][4] The process can be broken down into the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] This step increases the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1][5] It is crucial to perform this reaction in a well-ventilated fume hood to ensure the safe dispersal of the evolved CO₂.[1]

  • Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt as the final product.[1][5]

The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions, a topic we will address in the "Troubleshooting and Expert Insights" section.[1][6]

Experimental Protocols

Two primary methods for the acidic deprotection of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate are presented below, utilizing either trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane. The choice of reagent often depends on the presence of other acid-sensitive functional groups and downstream processing considerations.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally high-yielding method for Boc deprotection.[7]

Materials:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. The addition is often exothermic.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water or DCM.

  • Carefully neutralize the solution by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude (1S,3R)-cyclohexane-1,3-diamine.

  • The product can be further purified by column chromatography or crystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and often preferred when the final product is desired as the hydrochloride salt.[8][9]

Materials:

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (4-10 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. A precipitate of the diamine dihydrochloride salt may form during the reaction.[9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether to precipitate the product completely.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield (1S,3R)-cyclohexane-1,3-diamine dihydrochloride.

Data Summary

The following table summarizes typical reaction parameters for the deprotection of Boc-protected amines. Actual results may vary depending on the specific substrate and reaction scale.

ParameterTFA in DCM4 M HCl in Dioxane
Acid Equivalents 5 - 104 - 10
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 1 - 4 hours2 - 16 hours[9]
Workup Aqueous basic workupPrecipitation/Filtration
Product Form Free baseDihydrochloride salt
Typical Yield >90%>90%

Experimental Workflow Diagram

Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane p1_start Dissolve Substrate in DCM p1_cool Cool to 0 °C p1_start->p1_cool p1_add_tfa Add TFA p1_cool->p1_add_tfa p1_react Stir at RT p1_add_tfa->p1_react p1_monitor Monitor Progress (TLC/LC-MS) p1_react->p1_monitor p1_concentrate Concentrate in vacuo p1_monitor->p1_concentrate Reaction Complete p1_neutralize Neutralize with NaHCO₃ p1_concentrate->p1_neutralize p1_extract Extract with Organic Solvent p1_neutralize->p1_extract p1_dry Dry and Concentrate p1_extract->p1_dry p1_purify Purify (optional) p1_dry->p1_purify p1_end Free Base Product p1_purify->p1_end p2_start Dissolve Substrate in Dioxane p2_add_hcl Add 4M HCl in Dioxane p2_start->p2_add_hcl p2_react Stir at RT p2_add_hcl->p2_react p2_monitor Monitor Progress (TLC/LC-MS) p2_react->p2_monitor p2_precipitate Precipitate with Diethyl Ether p2_monitor->p2_precipitate Reaction Complete p2_filter Filter Solid p2_precipitate->p2_filter p2_wash Wash with Diethyl Ether p2_filter->p2_wash p2_dry Dry under Vacuum p2_wash->p2_dry p2_end Dihydrochloride Salt p2_dry->p2_end

Caption: Experimental workflows for Boc deprotection.

Troubleshooting and Expert Insights

Side Reactions and the Use of Scavengers:

A primary concern during Boc deprotection is the potential for the electrophilic tert-butyl cation to alkylate nucleophilic functional groups within the substrate or product.[6][10] Electron-rich aromatic rings and heteroatoms are particularly susceptible to this side reaction.[6] To mitigate this, "scavengers" can be added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it.[10] Common scavengers include:

  • Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.

  • Anisole or Thioanisole: Useful for protecting electron-rich aromatic rings.[11]

  • Water: Can trap the cation to form tert-butanol.[10]

Incomplete Deprotection:

If monitoring indicates an incomplete reaction, several factors could be at play:

  • Insufficient Acid: Ensure a sufficient excess of the acidic reagent is used.

  • Reaction Time: Some substrates may require longer reaction times. Continue to monitor the reaction until completion.

  • Steric Hindrance: In highly hindered systems, a stronger acid or elevated temperature may be necessary. However, this should be approached with caution to avoid side reactions.

Purification of the Diamine:

The resulting diamine can often be purified by standard techniques. If the product is obtained as the free base, silica gel column chromatography can be employed. For the dihydrochloride salt, recrystallization is a common purification method. In some cases, purification can be achieved by capturing the deprotected amine on an ion-exchange resin.[12]

Conclusion

The deprotection of the Boc group from tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a robust and reliable transformation that is fundamental to many synthetic endeavors in drug development. By understanding the underlying mechanism and having well-defined protocols, researchers can efficiently and selectively unmask the amine functionality. The choice between TFA and HCl-based methods will depend on the specific requirements of the synthetic route and the desired final product form. Careful consideration of potential side reactions and the judicious use of scavengers will ensure high yields and purity of the target diamine.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Atherton, J. H., Jones, S., & Blacker, A. J. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1435-1443.
  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Coffey, D. S., Hawk, M. K. N., Pedersen, S. W., Ghera, S. J., Marler, P. G., Dodson, P. N., & Lytle, M. L. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946-948.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924-23932.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924-23932.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924-23932.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26.
  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(13), 5143–5149.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. This valuable chiral building block is crucial in the development of various pharmaceutical agents[1]. However, its synthesis, particularly the selective mono-Boc protection of the corresponding diamine, presents several common challenges. This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you navigate these issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems encountered during the synthesis, focusing on the critical selective protection step of (1S,3R)-1,3-diaminocyclohexane.

FAQ 1: Poor Selectivity - How can I prevent the formation of the di-Boc protected byproduct?

Question: "My reaction is yielding a significant amount of tert-butyl ((1S,3R)-3-((tert-butoxycarbonyl)amino)cyclohexyl)carbamate, the di-protected species, which is consuming my starting material and complicating purification. How can I favor mono-protection?"

Answer: This is the most prevalent issue in the synthesis. Over-reaction occurs because both amino groups of the starting diamine are nucleophilic and can react with the Boc anhydride ((Boc)₂O). Achieving high selectivity for the mono-protected product relies on differentiating the reactivity of the two amino groups.

Causality: The key to selectivity is to make one amino group significantly less reactive than the other. The most effective strategy is to protonate one of the amino groups, rendering it non-nucleophilic. The remaining free amine can then react with (Boc)₂O.[2][3][4] Conventional methods that rely solely on slow addition of the protecting agent often still result in mixtures that are difficult to separate[3][5].

Troubleshooting & Optimization:

  • Mono-Protonation Strategy: This is the most robust method for ensuring selectivity. By adding one equivalent of an acid, you form the mono-ammonium salt of the diamine in situ. The free base amine is then selectively acylated.

    • Recommended Acid Source: While using compressed HCl gas is an option, a safer and more precise method is the in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[5][6] Me₃SiCl is a liquid that can be accurately measured to generate the required single equivalent of HCl.[6]

    • Reaction Conditions: The protonation is typically performed at 0 °C, followed by the addition of (Boc)₂O. The reaction is then allowed to warm to room temperature.[5][6]

  • Stoichiometry Control: Ensure you are using precisely one equivalent of (Boc)₂O relative to the diamine. Even a slight excess can lead to the formation of the di-protected byproduct.

  • Temperature and Addition Rate: If not using the mono-protonation method, maintain a low temperature (e.g., 0 °C) and add the (Boc)₂O solution dropwise over a prolonged period. This keeps the concentration of the acylating agent low, favoring reaction at the more reactive amine and reducing the chance of a second reaction.

FAQ 2: Purification Headaches - What is the best way to isolate the pure mono-Boc product?

Question: "I'm finding it difficult to separate my desired mono-Boc product from the unreacted diamine starting material and the di-Boc byproduct via column chromatography. Is there a more efficient purification method?"

Answer: Co-elution and streaking on silica gel are common due to the basicity of the free amine in the product and the starting material. While chromatography is an option, an acid-base extraction is often far more effective and scalable.

Causality: The three key components in your crude mixture have distinct acid-base properties that can be exploited for separation:

  • (1S,3R)-1,3-diaminocyclohexane (Starting Material): Highly basic (two amino groups), readily protonated, and highly soluble in aqueous acid.

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (Product): Basic (one free amino group), can be protonated and extracted into aqueous acid.

  • Di-Boc Byproduct: Non-basic. The carbamate nitrogens are not nucleophilic[7]. It will remain in the organic phase during an acidic wash.

Troubleshooting & Optimization:

  • Acid-Base Extraction Workflow:

    • Step 1: Initial Dissolution. Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Step 2: Remove Di-Boc Byproduct. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate and extract both the desired mono-Boc product and the unreacted diamine into the aqueous layer, leaving the non-basic di-Boc byproduct in the organic layer. Discard the organic layer.

    • Step 3: Isolate Product. Carefully basify the acidic aqueous layer to a pH > 12 with a strong base (e.g., 2N NaOH) to deprotonate the ammonium salts.[6]

    • Step 4: Final Extraction. Extract the now-neutralized aqueous layer with fresh DCM or ethyl acetate. The mono-Boc product and any unreacted diamine will move back into the organic phase.

    • Step 5: Final Purification. After drying and concentrating the organic layer, the remaining mixture (mostly product with some starting material) can often be purified by crystallization or by a much simpler chromatographic separation, as the most problematic component (di-Boc) has been removed.

  • Chromatography Tips (if necessary):

    • Solvent System: Use a polar solvent system, often with a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide in the mobile phase to prevent peak tailing. A common system is DCM/Methanol/NH₄OH.

    • Stationary Phase: Basic alumina can sometimes give better results than silica gel for separating basic amines.[8]

FAQ 3: Reaction Stalls - Why isn't my reaction going to completion?

Question: "My TLC analysis shows a significant amount of unreacted diamine even after several hours. What could be inhibiting the reaction?"

Answer: An incomplete reaction can stem from several factors, including reagent stoichiometry, reagent quality, and reaction conditions.

Causality: The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl of the (Boc)₂O[7]. If the amine is not sufficiently nucleophilic or the (Boc)₂O is not sufficiently electrophilic (or has been degraded), the reaction will be slow or incomplete.

Troubleshooting & Optimization:

  • Reagent Quality: (Boc)₂O is sensitive to moisture and can slowly hydrolyze. Use a fresh bottle or ensure your current stock has been properly stored.

  • Base Stoichiometry (for non-protonation methods): If you are using a base like triethylamine (TEA) or sodium bicarbonate to facilitate the reaction, ensure it is present in at least stoichiometric amounts to neutralize the acid byproduct of the reaction and maintain the nucleophilicity of the amine.[7][9]

  • Solvent Choice: The reaction is typically performed in solvents like methanol, THF, or DCM.[6][9] Ensure your solvent is anhydrous, as water can react with the (Boc)₂O.

  • Temperature: While selectivity is favored at lower temperatures, if the reaction is stalling, allowing it to slowly warm to room temperature can help drive it to completion.[10] Stirring overnight is a common practice.[10]

Process Optimization & Protocols

Data Summary Table

For quick reference, the following table summarizes key parameters for the selective mono-protection reaction.

ParameterRecommended ConditionRationale & Common Issues
Diamine:Acid Ratio 1 : 1Forms the mono-hydrochloride salt, deactivating one amine to prevent di-protection.[3]
Diamine:(Boc)₂O Ratio 1 : 1Prevents excess acylating agent, which is a primary cause of di-Boc byproduct formation.
Acid Source Me₃SiCl in anhydrous MeOHProvides a safe, scalable, and precise in situ source of 1 equivalent of HCl.[5][6]
Initial Temperature 0 °C to -20 °CControls the initial exothermic reaction during acid and (Boc)₂O addition.
Reaction Time 1-12 hoursMonitor by TLC; reactions are often left overnight to ensure completion.[7][10]
Primary Purification Acid-Base ExtractionHighly efficient for separating product from non-basic di-Boc byproduct and water-soluble diamine salt.
Visualized Workflows
Diagram 1: Decision Tree for Optimizing Mono-Boc Selectivity

This diagram outlines the logical steps for troubleshooting poor selectivity in the protection reaction.

G start Start: Low Yield of Mono-Boc Product check_byproduct TLC/LCMS shows significant Di-Boc byproduct? start->check_byproduct check_sm TLC/LCMS shows mainly unreacted starting material? check_byproduct->check_sm No use_hcl Action: Implement Mono-Protonation Strategy (e.g., Me3SiCl/MeOH) check_byproduct->use_hcl Yes check_reagents Action: Use fresh/anhydrous (Boc)2O and solvent check_sm->check_reagents Yes success Result: Improved Selectivity and Yield use_hcl->success verify_boc Action: Verify (Boc)2O Stoichiometry (1.0 eq) verify_boc->use_hcl slow_add Action: Reduce temperature (0°C) and slow the addition rate of (Boc)2O slow_add->use_hcl increase_time Action: Increase reaction time / allow to warm to RT check_reagents->increase_time increase_time->success

Caption: Troubleshooting logic for low mono-Boc product yield.

Diagram 2: Workflow for Product Purification

This diagram illustrates the recommended acid-base extraction procedure for isolating the target compound.

G start Crude Reaction Mixture (Product, SM, Di-Boc) dissolve 1. Dissolve in DCM start->dissolve wash_acid 2. Wash with 1M HCl (aq) dissolve->wash_acid organic_phase1 Organic Phase: Di-Boc Byproduct (Discard) wash_acid->organic_phase1 separates into aqueous_phase1 Aqueous Phase: [Product-H]+ & [SM-H2]2+ (Keep) wash_acid->aqueous_phase1 basify 3. Basify Aqueous Phase (2N NaOH to pH > 12) aqueous_phase1->basify extract_dcm 4. Extract with DCM basify->extract_dcm aqueous_phase2 Aqueous Phase: Salts (Discard) extract_dcm->aqueous_phase2 separates into organic_phase2 Organic Phase: Product & residual SM (Keep) extract_dcm->organic_phase2 dry 5. Dry (Na2SO4), Filter, & Concentrate organic_phase2->dry final_product Pure Mono-Boc Product (after optional final polish) dry->final_product

Caption: Acid-base extraction workflow for purification.

Protocol 1: Selective Mono-Boc Protection via in situ HCl Generation

This protocol is adapted from the methodology described by Servín et al. for various diamines and represents a robust approach to achieving high selectivity.[5][6]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the starting material, (1S,3R)-1,3-diaminocyclohexane (1.0 eq).

  • Solvation & Cooling: Add anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice-water bath.

  • Mono-protonation: While stirring, add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Boc Anhydride Addition: To the stirring suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in a small amount of methanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Perform an initial wash with diethyl ether or hexanes to remove any non-polar impurities. Discard the organic layer.

    • Adjust the aqueous layer to pH > 12 using a 2N NaOH solution.

    • Extract the product from the basic aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product obtained from this method is often of high purity. If necessary, it can be further purified by flash column chromatography or crystallization.

References
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Kim, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Kim, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

  • Kim, D. W., & Ha, H. J. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 25(21), 5038. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic & Biomolecular Chemistry, 5(20), 3290-3293. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Ark Pharma Scientific Limited. tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

  • Sciforum. Selective Mono-Boc-Protection of Bispidine. Available at: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

  • ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Available at: [Link]

  • Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(16), 5497-5505. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of this chiral diamine surrogate is a critical step in the development of various pharmaceutical agents, and achieving high yield and stereochemical purity is paramount.[1][2]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Synthesis Overview & Core Challenges

The synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate typically proceeds through one of two primary strategies:

  • Diastereoselective Reduction: This pathway involves the reduction of a Boc-protected aminoketone, such as tert-butyl (3-oxocyclohexyl)carbamate. The primary challenge lies in controlling the stereochemistry of the newly formed hydroxyl group and its subsequent conversion to an amine, or the direct reductive amination to yield the desired cis-diamine product.

  • Chiral Resolution: This approach starts with a racemic or diastereomeric mixture of 3-aminocyclohexanol, which is then resolved to isolate the desired (1S,3R) isomer.[3] Enzymatic resolution is a common and effective method.[3][4]

The core challenges that researchers face are achieving high diastereoselectivity in the reduction pathway and efficient separation in the resolution pathway, both of which directly impact the final yield and purity of the target compound.

Section 2: Troubleshooting Guide - Diastereoselective Reduction Pathway

This section addresses common issues encountered when synthesizing the target compound via the reduction of a ketone intermediate.

Frequently Asked Questions (FAQs)

Q1: My reduction of tert-butyl (3-oxocyclohexyl)carbamate resulted in a low diastereomeric excess (d.e.) of the desired cis-isomer. How can I improve the stereoselectivity?

A1: Low diastereoselectivity is a frequent challenge. The choice of reducing agent and reaction conditions are the most critical factors influencing the facial selectivity of the ketone reduction.

  • Underlying Principle: The approach of the hydride reagent to the carbonyl is sterically hindered by the bulky Boc-protecting group at the 3-position. To favor the formation of the cis product (where the hydroxyl and the Boc-amino group are on the same side of the ring), a sterically demanding reducing agent that approaches from the less hindered face is required.

  • Troubleshooting Steps:

    • Reagent Selection: If you are using a less sterically hindered reducing agent like sodium borohydride (NaBH₄), consider switching to a bulkier hydride source. Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are excellent choices for directing the hydride attack from the equatorial position to yield the axial alcohol, which corresponds to the cis relationship with the substituent at C-3.

    • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C). Lower temperatures enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable cis isomer.

    • Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for these types of reductions.

Q2: I am observing significant amounts of the over-reduced product, tert-butyl (cyclohexyl)carbamate. What is causing this and how can it be prevented?

A2: Over-reduction suggests that the reaction conditions are too harsh or the reaction time is excessively long.

  • Causality: Strong reducing agents, especially if used in large excess or at elevated temperatures, can lead to the hydrogenolysis of the intermediate alcohol.

  • Preventative Measures:

    • Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use the minimum excess required for complete conversion of the starting material. A good starting point is 1.1 to 1.5 equivalents.

    • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

    • Temperature Management: As mentioned previously, maintain low temperatures throughout the addition of the reducing agent and the subsequent reaction period.

Q3: The conversion of the intermediate cis-3-(Boc-amino)cyclohexanol to the final product is resulting in a low yield. What are the potential pitfalls in this step?

A3: This conversion, typically a Mitsunobu reaction to introduce an azide followed by reduction, or a direct nucleophilic substitution, has several critical points.

  • Mitsunobu Reaction (Azide Formation):

    • Reagent Purity: Ensure that the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are pure. Impurities can lead to side reactions.

    • Reaction Order: The standard protocol of pre-mixing the alcohol and PPh₃ in THF, followed by the addition of DEAD/DIAD and then the nucleophile (e.g., hydrazoic acid or a surrogate), should be followed.

    • Work-up: The removal of triphenylphosphine oxide can be challenging. Precipitation from a non-polar solvent like diethyl ether or hexane is often effective.

  • Reduction of the Azide:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., H₂, Pd/C), ensure the catalyst is active.

    • Staudinger Reaction: The use of PPh₃ followed by hydrolysis is a milder alternative to hydrogenation and can sometimes provide cleaner results.

Experimental Protocol: Diastereoselective Reduction
Parameter Recommendation
Starting Material tert-Butyl (3-oxocyclohexyl)carbamate
Reducing Agent L-Selectride® (1.0 M in THF)
Stoichiometry 1.2 equivalents
Solvent Anhydrous THF
Temperature -78 °C
Reaction Time 2-4 hours (monitor by TLC)
Work-up Slow addition of water, followed by aqueous NaOH and H₂O₂

G cluster_start cluster_process cluster_intermediate cluster_conversion cluster_end start tert-Butyl (3-oxocyclohexyl)carbamate reduction Diastereoselective Reduction (e.g., L-Selectride®, -78°C) start->reduction intermediate cis-tert-Butyl (3-hydroxycyclohexyl)carbamate reduction->intermediate conversion 1. Mesylation/Tosylation or Mitsunobu (DPPA) 2. Azide Displacement (NaN₃) 3. Azide Reduction (H₂, Pd/C or PPh₃/H₂O) intermediate->conversion end_product tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate conversion->end_product

Section 3: Troubleshooting Guide - Chiral Resolution Pathway

This section focuses on issues related to the separation of stereoisomers, a common alternative route.

Frequently Asked Questions (FAQs)

Q1: My enzymatic resolution of racemic cis-3-(Boc-amino)cyclohexanol is slow and the enantiomeric excess (e.e.) of the unreacted alcohol is low. How can I optimize this step?

A1: The efficiency of enzymatic resolutions is highly dependent on several factors.[4]

  • The "Why": Lipases, such as Candida antarctica lipase B (CALB), are highly selective catalysts.[4] Their activity and selectivity are influenced by the substrate, solvent, acylating agent, and temperature.

  • Optimization Strategies:

    • Enzyme Choice: While CALB is a common choice, other lipases like those from Pseudomonas cepacia or Candida rugosa may offer different selectivity and reactivity profiles.[5] Screening a small panel of lipases is recommended.

    • Acylating Agent: The choice of acylating agent is crucial. Vinyl acetate is often effective as the liberated vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. Other options include isopropenyl acetate or acetic anhydride.

    • Solvent Selection: A non-polar organic solvent such as hexane, toluene, or methyl tert-butyl ether (MTBE) is typically used. The solvent can affect the enzyme's conformation and, consequently, its activity.

    • Temperature: Most lipases have an optimal temperature range, often between 30-50 °C. Running the reaction at a slightly elevated temperature can increase the reaction rate, but excessively high temperatures can lead to denaturation.

    • Water Content: The enzyme requires a small amount of water to maintain its active conformation. Anhydrous conditions can inactivate the enzyme. However, too much water can lead to hydrolysis of the acylating agent and the product.

Q2: I am having difficulty separating the acylated product from the unreacted alcohol after the enzymatic resolution. What are the best practices for this separation?

A2: This is a common purification challenge.

  • Methodology:

    • Column Chromatography: Silica gel column chromatography is the most reliable method for this separation. The difference in polarity between the alcohol and the ester is usually sufficient for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

    • Extraction: In some cases, a carefully designed series of aqueous extractions at different pH values can aid in the separation, although this is generally less effective than chromatography for this specific pair of compounds.

Q3: Is chiral HPLC a viable method for separating the enantiomers of 3-(Boc-amino)cyclohexanol directly?

A3: While analytical chiral HPLC is an excellent tool for determining the enantiomeric excess of your resolved material, preparative chiral HPLC for large-scale separation can be expensive and time-consuming.[6]

  • Considerations:

    • Column Chemistry: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective for separating this class of compounds.

    • Mobile Phase: A mobile phase consisting of hexane and an alcohol modifier like isopropanol is a common starting point.

    • Scalability: For laboratory scale, enzymatic resolution is often more practical and cost-effective than preparative chiral chromatography.

Troubleshooting Logic: Enzymatic Resolution

G cluster_enzyme cluster_conditions cluster_solutions start Low Yield/e.e. in Enzymatic Resolution enzyme_activity Is the enzyme active? start->enzyme_activity enzyme_choice Is it the optimal lipase? start->enzyme_choice acyl_agent Is the acylating agent appropriate? start->acyl_agent solvent Is the solvent optimal? start->solvent temperature Is the temperature correct? start->temperature sol_new_enzyme Test a new batch of enzyme enzyme_activity->sol_new_enzyme No sol_screen_lipases Screen different lipases (e.g., CALB, PCL) enzyme_choice->sol_screen_lipases Maybe Not sol_change_acyl Try vinyl acetate or isopropenyl acetate acyl_agent->sol_change_acyl Maybe Not sol_solvent_screen Screen solvents (MTBE, Toluene, Hexane) solvent->sol_solvent_screen Maybe Not sol_optimize_temp Optimize temperature (e.g., 30-50°C) temperature->sol_optimize_temp Maybe Not

Section 4: General FAQs

Q1: What is the best method for Boc-protection of the diamine precursor?

A1: The reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O) is the standard method.[7] To favor mono-protection, it is common to use a large excess of the diamine relative to the Boc₂O.[8] The reaction is typically run in a solvent like dichloromethane (DCM) or a mixture of dioxane and water.[8]

Q2: Are there any specific safety precautions I should be aware of?

A2: Standard laboratory safety protocols should be followed.

  • Hydride Agents: Reagents like L-Selectride® are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Azide Intermediates: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and do not use metal spatulas.

  • Solvents: Use all flammable organic solvents in a well-ventilated fume hood.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Resolution of trans-3-aminocyclohexanol. ResearchGate. Available at: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. lookchem. Available at: [Link]

  • tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Ark Pharma Scientific Limited. Available at: [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. Available at: [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

  • tert-Butyl 3-oxocyclobutylcarbamate. PubChem. Available at: [Link]

  • tert-Butyl (3-hydroxycyclohexyl)carbamate. PubChem. Available at: [Link]

  • CAS No. 179321-49-4, Tert-butyl (4-oxocyclohexyl)carbamate. 001CHEMICAL. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Boc-Protected Aminocyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-protected aminocyclohexane derivatives. This resource provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected aminocyclohexane derivative so poorly soluble in common organic solvents?

A: The low solubility of these compounds stems from a combination of structural factors that favor a stable, low-energy crystal lattice over dissolution.

  • High Crystallinity and Lattice Energy: The bulky tert-butoxycarbonyl (Boc) group and the rigid, puckered structure of the cyclohexane ring can lead to highly ordered and stable crystal packing. This high lattice energy requires a significant input of energy from solvent-solute interactions to overcome, making dissolution difficult.

  • Reduced Hydrogen Bonding Capability: The Boc group effectively "caps" the amine, preventing it from participating in the strong hydrogen-bonding networks that would typically enhance solubility in protic solvents like methanol or ethanol. While the carbamate NH is a hydrogen bond donor, its efficacy is sterically hindered.

  • Influence of Stereochemistry: The stereochemical arrangement of substituents on the cyclohexane ring profoundly impacts solubility.[1][2][3]

    • Trans vs. Cis Isomers: Trans isomers, particularly those with bulky groups in a di-equatorial conformation, often pack more efficiently into a crystal lattice than their cis counterparts, leading to lower solubility.[2][4] For example, the trans isomer of a 1,4-disubstituted cyclohexane is generally less soluble.

    • Axial vs. Equatorial Positions: Conformations that place large substituents in equatorial positions are more stable.[1][3] Molecules that can adopt a stable, uniform conformation (e.g., a large t-butyl group locking the ring) tend to form more ordered, less soluble crystals.

DOT script for Structural Factors Diagram

Key Structural Factors Affecting Solubility A Boc-Protected Aminocyclohexane B Bulky Boc Group A->B C Rigid Cyclohexane Ring A->C D Stereochemistry (cis/trans, axial/equatorial) A->D E Reduced H-Bonding (Capped Amine) B->E Steric Hindrance F High Crystal Lattice Energy B->F Promotes Efficient Packing C->F Promotes Efficient Packing D->F Promotes Efficient Packing G Poor Solubility E->G Leads to F->G Leads to

Key Structural Factors Affecting Solubility A Boc-Protected Aminocyclohexane B Bulky Boc Group A->B C Rigid Cyclohexane Ring A->C D Stereochemistry (cis/trans, axial/equatorial) A->D E Reduced H-Bonding (Capped Amine) B->E Steric Hindrance F High Crystal Lattice Energy B->F Promotes Efficient Packing C->F Promotes Efficient Packing D->F Promotes Efficient Packing G Poor Solubility E->G Leads to F->G Leads to

Caption: Structural features contributing to poor solubility.

Q2: I need to run a reaction. What is the best general-purpose solvent to start with for dissolving my Boc-protected aminocyclohexane?

A: There is no single "best" solvent, as solubility is highly substrate-dependent. A systematic screening approach is recommended. Start with solvents that have a good balance of polarity and aprotic character.

Recommended Starting Solvents:

  • Dichloromethane (DCM): Often the first choice. Its moderate polarity can disrupt crystal packing without being too polar to dissolve the hydrophobic cyclohexane and Boc moieties.

  • Tetrahydrofuran (THF): Another excellent starting point, slightly more polar than DCM and a good hydrogen bond acceptor.

  • Ethyl Acetate (EtOAc): A good option, but its polarity is lower than DCM or THF.

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective for more polar derivatives.

  • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Use these powerful polar aprotic solvents sparingly and as a last resort for reactions.[5] While they will likely dissolve your compound, they are difficult to remove and can interfere with downstream processing and chromatography.

The following table summarizes common solvents and their general applicability.

Solvent ClassExample(s)Typical EffectivenessRationale & Comments
Chlorinated Dichloromethane (DCM), ChloroformHigh Good balance of polarity for the carbamate and non-polar character for the hydrocarbon backbone. Volatile and easy to remove.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to High Good general-purpose solvents. Ether is often too non-polar but can be useful in solvent mixtures.
Esters Ethyl Acetate (EtOAc)Moderate Effective for many derivatives, but may struggle with highly crystalline materials.[6]
Polar Aprotic Acetonitrile (ACN), Acetone, DMF, DMSOVariable to Very High ACN and acetone are good for moderately polar compounds. DMF and DMSO are very strong solvents but have high boiling points.[5]
Alcohols Methanol (MeOH), Ethanol (EtOH)Low to Moderate The carbamate offers limited H-bonding. Often used as a co-solvent to increase polarity.[7]
Hydrocarbons Hexanes, Heptane, TolueneVery Low Generally used as anti-solvents for crystallization, as they poorly solvate the polar carbamate group.[8]

Troubleshooting Guides

Guide 1: My compound is still insoluble or only sparingly soluble. What advanced techniques can I try?

A: When single solvents fail, using heat and solvent mixtures are the next logical steps. The goal is to find a synergistic combination that disrupts the crystal lattice more effectively than a single solvent.

1. Gentle Heating: Most organic compounds exhibit increased solubility at higher temperatures.[9][10] Gently warming the mixture (e.g., to 40-50 °C) can provide the energy needed to dissolve the solid. Always be mindful of the thermal stability of your compound and the boiling point of your solvent.

2. Using Solvent Mixtures (Co-solvents): This is a powerful and common technique for recrystallization and for running reactions.[11]

  • Principle: A "good" solvent is used to dissolve the compound, and a miscible "poor" solvent is added to fine-tune the polarity.

  • Common Pairs:

    • DCM/Methanol: A small amount of methanol can dramatically increase the polarity of DCM, helping to break up stubborn crystal lattices.

    • THF/Hexanes or Toluene/Hexanes: Useful for creating a solvent system of intermediate polarity.

    • Ethyl Acetate/Hexanes: A classic mixture for chromatography that also works well for solubility adjustments.

DOT script for Troubleshooting Workflow

Solubility Troubleshooting Workflow Start Start: Poorly Soluble Compound Screen Step 1: Screen Single Solvents (DCM, THF, EtOAc) Start->Screen Heat Step 2: Apply Gentle Heat (40-50 °C) Screen->Heat No Success Soluble Screen->Success Yes Mix Step 3: Use Solvent Mixtures (e.g., DCM/MeOH, THF/Hexane) Heat->Mix No Heat->Success Yes Strong Step 4 (Last Resort): Use Strong Polar Aprotic Solvents (DMF, DMSO) Mix->Strong No Mix->Success Yes Strong->Success Yes Fail Still Insoluble Strong->Fail No

Solubility Troubleshooting Workflow Start Start: Poorly Soluble Compound Screen Step 1: Screen Single Solvents (DCM, THF, EtOAc) Start->Screen Heat Step 2: Apply Gentle Heat (40-50 °C) Screen->Heat No Success Soluble Screen->Success Yes Mix Step 3: Use Solvent Mixtures (e.g., DCM/MeOH, THF/Hexane) Heat->Mix No Heat->Success Yes Strong Step 4 (Last Resort): Use Strong Polar Aprotic Solvents (DMF, DMSO) Mix->Strong No Mix->Success Yes Strong->Success Yes Fail Still Insoluble Strong->Fail No

Caption: A systematic workflow for addressing solubility issues.

Guide 2: I'm trying to recrystallize my product, but it either "oils out" or crashes out as a fine powder. How can I get good crystals?

A: This is a classic purification challenge caused by the solution becoming supersaturated too quickly. The key is to slow down the crystallization process.[9]

  • "Oiling Out": This occurs when the solution is cooled too rapidly or if the solvent is too non-polar, causing the compound to separate as a liquid phase instead of forming an ordered crystal lattice.[11]

  • "Crashing Out": This happens when crystallization is too fast, trapping impurities and resulting in a fine, often less pure, powder instead of well-defined crystals.

Protocol for Controlled Recrystallization:

  • Dissolve in a Minimum of Hot Solvent: Heat your chosen solvent (or solvent mixture) to near boiling and add it portion-wise to your crude solid until it just dissolves.[12] Using the absolute minimum amount of hot solvent is critical for good recovery.[13][14]

  • Slow Cooling: This is the most crucial step. Do not place the flask directly in an ice bath.

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring.

    • Once at room temperature, you can move it to a refrigerator (4 °C).

    • Finally, move it to an ice bath (0 °C) to maximize crystal formation.[11][13]

  • Induce Crystallization (If Needed):

    • Seeding: Add a tiny crystal from a previous batch (a "seed crystal") to the cooled solution to provide a nucleation point for crystal growth.[15][16]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections in the glass can initiate nucleation.

  • Using an Anti-Solvent:

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM or THF).

    • Slowly add a miscible "poor" or "anti-solvent" (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow the mixture to cool slowly as described above.

By carefully controlling the rate of cooling and saturation, you provide the molecules with the time needed to align properly into a low-energy crystal lattice, resulting in purer, more easily filterable crystals.

References

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Department of Chemistry, University of Calgary.
  • Jack Westin.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Department of Chemistry, University of Massachusetts.
  • TargetMol. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine.
  • Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?".
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.
  • Slideshare. Stereochemistry of cyclohexane.pptx.
  • Chemistry LibreTexts. (2023). Substituted Cyclohexanes.
  • ChemicalBook. N-BOC-1,6-diaminohexane.
  • Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes.
  • Google Patents.
  • Google Patents.
  • Request PDF. Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • BenchChem. Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide.

Sources

preventing racemization during the synthesis of chiral aminocyclohexyl carbamates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the synthesis of chiral aminocyclohexyl carbamates. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome challenges with racemization and epimerization in your work.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in established chemical principles to help you not only solve the immediate problem but also build a robust synthetic strategy.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after carbamate formation (acylation step).

Root Cause Analysis: The loss of stereochemical integrity at this stage is often due to the formation of an achiral intermediate. The primary culprit is typically the abstraction of the proton at the chiral center (the carbon bearing the nitrogen). This is particularly problematic under basic conditions, which can lead to the formation of a planar imine or a related achiral species that can be non-stereoselectively reprotonated.

Immediate Actions & Solutions:

  • Re-evaluate Your Base: The choice and stoichiometry of the base are critical.[1]

    • Problematic Bases: Strong, non-hindered bases like sodium hydroxide or potassium carbonate can readily deprotonate the α-proton, especially if the reaction is slow or requires elevated temperatures.[2][3] N,N-Diisopropylethylamine (DIPEA), while common, can also promote racemization.[1]

    • Recommended Bases: Opt for sterically hindered, non-nucleophilic bases that are less likely to abstract the α-proton. Bases like 2,4,6-collidine or N-methylmorpholine (NMM) are often superior choices for minimizing racemization.[1] Use the minimum necessary equivalents of the base.

  • Optimize Reaction Temperature:

    • Perform the acylation at lower temperatures (e.g., 0 °C to room temperature). Elevated temperatures provide the energy to overcome the inversion barrier of the chiral center, promoting racemization.[2]

  • Choice of Acylating Agent and Coupling Reagent:

    • For Carbamate Formation: When using reagents like benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), ensure the reaction pH is carefully controlled, typically between 8 and 10.[3] A pH that is too high can accelerate racemization.[3]

    • For Amide Coupling (if applicable): If you are forming an amide bond to a carboxylic acid, the choice of coupling reagent is paramount. Reagents that form highly reactive intermediates can promote the formation of racemizable oxazolones.[4]

      • Safer Coupling Reagents: Consider modern coupling reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) or those based on OxymaPure, which are known for their high efficiency and low racemization potential.[4][5]

      • Additives are Key: When using carbodiimides like DIC or EDC, always include additives such as HOBt (1-hydroxybenzotriazole) or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization by forming more stable active esters.[4][6]

Self-Validation Protocol: Before optimizing the reaction, validate your analytical method. Prepare a true racemic sample of your product and ensure your chiral chromatography method (e.g., HPLC, SFC) can achieve baseline separation of the two enantiomers with a 50:50 peak area ratio.[7]

Problem 2: My final product shows epimerization after the deprotection of the carbamate.

Root Cause Analysis: Deprotection conditions, whether acidic or basic, can create pathways for epimerization. Harsh acidic conditions can lead to protonation-deprotonation equilibria that scramble the stereocenter, while harsh basic conditions can cause direct deprotonation.

Immediate Actions & Solutions:

  • Re-evaluate Deprotection Strategy: The stability of the carbamate protecting group dictates the necessary deprotection conditions. Choose a protecting group that can be removed under the mildest possible conditions.[8]

    Protecting GroupTypical Deprotection ReagentPotential for RacemizationMitigation Strategy
    Boc (tert-Butoxycarbonyl)Trifluoroacetic Acid (TFA), HClModerateUse the shortest possible reaction time. Perform at 0 °C to RT. Use scavengers (e.g., triethylsilane) to trap the tert-butyl cation and prevent side reactions.[9]
    Cbz (Carboxybenzyl)H₂/Pd/C (Hydrogenolysis)LowThis is generally the mildest and safest method for Cbz removal. Ensure the catalyst is not poisoned.
    Cbz (Carboxybenzyl)HBr/Acetic AcidHighThis method is harsh and should be avoided if racemization is a concern.[10]
    Cbz (Carboxybenzyl)Lewis Acids (e.g., AlCl₃/HFIP)Substrate DependentCan be a mild alternative to HBr/HOAc, especially in the presence of hydrogenation-labile groups.[3][11]
    Fmoc (Fluorenylmethyloxycarbonyl)Piperidine in DMFHighThe basic conditions can readily cause epimerization. Use buffered conditions or a milder base if possible. This is less common for simple carbamates but relevant in peptide synthesis.
  • Alternative Deprotection Protocols:

    • For Cbz groups , a mild alternative to catalytic hydrogenation is using methanesulfonic acid in hexafluoroisopropanol (HFIP), which can afford facile deprotection at room temperature.[10]

    • For Boc groups , thermal deprotection in a suitable solvent under continuous flow conditions can be an acid-free alternative, sometimes allowing for selective deprotection based on temperature control.[12]

Self-Validation Protocol: Take aliquots of your reaction mixture at various time points during the deprotection step. Quench the reaction and analyze the enantiomeric or diastereomeric ratio. This will help you determine if racemization is occurring progressively over time, indicating that shorter reaction times are necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral aminocyclohexanes?

A1: The primary mechanism involves the formation of a planar, achiral imine intermediate. The proton on the stereogenic carbon (α to the nitrogen) is weakly acidic. Under basic conditions, this proton can be abstracted. The resulting lone pair on the carbon can delocalize to form an imine (or an enamine tautomer). This planar intermediate loses its stereochemical "memory." Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers or epimers.[13] Harsh reaction conditions, such as high temperatures or strong bases, facilitate this process.[2]

RacemizationMechanism cluster_Chiral Chiral Amine cluster_Achiral Achiral Intermediate cluster_Racemic Racemic Mixture ChiralAmine (R)-Aminocyclohexane Imine Planar Imine Intermediate ChiralAmine->Imine + Base - H⁺ R_Amine (R)-Aminocyclohexane Imine->R_Amine + H⁺ (re-face attack) S_Amine (S)-Aminocyclohexane Imine->S_Amine + H⁺ (si-face attack)

Caption: Mechanism of base-catalyzed racemization via a planar imine intermediate.

Q2: How does the choice of solvent affect racemization?

A2: Solvents can play a crucial role. Polar, protic solvents (like ethanol or water) can stabilize charged, achiral intermediates through hydrogen bonding, which can sometimes promote racemization. Non-polar, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred as they are less likely to facilitate the formation or stabilization of these intermediates. However, solubility must always be a primary consideration.[2]

Q3: Are there specific protecting groups that are inherently better at preventing racemization?

A3: Yes. Carbamate protecting groups like Cbz and Boc are generally effective because they decrease the nucleophilicity of the amine without significantly increasing the acidity of the α-proton.[8] The introduction of these groups itself can help prevent racemization during subsequent steps.[3] The key is that their removal conditions must also be compatible with maintaining stereochemical integrity. The Cbz group, when removable by catalytic hydrogenation, is often an excellent choice for sensitive substrates.

Q4: How can I set up a logical workflow to troubleshoot an unexpected loss of ee%?

A4: A systematic approach is essential. The following workflow can help you pinpoint the source of racemization in your synthetic sequence.

TroubleshootingWorkflow Start Problem: Unexpected loss of ee% ValidateAnalytics 1. Validate Analytical Method (Chiral HPLC/SFC) Is the method reliable? Start->ValidateAnalytics CheckSM 2. Check Starting Material Purity Is the ee% of the starting amine >99%? ValidateAnalytics->CheckSM Yes FixAnalytics Optimize chiral separation and re-analyze samples. ValidateAnalytics->FixAnalytics No IsolateSteps 3. Isolate Problematic Step Analyze ee% after each reaction and workup step. CheckSM->IsolateSteps Yes PurifySM Purify starting material (e.g., via diastereomeric salt resolution). CheckSM->PurifySM No CarbamateStep Issue in Carbamate Formation? IsolateSteps->CarbamateStep DeprotectionStep Issue in Deprotection? CarbamateStep->DeprotectionStep No OptimizeCarbamate Optimize Acylation: - Lower Temperature - Use Hindered Base (Collidine) - Change Coupling Reagent (COMU) CarbamateStep->OptimizeCarbamate Yes OptimizeDeprotection Optimize Deprotection: - Use Milder Conditions (e.g., H₂/Pd/C for Cbz) - Reduce Reaction Time/Temp DeprotectionStep->OptimizeDeprotection Yes End Problem Solved: Stereochemical Integrity Maintained OptimizeCarbamate->End OptimizeDeprotection->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

  • American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis and Ring‐closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side‐chains at C2. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Scalable Synthesis of Chiral Sultam via a Chiral Phosphoric Acid-Promoted tert-Butyl Carbamate Deprotection–Resolution Sequence or Diastereoselective Hydrogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research. Retrieved from [Link]

  • A-Star Research. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS Publications). (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • SciSpace. (n.d.). Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • PubMed Central (PMC). (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Chiral Cyclazines by Aminocatalytic Stereoselective [8+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • ResearchGate. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Epimerization of α- to β-C-glucopyranosides under mild basic conditions. Retrieved from [Link]

  • Beilstein Journals. (2024). BJOC - Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc Protection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the tert-butoxycarbonyl (Boc) protection of amines. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.

Core Principles: The Mechanism and Its Influence on Reaction Parameters

The Boc protection of an amine is a cornerstone of modern organic synthesis, valued for the stability of the resulting carbamate and its facile removal under acidic conditions.[1][2] The reaction is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O), which reacts with the nucleophilic amine.[3]

The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the (Boc)₂O.[4]

  • This forms a transient tetrahedral intermediate.

  • The intermediate collapses, eliminating a tert-butyl carbonate leaving group.

  • This unstable leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, a key driving force for the reaction's completion.[4]

Understanding this mechanism is critical because every parameter—temperature, time, solvent, and catalyst—directly influences the rate of these steps and the prevalence of potential side reactions.

Boc Protection Mechanism cluster_0 Reaction Pathway Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse & Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts Leaving Group Decomposition

Caption: General mechanism of amine Boc protection.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a Boc protection reaction? A1: A typical starting point is to react the amine with 1.0 to 1.2 equivalents of (Boc)₂O in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.[5][6] While many reactions proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) is common.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[5]

Q2: How does temperature affect the reaction? A2: Temperature directly influences the reaction kinetics. For highly nucleophilic aliphatic amines, the reaction is often rapid at room temperature.[7] For less nucleophilic amines (e.g., anilines) or sterically hindered substrates, gentle heating to 40-55°C can significantly increase the reaction rate.[5] However, excessive heat should be avoided as (Boc)₂O can thermally decompose, and prolonged heating can promote side reactions.[8]

Q3: How long should I run my reaction? A3: Reaction time is highly substrate-dependent. Simple primary amines may be fully protected in under an hour, while sterically hindered or electron-deficient anilines can require 16-24 hours or longer.[7][9] There is no universal reaction time; the key is to monitor the reaction's progress by TLC until the starting amine is consumed.[5]

Q4: Can Boc protection be performed in "green" solvents like water or ethanol? A4: Absolutely. Water and alcoholic solvents can be excellent choices.[10] Alcoholic solvents, in particular, have been shown to greatly enhance the rate of Boc protection for aromatic amines, often eliminating the need for a base.[7] Kinetic studies have shown that the reaction between p-toluidine and (Boc)₂O is 70 times faster in methanol-d4 than in chloroform-d.[7] Water-acetone mixtures are also highly effective and facilitate a simple workup.[10]

Q5: Is it possible to perform N-Boc protection without any solvent? A5: Yes, solvent-free N-Boc protection is a viable and environmentally friendly option, particularly when using a heterogeneous catalyst like Amberlyst-15.[5][11] These reactions can be very rapid, often completing within minutes at ambient temperature.[11]

Troubleshooting Guide

Even a seemingly straightforward reaction can encounter issues. This guide provides a systematic approach to diagnosing and resolving common problems.

Symptom / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Incomplete Reaction (Starting material remains after extended time)1. Low Nucleophilicity of Amine: Aromatic or electron-deficient amines are less reactive.[9] 2. Steric Hindrance: Bulky groups near the amine slow the nucleophilic attack.[12][] 3. Poor Solubility: If the amine is not fully dissolved, the reaction rate will be severely limited.[14]1. Increase Temperature: Gently heat the reaction to 40-50°C to provide sufficient activation energy.[6] 2. Add a Catalyst: For weakly nucleophilic amines, add a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP reacts with (Boc)₂O to form a more potent acylating agent.[9] 3. Change Solvent System: Switch to a solvent that better solubilizes your substrate. Alcoholic solvents can also accelerate the reaction rate for anilines.[7][8]
Formation of Multiple Products (Multiple spots on TLC)1. Di-Boc Protection: Primary amines can react twice, especially with excess (Boc)₂O and a catalyst like DMAP.[] 2. O-Boc Protection: In substrates with hydroxyl groups (amino alcohols), the alcohol can also be protected, particularly with a catalyst.[5][15]1. Control Stoichiometry: Use no more than 1.1 equivalents of (Boc)₂O. Avoid or minimize the use of DMAP if di-protection is observed. 2. Run Catalyst-Free: Perform the reaction in water or an alcohol without a base/catalyst. These conditions often favor selective N-protection over O-protection.[10][15]
Reaction Appears Messy / Formation of Baseline Material 1. Urea Formation: Sterically hindered amines can sometimes promote the formation of isocyanate from (Boc)₂O, leading to urea byproducts.[] 2. Substrate Instability: The amine starting material may be unstable to the reaction conditions (e.g., basicity, prolonged heating).1. Modify Reaction Conditions: Consider reacting the hindered amine with NaH or NaHMDS first to form the anion before adding (Boc)₂O.[] 2. Lower Temperature: Run the reaction at room temperature or 0°C, even if it requires a longer reaction time.
Difficult Workup / Purification 1. Excess (Boc)₂O: Unreacted (Boc)₂O can co-elute with the product during chromatography. 2. Emulsion during Extraction: Aqueous workups can sometimes lead to stable emulsions.1. Quench Excess Reagent: Add a small amount of a primary amine (e.g., a few drops of ammonia or benzylamine) to consume any remaining (Boc)₂O before workup. 2. High Vacuum Removal: After initial solvent removal, place the crude product under high vacuum. Residual (Boc)₂O is volatile and will sublime over 24-72 hours, especially if a cold trap is used.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

Start [label="Start: Monitor Reaction by TLC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSM [label="Is Starting Material (SM)\nConsumed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CleanReaction [label="Is the reaction clean?\n(Single product spot)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Proceed to Workup\n& Purification", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TroubleshootIncomplete [label="Troubleshoot:\nIncomplete Reaction", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TroubleshootSideRxn [label="Troubleshoot:\nSide Reactions", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncreaseTemp [label="Increase Temp (40-50°C)"]; AddCatalyst [label="Add Catalyst (DMAP)"]; ChangeSolvent [label="Change Solvent"]; ControlStoich [label="Check Stoichiometry"]; ModifyConditions [label="Modify Conditions\n(e.g., Catalyst-Free)"];

Start -> CheckSM; CheckSM -> CleanReaction [label="Yes"]; CheckSM -> TroubleshootIncomplete [label="No"]; TroubleshootIncomplete -> IncreaseTemp [label="Option 1"]; TroubleshootIncomplete -> AddCatalyst [label="Option 2"]; TroubleshootIncomplete -> ChangeSolvent [label="Option 3"]; CleanReaction -> Workup [label="Yes"]; CleanReaction -> TroubleshootSideRxn [label="No"]; TroubleshootSideRxn -> ControlStoich [label="Option 1"]; TroubleshootSideRxn -> ModifyConditions [label="Option 2"]; }

Caption: A logical workflow for troubleshooting Boc protection reactions.

Experimental Protocols

Protocol 1: General N-Boc Protection of a Primary Aliphatic Amine

This protocol is a robust starting point for most simple primary and secondary amines.

  • Dissolve the Amine: In a round-bottom flask, dissolve the amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • Add Reagents: Add triethylamine (TEA, 1.2 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase and staining with ninhydrin to visualize the free amine). The product should be less polar (higher Rf) than the starting amine.

  • Workup: Once the starting amine is consumed (typically 1-4 hours), dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine. Purify by column chromatography if necessary.

Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System

This environmentally friendly method is highly efficient and simplifies workup.[5][10]

  • Prepare Mixture: In a flask, add the amine (1.0 eq) to a mixture of water and acetone (e.g., a 9.5:0.5 ratio). Stir at room temperature until the amine is dissolved or well-suspended.

  • Add Reagent: Add (Boc)₂O (1.1 eq), either neat or dissolved in a minimal amount of acetone.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed. High yields are often achieved in short reaction times.[10]

  • Workup: Add ethyl acetate or DCM to the reaction mixture to extract the product.

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is often of high purity without chromatography.

Protocol 3: Optimized Protection of a Weakly Nucleophilic Aromatic Amine

This protocol is tailored for challenging substrates like electron-deficient anilines.

  • Dissolve the Amine: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in anhydrous THF or acetonitrile (ACN).

  • Add Reagents: Add (Boc)₂O (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).[9]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitoring: This reaction may be slow. Monitor progress by TLC or LC-MS every few hours. Allow to stir overnight if necessary.

  • Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Isolation: Redissolve the residue in ethyl acetate and wash with 1M HCl to remove DMAP, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Darnbrough, S., et al. (2001). An improved synthesis of n-boc protected aryl amines. Synthetic Communications, 31(21), 3273–3280. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

  • ACS Publications. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)₂O at room temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical building block. The following question-and-answer format provides in-depth troubleshooting strategies and foundational knowledge to ensure the successful isolation of a highly pure product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction to synthesize tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate resulted in a mixture of mono- and di-Boc protected products, along with unreacted 1,3-diaminocyclohexane. How can I improve the selectivity of the mono-protection and simplify purification?

Answer:

This is a very common challenge in the synthesis of mono-protected symmetric diamines. The presence of two nucleophilic amino groups of similar reactivity leads to the formation of the di-substituted byproduct. Here’s a breakdown of the causality and strategies to mitigate this issue:

Root Cause: The statistical distribution of the reaction between 1,3-diaminocyclohexane and di-tert-butyl dicarbonate (Boc₂O) often yields a mixture of mono-Boc, di-Boc, and unreacted starting material.

Troubleshooting Strategies:

  • Excess Diamine: The most straightforward approach to favor mono-protection is to use a significant excess of the 1,3-diaminocyclohexane (typically 5-10 equivalents).[1] This increases the probability of a Boc₂O molecule reacting with an unprotected diamine rather than the already mono-protected product. The unreacted diamine can then be removed by an acidic wash during workup.

  • Controlled Addition of Boc₂O: Slowly adding a solution of Boc₂O (1 equivalent) to a cooled (0 °C) solution of the excess diamine in a suitable solvent like dichloromethane (DCM) can improve selectivity.[1]

  • Mono-Protonation Strategy: A more elegant approach involves the in-situ formation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a strong acid (like HCl, which can be generated from trimethylsilyl chloride) to the diamine, one amino group is protonated and deactivated, leaving the other free to react with Boc₂O.[2][3]

Experimental Protocol: Mono-Protonation for Selective Mono-Boc Protection

  • Dissolve 1,3-diaminocyclohexane (1 equivalent) in anhydrous methanol at 0 °C.

  • Slowly add trimethylsilyl chloride (1 equivalent) to generate one equivalent of HCl in situ.

  • Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Proceed with an aqueous workup, adjusting the pH to basic (>12) to deprotonate the remaining amino group and the ammonium salt before extraction.[2]

Workflow for Selective Mono-Boc Protection

cluster_0 Reaction Setup cluster_1 Purification Diamine Diamine Reaction Reaction Diamine->Reaction Boc2O Boc2O Boc2O->Reaction Crude_Mixture Crude_Mixture Reaction->Crude_Mixture Acid_Wash Acid_Wash Crude_Mixture->Acid_Wash Removes unreacted diamine Extraction Extraction Acid_Wash->Extraction Separates from di-Boc Pure_Mono_Boc Pure_Mono_Boc Extraction->Pure_Mono_Boc

Caption: Workflow for selective mono-Boc protection and initial purification.

FAQ 2: My product contains a significant amount of the cis-diastereomer. How can I purify the desired trans-isomer, tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate?

Answer:

The separation of diastereomers is a critical and often challenging step in achieving high purity for this compound. The desired (1S,3R) configuration is a trans isomer. Contamination with the cis isomer can arise from the stereochemistry of the starting 1,3-diaminocyclohexane or potential isomerization during the reaction or workup.

Troubleshooting Strategies:

  • Starting Material Purity: Ensure the 1,3-diaminocyclohexane starting material has a high trans-to-cis ratio. If you are synthesizing the diamine, consider purification at that stage.

  • Chromatographic Separation: Flash column chromatography can be effective for separating cis and trans isomers of Boc-protected diaminocyclohexanes. A gradient elution with a hexane/ethyl acetate system, often with a small amount of triethylamine to prevent streaking, is a good starting point.

    Parameter Recommendation
    Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
    Mobile PhaseGradient of Ethyl Acetate in Hexanes
    Additive0.5-1% Triethylamine in the mobile phase
  • Enzymatic Resolution: For achieving very high diastereomeric and enantiomeric purity, enzymatic resolution is a powerful technique.[4] Specific lipases or proteases can selectively acylate or hydrolyze one of the stereoisomers, allowing for the separation of the desired product. This method is particularly useful for large-scale preparations where chromatography is less feasible.

  • Fractional Crystallization: It may be possible to selectively crystallize the desired trans-isomer from a suitable solvent system. This is often an iterative process of trial and error.

Decision Tree for Diastereomer Separation

Start Start Check_Purity Diastereomeric Purity Check (HPLC/NMR) Start->Check_Purity High_Purity >98% trans isomer? Check_Purity->High_Purity Proceed Proceed to Final Purification High_Purity->Proceed Yes Low_Purity <98% trans isomer High_Purity->Low_Purity No Choose_Method Select Separation Method Low_Purity->Choose_Method Chromatography Flash Chromatography Choose_Method->Chromatography Enzymatic_Resolution Enzymatic Resolution Choose_Method->Enzymatic_Resolution Fractional_Crystallization Fractional Crystallization Choose_Method->Fractional_Crystallization

Caption: Decision tree for selecting a diastereomer separation method.

FAQ 3: My purified product is an oil or a waxy solid, making it difficult to handle and ensure high purity. How can I induce crystallization?

Answer:

Obtaining a crystalline solid is highly desirable for ensuring the purity and stability of the final product. Boc-protected amines can sometimes be challenging to crystallize.

Troubleshooting Strategies:

  • Solvent Screening for Recrystallization: A systematic solvent screen is the first step. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    Solvent Class Examples
    AlkanesHexane, Heptane
    EthersDiethyl ether, Methyl tert-butyl ether (MTBE)
    EstersEthyl acetate
    AromaticToluene
    MixturesHexane/Ethyl Acetate, Toluene/Heptane
  • Pulping/Trituration: If direct recrystallization fails, pulping the oily product in a non-polar solvent in which it is poorly soluble (e.g., cold hexanes or diethyl ether) can induce crystallization. This process involves stirring the oil as a slurry in the solvent for several hours.

  • Seed Crystals: If you have a small amount of crystalline material, use it to seed a saturated solution of your crude product.

Step-by-Step Protocol for Inducing Crystallization:

  • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Add a small amount of the solvent to redissolve the precipitate, resulting in a saturated solution.

  • If available, add a seed crystal.

  • Allow the solution to stand undisturbed at room temperature, or slowly cool to 4 °C or -20 °C.

  • If no crystals form, gently scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.

FAQ 4: I am concerned about the stability of the Boc protecting group during purification. What conditions should I avoid?

Answer:

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, which is one of its key advantages. However, it is labile under acidic conditions.

Conditions to Avoid:

  • Strong Acids: Avoid strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), as these will readily cleave the Boc group.[5]

  • Acidic Chromatography Media: While standard silica gel is generally acceptable, prolonged exposure or the use of highly acidic silica can lead to some degradation. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help neutralize the silica surface.

  • Elevated Temperatures in Acidic Media: The rate of acid-catalyzed deprotection increases with temperature. Avoid heating the compound in the presence of any acidic species.

The Boc group is generally stable to:

  • Basic conditions: It is stable to strong bases like sodium hydroxide and potassium carbonate.

  • Most nucleophiles.

  • Catalytic hydrogenation.

By carefully controlling the pH and avoiding strong acids, the integrity of the Boc group can be maintained throughout the purification process.

References

  • Organic Syntheses Procedure, Coll. Vol. 6, p.204 (1988); Vol. 51, p.1 (1971). [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29. [Link]

  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

Technical Support Center: Stability of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS No. 1298101-47-9). This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral intermediate. Proper handling and storage are paramount to ensure its purity, reactivity, and, ultimately, the success of your synthetic endeavors. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address stability issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Q1: What is the primary stability concern with this compound?

The main stability issue arises from the lability of the tert-butoxycarbonyl (Boc) protecting group.[1][2] The Boc group is designed for easy removal under mild acidic conditions.[1][2][3] Consequently, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection, generating the corresponding free diamine and other impurities.

Q2: What are the ideal storage conditions?

To maximize shelf-life and maintain purity, the compound should be stored at 2–8°C in a tightly sealed container, protected from light and moisture.[4][5][6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent reaction with atmospheric components like moisture and carbon dioxide.

Q3: What are the visible signs of degradation?

While chemical degradation is often invisible, you may observe physical changes such as:

  • Change in Appearance: The material may change from a white or off-white solid to a yellowish or brownish hue.

  • Clumping or Stickiness: This can indicate the absorption of moisture, which can facilitate degradation pathways.

  • Inconsistent Solubility: A previously soluble batch that now shows poor solubility could be a sign of impurity formation.

Q4: How long can I store this compound?

When stored under the recommended conditions (2–8°C, dry, inert atmosphere), the compound is generally stable for long periods. However, it is best practice to re-analyze the purity of any batch that has been in storage for over a year or if you observe any of the degradation signs mentioned above.

Q5: Can I store it at room temperature?

While short-term storage at room temperature for a few days is unlikely to cause significant degradation, it is not recommended for long-term storage. The Boc group, while relatively stable, can undergo slow thermal degradation, especially at elevated temperatures (above 85-90°C).[1] Consistent cool storage is the best practice to ensure integrity.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the stability of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Issue 1: My reaction is giving low or inconsistent yields.

  • Potential Cause: The purity of the starting material may have compromised over time. The presence of the deprotected diamine or other impurities can interfere with the stoichiometry of your reaction.

  • Troubleshooting Steps:

    • Purity Verification: Before use, verify the purity of your batch of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate using an appropriate analytical method such as HPLC, LC-MS, or ¹H NMR.

    • Small-Scale Test Reaction: Perform a small-scale, well-characterized reaction with the stored material and compare the outcome to a reaction run with a fresh, certified batch. This can confirm if the stored reagent is the source of the issue.

    • Re-purification: If the material is found to be impure but valuable, consider re-purification by silica gel chromatography.[4]

Issue 2: I see an unexpected peak in my analytical results (e.g., NMR or LC-MS).

  • Potential Cause: This is a classic sign of degradation. The most common impurity is the product of Boc-deprotection, (1S,3R)-cyclohexane-1,3-diamine.

  • Troubleshooting Steps:

    • Identify the Impurity: The primary degradation product is the free diamine, resulting from the loss of the Boc group. This will have a significantly different retention time in HPLC (more polar) and a distinct NMR spectrum (absence of the t-butyl singlet at ~1.4 ppm).

    • Review Storage Conditions: Investigate the storage history of the vial. Was the cap properly sealed? Was it exposed to high humidity or elevated temperatures? Was it potentially cross-contaminated with acidic residue from a spatula or glassware?

    • Quarantine the Batch: Label the batch as "suspect" and store it separately until its purity can be definitively determined. Do not use it in critical synthetic steps.

Degradation Pathway Visualization

The primary degradation pathway involves the acid-catalyzed cleavage of the Boc group.

G cluster_main Acid-Catalyzed Degradation Compound tert-Butyl ((1S,3R)-3- aminocyclohexyl)carbamate Protonation Protonation of Carbamate Carbonyl Compound->Protonation H⁺ (from trace acid, moisture, etc.) Cleavage Cleavage & Formation of t-Butyl Cation Protonation->Cleavage Spontaneous Deprotected (1S,3R)-Cyclohexane- 1,3-diamine Cleavage->Deprotected Byproducts CO₂ + Isobutylene Cleavage->Byproducts G decision decision process process stop stop start Inconsistent Reaction Results Observed check_purity Check Purity of Starting Material (NMR/HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure investigate_other Investigate Other Reaction Parameters (Solvent, Temp, etc.) is_pure->investigate_other Yes can_purify Is re-purification feasible? is_pure->can_purify No use_reagent Proceed with Reaction investigate_other->use_reagent repurify Consider Re-purification (Chromatography) discard Discard Batch & Use New Lot can_purify->repurify Yes can_purify->discard No

Caption: Workflow for troubleshooting inconsistent experimental results.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS 1298101-47-9). This valuable building block is fundamental in medicinal chemistry and drug discovery for creating diverse molecular scaffolds.[1] However, its bifunctional nature—possessing both a free primary amine and a Boc-protected amine—presents unique purification challenges. This guide provides troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high purity.

Section 1: Understanding and Identifying Common Impurities

A successful purification strategy begins with understanding what you need to remove. The primary route to this compound is the mono-Boc protection of trans-(1S,3R)-1,3-diaminocyclohexane.

FAQ: What are the most common impurities I should expect in my crude reaction mixture?

Answer: In a typical reaction using di-tert-butyl dicarbonate (Boc₂O), you will almost invariably encounter three main classes of impurities derived from the starting materials and the reaction's inherent statistics.

  • Unreacted Starting Material: trans-(1S,3R)-1,3-diaminocyclohexane. This is especially prevalent if an excess of the diamine is used to favor mono-protection.[2] Its high polarity and basicity make it distinct from the product.

  • Di-Boc Protected Byproduct: Di-tert-butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate. This is the most common reaction-related impurity, formed when Boc₂O reacts with both amino groups.[3] Its formation is a statistical probability, and it lacks the free primary amine, making it significantly less polar and non-basic compared to the desired product.

  • Reagent-Related Impurities: Unreacted Boc₂O and its hydrolysis/decomposition products, such as tert-butanol.

The diagram below illustrates the reaction landscape leading to the desired product and the primary byproduct.

G cluster_reactants Reactants cluster_products Reaction Mixture Diamine (1S,3R)-1,3-Diaminocyclohexane MonoBoc Desired Product tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate Diamine->MonoBoc + 1 eq. Boc₂O DiBoc Byproduct Di-Boc Protected Diamine Diamine->DiBoc + 2 eq. Boc₂O Boc2O Boc₂O MonoBoc->DiBoc + 1 eq. Boc₂O

Caption: Reaction pathway for mono-Boc protection and byproduct formation.

Section 2: Troubleshooting Purification by Liquid-Liquid Extraction

Acid-base extraction is the most powerful first-pass purification technique for this compound. It exploits the basicity of the free primary amine, which is absent in the di-Boc byproduct.

FAQ: My acid-base extraction is giving poor recovery or an impure product. What's going wrong?

Answer: This is a common issue that usually points to problems with pH control, solvent choice, or emulsion formation. The Boc group's acid sensitivity is also a critical factor.[4][5]

Causality Checklist:

  • Is your acidic wash effective? The goal is to protonate the desired mono-Boc product (making it water-soluble) while leaving the non-basic di-Boc byproduct in the organic layer. A pH of ~2-3 is typically sufficient. Using overly concentrated acid or prolonged exposure can begin to cleave the Boc group.[4]

  • Are you fully neutralizing the aqueous layer? To recover your product, you must deprotonate the ammonium salt by raising the pH to >12 with a base like NaOH. Incomplete basification will leave a significant portion of your product in the aqueous layer.

  • Are you forming emulsions? Vigorous shaking, especially with chlorinated solvents like Dichloromethane (DCM), can create stable emulsions. This traps the product between layers, devastating yields.

  • Is your product precipitating? After basification, the free amine product may have limited solubility and could precipitate out of the aqueous solution before you have a chance to extract it.

Validated Protocol: High-Recovery Acid-Base Extraction

This protocol is designed to maximize recovery while efficiently removing the key di-Boc impurity.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE) (20 mL per 1 g of crude material). DCM can be used but is more prone to emulsions.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Mix by gently inverting the funnel 10-15 times—do not shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains your protonated product) into a clean flask. Crucially, re-extract the organic layer with a fresh portion of 1 M HCl to recover any remaining product. Combine the aqueous layers. The organic layer, containing the di-Boc byproduct, can now be discarded.[4]

  • Basification: Place the combined aqueous extracts in an ice bath to dissipate heat. Slowly add 5 M NaOH (aq) with stirring until the pH is >12 (confirm with pH paper). If the product precipitates as a solid or oil, proceed immediately to the next step.

  • Product Extraction: Add a fresh portion of EtOAc or DCM (equal volume to the aqueous layer) to the separatory funnel and extract the free amine product. Repeat the extraction two more times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 3: Troubleshooting Column Chromatography

If extraction does not provide sufficient purity, column chromatography is the next step. However, the free amine in your product can strongly interact with the acidic surface of standard silica gel, leading to significant challenges.[6]

FAQ: My compound is streaking badly on a silica gel column, resulting in poor separation and low yield. How can I fix this?

Answer: The streaking (or tailing) you observe is a classic sign of a strong, non-ideal interaction between your basic analyte and the acidic silica stationary phase. To achieve sharp, symmetrical peaks, this interaction must be suppressed.

The Underlying Cause: The silanol groups (Si-OH) on the surface of silica are acidic and will protonate the basic primary amine of your product. This ionic interaction is much stronger than standard polar interactions, causing the molecule to "stick" to the column and elute slowly and broadly.

Solutions:

  • Mobile Phase Modification (Recommended): The simplest solution is to add a small amount of a competing base to your eluent.[6] This base will interact with the acidic silanol sites, effectively "passivating" the column and allowing your amine product to elute without streaking.

  • Use an Alternative Stationary Phase: If modification is insufficient, specialized stationary phases can be used. Basic alumina or amine-functionalized silica columns are designed to be non-acidic and are often used for the purification of basic compounds.[6]

Data Summary: Recommended Chromatography Systems
Technique Stationary Phase Mobile Phase System Key Considerations & Rationale
TLC Analysis Standard Silica95:5:0.5 DCM / Methanol / NH₄OHThe small amount of ammonium hydroxide neutralizes acidic spots, giving a true indication of Rf.
Flash Chromatography Standard SilicaGradient of 0-10% Methanol in DCM, with 0.5-1% Triethylamine (TEA) added.[6]TEA is less volatile than ammonia, making it more consistent for a full column run. The column must be pre-equilibrated with the TEA-containing eluent.
Alternative Flash Amino-Silica (KP-NH)Hexane / Ethyl AcetateThe basic surface of the stationary phase eliminates the need for a basic additive, allowing for the use of less polar, more easily evaporated solvents.[6]
Workflow: Troubleshooting Amine Chromatography

The following diagram outlines a logical workflow for developing a successful column chromatography purification method.

G Start Crude Product Post-Extraction TLC_Standard Run TLC (e.g., 9:1 DCM/MeOH) Start->TLC_Standard Check_Streaking Does it Streak? TLC_Standard->Check_Streaking TLC_Modified Run TLC with Modifier (e.g., 0.5% TEA or NH₄OH) Check_Streaking->TLC_Modified Yes Check_Resolution Good Separation? Check_Streaking->Check_Resolution No TLC_Modified->Check_Resolution Run_Column Run Column with Modified Eluent Check_Resolution->Run_Column Yes Consider_Alt Consider Alternative Phase (e.g., Amino-Silica) Check_Resolution->Consider_Alt No Success Pure Product Run_Column->Success

Caption: Decision workflow for purifying basic amines via column chromatography.

Section 4: Final Purification and Product Handling

FAQ: My product is an oil after the column, but the literature reports a solid. How can I crystallize it for final purification?

Answer: Obtaining a crystalline solid is often the best way to achieve the highest purity. If your product is an oil but is known to be a solid, it likely contains residual solvent or minor impurities that are inhibiting crystallization.

  • Pulping/Trituration: This is a highly effective technique. Add a nonpolar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Stir the oily product vigorously in this solvent. The impurities may wash into the solvent, and the pure product should solidify. Filter the resulting solid and wash with more cold, nonpolar solvent.[7]

  • Recrystallization: If pulping fails, a full recrystallization may be necessary. Dissolve the product in a minimum amount of a hot solvent in which it is moderately soluble (e.g., EtOAc, isopropanol) and allow it to cool slowly. Seeding with a small crystal can help induce crystallization.

FAQ: What are the recommended storage conditions for the purified product?

Answer: Proper storage is critical to maintain the integrity of the compound. The Boc group is thermally and acid-labile.[5]

  • Temperature: Store at 2-8°C.[1][8][9]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from moisture and CO₂.

  • Light: Protect from light.[1][9]

Following these guidelines will ensure the long-term stability and purity of your tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

References

  • Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | lookchem. [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates - Michael Pittelkow. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. [Link]

  • tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate - Ark Pharma Scientific Limited. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. [Link]

  • Selective Mono‐BOC Protection of Diamines - ResearchGate. [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. [Link]

  • Flash Column Chromatography with Ammonia: Your experiences please! - Reddit. [Link]

Sources

strategies to improve the stereoselectivity of 1,3-aminocyclohexane derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies focusing on the stereoselective derivatization of 1,3-aminocyclohexane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the three-dimensional architecture of these valuable synthetic intermediates. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is broken down into potential causes and actionable solutions to guide your optimization efforts.

Issue 1: Poor Diastereoselectivity in Derivatization (e.g., Alkylation, Reduction)

You're performing a reaction on a 1,3-aminocyclohexane derivative and obtaining a nearly 1:1 mixture of diastereomers (e.g., cis and trans products) when you expected a single isomer.

Question: My reaction is not diastereoselective. What are the primary factors I should investigate?

Answer: Poor diastereoselectivity typically arises from a lack of facial bias during the bond-forming step. The incoming reagent attacks both faces of the prochiral center at nearly equal rates. This can be traced back to two main root causes: conformational flexibility and insufficient steric or electronic differentiation between the two faces of the ring.

Potential Causes & Recommended Solutions:

  • Conformational Ambiguity: The cyclohexane ring may be rapidly interconverting between two or more chair conformations, presenting different reactive geometries to the reagent. The energy difference between the conformers might be too small under your reaction conditions.

    • Solution 1: Lower the Reaction Temperature. Reducing the thermal energy of the system can favor the ground-state conformation, increasing the population of a single reactive species and thereby improving selectivity.

    • Solution 2: Install a "Conformational Lock". Introduce a sterically demanding group (e.g., tert-butyl) elsewhere on the ring. Its strong preference for the equatorial position can lock the ring in a single chair conformation, preventing ring flipping and ensuring a consistent orientation of the reactive site.[1]

  • Insufficient Steric Guidance: The existing substituents on the ring do not create a significant steric barrier to block one face from reagent attack.

    • Solution 1: Increase the Steric Bulk of the Protecting Group. The protecting group on the amine is a powerful tool for steric direction. Switching from a small group (e.g., Acetyl) to a bulkier one (e.g., tert-Butoxycarbonyl (Boc), Triisopropylsilyl (TIPS)) can effectively shield one face of the ring, forcing the reagent to approach from the less hindered side.[2]

    • Solution 2: Substrate Modification. If possible, modify a neighboring substituent to be larger to create the desired steric bias.

  • Lack of Chelation Control: For reactions involving metals (e.g., Grignard additions, metal-hydride reductions), the absence of a coordinating group can lead to a less organized transition state.

    • Solution: Employ a Chelating Protecting Group and Lewis Acid. A protecting group with a carbonyl or other Lewis basic site (e.g., a carbamate) can coordinate to a Lewis acid (e.g., TiCl₄, ZnCl₂). This creates a rigid, bicyclic-like transition state that can completely block one face of the cyclohexane ring, leading to excellent diastereoselectivity.[2]

Troubleshooting Workflow: Improving Diastereoselectivity

G start Start: Poor Diastereoselectivity check_conformation Is the ring conformationally locked? start->check_conformation temp Lower Reaction Temperature check_conformation->temp No check_sterics Is there sufficient steric bias? check_conformation->check_sterics Yes lock Install a Bulky Group (e.g., t-Bu) temp->lock If temp drop is insufficient temp->check_sterics lock->check_sterics pg Increase Steric Bulk of Protecting Group (PG) check_sterics->pg No chelation Can chelation control be used? check_sterics->chelation Yes success High Diastereoselectivity pg->success lewis_acid Add Lewis Acid & Chelating PG chelation->lewis_acid Yes chelation->success No, proceed with steric strategy lewis_acid->success

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Issue 2: Low Enantioselectivity in an Asymmetric Derivatization

You are using a chiral catalyst to perform an enantioselective functionalization but are obtaining a product with low enantiomeric excess (ee).

Question: My asymmetric reaction is giving a nearly racemic product. How can I improve the enantioselectivity?

Answer: Low enantioselectivity in a catalytic reaction means that the energy difference (ΔΔG‡) between the two transition states leading to the R and S enantiomers is small. This can be due to an ineffective catalyst system or competing side reactions.

Potential Causes & Recommended Solutions:

  • Ineffective Catalyst-Substrate Matching: The chosen chiral ligand or catalyst may not be optimal for your specific 1,3-aminocyclohexane substrate.

    • Solution 1: Ligand Screening. The geometry and electronics of the chiral ligand are paramount. Perform a screen of related ligands with different steric and electronic properties. For example, in palladium-catalyzed C-H functionalization, different chiral phosphoric acid ligands can have a profound impact on enantioselectivity.[3]

    • Solution 2: Metal and Counter-ion Screening. In metal-catalyzed reactions, the choice of metal precursor and counter-ion can significantly influence the catalytic cycle and the geometry of the transition state. For instance, in 1,3-dipolar cycloadditions, silver(I) salts with different counter-ions (e.g., AgClO₄, AgOTf) can yield vastly different enantioselectivities.[4]

  • Competing Background Reaction: A non-catalyzed, non-selective reaction may be occurring in parallel with the desired catalytic cycle, producing a racemic background that erodes the overall ee.

    • Solution: Lower the Reaction Temperature. The activation energy for the uncatalyzed reaction is often higher than for the catalyzed one. Lowering the temperature will slow the background reaction more significantly, increasing the proportion of the product formed via the stereoselective pathway.

  • Incorrect Catalyst Activation or Deactivation: The active catalytic species may not be forming correctly or could be deactivating over the course of the reaction.

    • Solution: Optimize Reaction Conditions. Systematically vary the catalyst loading, concentration, solvent, and temperature. The solvent can be particularly critical, as it can affect the solubility and stability of the catalyst and intermediates. Ensure all reagents and solvents are scrupulously dry, as water can often deactivate sensitive catalysts.

Catalyst TypeTypical ApplicationKey Optimization Parameters
Chiral Phosphoric Acids (CPAs) C-H Functionalization, CycloadditionsScreening 3,3'-substituents on the BINOL backbone, solvent polarity.[5]
Metal-Chiral Ligand Complexes Hydrogenations, Cycloadditions, Allylic AlkylationsLigand bite angle, metal precursor, additives (e.g., bases, salts).[4]
Organocatalysts (e.g., Proline) Aldol/Mannich ReactionsSolvent, presence of water/acid/base co-catalysts.
Ene-Reductases (Enzymes) Asymmetric C=C ReductionpH, buffer system, cofactor regeneration system, solvent.[6]

Caption: Common catalyst classes for enantioselective synthesis and key optimization variables.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts that underpin stereoselective synthesis in the context of 1,3-aminocyclohexanes.

Question: How does the chair conformation of the cyclohexane ring dictate stereochemical outcomes?

Answer: The stereochemistry of the cyclohexane ring is dominated by its preference for a low-energy chair conformation. In this conformation, substituents can occupy either axial (pointing up/down, parallel to the ring axis) or equatorial (pointing out from the ring perimeter) positions.

  • Steric Preference: Substituents, particularly large ones, strongly prefer the more spacious equatorial position to avoid 1,3-diaxial interactions—steric clashes with other axial substituents.[7]

  • Reactivity Control: This conformational preference is a powerful tool for stereocontrol. A derivatization reaction will predominantly occur on the conformer that places large, non-reacting groups in the equatorial position. The trajectory of the incoming reagent is then dictated by the remaining groups. For example, in the reduction of a 3-aminocyclohexanone, a large protecting group on the amine will sit equatorially, forcing the ketone's oxygen into a defined position and creating a steric bias for hydride attack from the less hindered axial or equatorial face.[1][8]

Question: What is the role of the amine's protecting group beyond simply masking its reactivity?

Answer: The protecting group (PG) is one of the most critical handles for controlling stereoselectivity. Its role extends far beyond preventing N-alkylation or other side reactions.[9][10]

  • Steric Director: As mentioned, a bulky PG (e.g., TBDPS, TIPS) can act as a "shield," blocking one face of the molecule and forcing reagents to approach from the opposite side.[2]

  • Chelating Director: PGs containing Lewis basic atoms (e.g., the carbonyls in Boc or Cbz groups) can coordinate to metal reagents or catalysts. This intramolecular chelation creates a rigid, predictable transition state, often overriding inherent steric biases and leading to exceptionally high levels of stereocontrol.

  • Conformational Anchor: A very large PG can serve as a conformational lock, providing the energetic penalty needed to prevent ring flipping and ensure the reaction proceeds through a single, well-defined conformation.

Question: How do I choose between substrate control, auxiliary control, and reagent control for achieving stereoselectivity?

Answer: These are the three fundamental strategies for inducing stereoselectivity, and the best choice depends on your specific synthetic goals and the nature of your starting material.[11]

  • Substrate Control: Relies on the inherent chirality and conformational preferences of the starting material to direct the stereochemical outcome of a new stereocenter. This is often the simplest approach if the substrate has a strong intrinsic bias.

  • Auxiliary Control: Involves covalently attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary directs the stereochemistry of the reaction and is then cleaved off. This method can be highly effective but adds steps to the synthesis (attachment and removal).

  • Reagent Control: Uses a chiral reagent or, more commonly, a chiral catalyst to create a chiral environment for the reaction. The catalyst differentiates between the two enantiotopic faces of the substrate, leading to an enantiomerically enriched product. This is often the most elegant and atom-economical approach, particularly for large-scale synthesis.[6][11]

Conceptual Strategies for Stereocontrol

G cluster_0 Substrate Control cluster_1 Auxiliary Control cluster_2 Reagent Control a Chiral Substrate c Diastereomer A (Major) a->c Lower Energy TS d Diastereomer B (Minor) a->d Higher Energy TS b Achiral Reagent b->c b->d e Achiral Substrate + Chiral Auxiliary g Diastereomeric Product e->g f Achiral Reagent f->g h Remove Auxiliary g->h i Enantioenriched Product h->i j Achiral Substrate l Enantiomer R (Major) j->l m Enantiomer S (Minor) j->m k Chiral Catalyst/Reagent k->l Lower Energy TS k->m Higher Energy TS

Caption: Comparison of substrate, auxiliary, and reagent control strategies.

Key Experimental Protocol
Protocol: Diastereoselective Reduction of a 3-(N-Boc-amino)cyclohexanone via Chelation Control

This protocol describes the reduction of a ketone to a syn-1,3-amino alcohol, leveraging the Boc protecting group for chelation control to achieve high diastereoselectivity.

Materials:

  • 3-(N-Boc-amino)cyclohexanone

  • Zinc chloride (ZnCl₂, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-(N-Boc-amino)cyclohexanone (1.0 eq) and anhydrous ZnCl₂ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1 M with respect to the ketone.

  • Chelation: Stir the resulting suspension at room temperature for 30-60 minutes. The mixture should become a clear solution as the zinc-substrate chelate forms.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reduction: In a separate flask, prepare a suspension of NaBH₄ (1.5 eq) in anhydrous THF. Slowly add the NaBH₄ suspension to the reaction mixture via syringe or cannula over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Rationale: Slow addition is crucial to maintain temperature control and maximize selectivity. The pre-formed zinc chelate creates a rigid structure, forcing the borohydride to attack from the less hindered equatorial face, yielding the axial (syn) alcohol.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of MeOH (5-10 equivalents) at -78 °C to destroy excess NaBH₄.

  • Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-1,3-amino alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

References
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes.
  • Talaei, B., et al. (2017). An Approach to the Diastereoselective Synthesis of Cyclohexane- 1,3-dicarboxamide Derivatives via a Pseudo Five-Component. Semantic Scholar.
  • Wang, M.-M., & Waser, J. (2019). 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. Angewandte Chemie International Edition, 58(39), 13880-13884. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds.
  • BenchChem. (2025). Troubleshooting poor stereoselectivity in reactions involving cis-3-(Hydroxymethyl)cyclopentanol.
  • Sá, F., et al. (2020). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 25(23), 5699. [Link]

  • Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich.
  • Chen, P., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 8, 14806. [Link]

  • Chemistry LibreTexts. (2020). E2 Regiochemistry and Cyclohexane Conformations. [Link]

  • Zhang, T., et al. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers, 8(21), 6061-6067. [Link]

  • Chemistry LibreTexts. (2022). The E2 Reaction and Cyclohexane Conformation. [Link]

  • Romero, F. M., et al. (2017). “A Study in Yellow”: Investigations in the Stereoselectivity of Ene‐Reductases. Chemistry – A European Journal, 23(62), 15582-15595. [Link]

Sources

Technical Support Center: Navigating the Challenges of Boc Deprotection for Aminocyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the often-tricky deprotection of tert-butyloxycarbonyl (Boc) protected aminocyclohexyl carbamates. Our goal is to equip you with the knowledge to diagnose and resolve common experimental hurdles, ensuring the successful progression of your synthetic routes.

Troubleshooting Guide: A Deeper Dive into Incomplete Deprotection

The incomplete removal of the Boc group from aminocyclohexyl carbamates is a frequent and frustrating issue. Below, we address specific problems with detailed explanations and actionable solutions.

Question: My Boc deprotection is stalled. What are the primary causes and how can I push the reaction to completion?

Answer: An incomplete Boc deprotection can stem from several factors, often related to the stability of the protonated carbamate and the steric hindrance of the aminocyclohexyl moiety.

Causality: The acid-catalyzed deprotection of a Boc group proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1][2] If the reaction stalls, it's often due to insufficient acid strength or concentration to effectively protonate the carbamate, or reaction conditions that do not favor the subsequent fragmentation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed check_acid Step 1: Verify Acid Strength & Concentration start->check_acid Initial Assessment increase_temp Step 2: Increase Reaction Temperature check_acid->increase_temp If still incomplete change_solvent Step 3: Alter Solvent System increase_temp->change_solvent If still incomplete alt_reagent Step 4: Consider Alternative Reagents change_solvent->alt_reagent If still incomplete completion Reaction Complete alt_reagent->completion Successful Deprotection

Caption: A stepwise approach to troubleshooting incomplete Boc deprotection.

Solutions:

  • Increase Acid Concentration: For reactions using trifluoroacetic acid (TFA) in dichloromethane (DCM), increasing the TFA concentration from a standard 20% to 50% can enhance the rate of deprotection.[3][4] Similarly, when using hydrochloric acid (HCl) in dioxane, ensure the reagent is fresh and at the appropriate concentration (typically 4M).[3]

  • Elevate the Temperature: While many Boc deprotections are run at room temperature, gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier, especially for sterically hindered substrates.[5]

  • Solvent Modification: The choice of solvent can influence the stability of the intermediates. If the reaction is sluggish in DCM, switching to a more polar solvent like methanol or using dioxane may be beneficial.[5][6]

  • Extended Reaction Time: Aminocyclohexyl groups can be sterically demanding. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow for sufficient reaction time, which can range from one to several hours.[3]

Question: I'm observing side products in my reaction. What are they and how can I prevent their formation?

Answer: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[7]

Causality: This electrophilic intermediate can alkylate other nucleophilic sites within your molecule, such as electron-rich aromatic rings, thiols, or even the newly formed amine product.

Mitigation Strategies:

  • Scavengers: The addition of a scavenger, such as triethylsilane (TES) or anisole, can effectively trap the tert-butyl cation, preventing it from reacting with your desired product.

  • Lower Temperatures: Running the reaction at 0 °C can reduce the rate of side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of aminocyclohexyl carbamates?

A1: The most common methods involve the use of strong acids.

ReagentSolventTypical ConcentrationTemperatureReaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to Room Temp30 min - 4 hours
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temperature1 - 4 hours

Note: These are general guidelines and may require optimization for your specific substrate.[3][9]

Q2: How can I reliably monitor the progress of my Boc deprotection?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC Analysis: The deprotected amine will have a significantly lower Rf value than the Boc-protected starting material due to its increased polarity. Staining with ninhydrin is a useful method for visualizing the free amine as a distinct colored spot.

  • LC-MS Analysis: This technique provides a more definitive assessment of the reaction progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[10]

Q3: My aminocyclohexyl substrate is sensitive to strong acids. Are there milder deprotection methods available?

A3: Yes, several alternative methods can be employed for acid-sensitive substrates.

  • Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent like methanol, trifluoroethanol (TFE), or a dioxane/water mixture can effect deprotection without the need for an acid catalyst.[11][12]

  • Lewis Acids: Milder Lewis acids, such as zinc bromide (ZnBr₂) in an organic solvent, can also be used.[5]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting a variety of N-Boc compounds.[13][14]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected aminocyclohexyl carbamate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 10% methanol in DCM).

  • On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under UV light (if applicable) and then stain with a ninhydrin solution followed by gentle heating.

  • The appearance of a new, lower Rf spot that stains with ninhydrin indicates the formation of the free amine. The disappearance of the starting material spot indicates reaction completion.

Mechanism of Acid-Catalyzed Boc Deprotection

G cluster_0 Boc Deprotection Mechanism BocNHR Boc-NHR Protonated Protonated Carbamate BocNHR->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu Amine R-NH2 (Free Amine) CarbamicAcid->Amine - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.

References

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013). Retrieved January 19, 2026, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (2023). Retrieved January 19, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012). Retrieved January 19, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved January 19, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Alternative Methods for Boc Deprotection : r/chemistry - Reddit. (2023). Retrieved January 19, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved January 19, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved January 19, 2026, from [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed Central. (2012). Retrieved January 19, 2026, from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved January 19, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved January 19, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to confirm BOC deprotection by TFA ? | ResearchGate. (2016). Retrieved January 19, 2026, from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. (2018). Retrieved January 19, 2026, from [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH. (2016). Retrieved January 19, 2026, from [Link]

  • Carbamic acid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate and its (1R,3S) Enantiomer for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in biological activity, from desired therapeutic effects to adverse reactions. This guide provides an in-depth technical comparison of two such enantiomers: tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate and its (1R,3S) counterpart. These chiral building blocks are pivotal intermediates in the synthesis of complex pharmaceutical agents, and a thorough understanding of their distinct properties is essential for researchers, scientists, and drug development professionals.

The Imperative of Chirality in Drug Design

The biological systems of the human body are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target—be it a receptor, enzyme, or ion channel—is often stereospecific. One enantiomer, the eutomer, may fit perfectly into the binding site and elicit the desired therapeutic response, while its mirror image, the distomer, may be inactive or, in some cases, contribute to off-target effects and toxicity[1][2]. For instance, the (S)-enantiomer of the beta-blocker propranolol is about 100 times more potent than the (R)-enantiomer. It is this fundamental principle that necessitates the careful evaluation and selection of single enantiomers in drug development.

The tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate and tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate enantiomers present a classic case of chiral synthons whose downstream applications can be expected to have stereospecific biological outcomes. The rigid cyclohexane ring provides a defined spatial arrangement for the amino and carbamate functionalities, which are crucial for molecular recognition and binding.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light and other chiral molecules differs.

Propertytert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamatetert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate
CAS Number 1298101-47-9[3][4]1259278-17-5[1]
Molecular Formula C₁₁H₂₂N₂O₂[3][4]C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [4]214.31 g/mol [1]
Appearance Typically a solid[5]Solid
Storage 2-8°C, protected from light, in a dry, sealed container[4][5]2-8°C, protected from light, under an inert atmosphere[1]
Purity Commonly available at ≥95%[5][6]Commonly available at high purity
Optical Rotation Specific rotation value (sign and magnitude)Equal and opposite specific rotation value to its enantiomer

Synthesis and Chiral Separation: Obtaining Enantiopure Building Blocks

The provision of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical manufacturing. For the aminocyclohexyl)carbamate enantiomers, two primary strategies are employed: asymmetric synthesis or the resolution of a racemic mixture.

Diastereomeric Resolution using Chiral Resolving Agents

A common and scalable method for separating enantiomers is through diastereomeric resolution. This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Experimental Protocol: Resolution of (±)-cis-3-Aminocyclohexylamine with L-(+)-Tartaric Acid

This protocol is adapted from established methods for resolving diaminocyclohexanes[3].

  • Salt Formation: Dissolve L-(+)-tartaric acid (1.0 equivalent) in a suitable solvent (e.g., methanol or water). To this, add the racemic mixture of tert-butyl (cis-3-aminocyclohexyl)carbamate (2.0 equivalents). The reaction is typically heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomeric Salt: The less soluble diastereomeric salt will precipitate out of the solution. This solid is collected by filtration and washed with a cold solvent to remove impurities.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine.

  • Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiopure product. The enantiomeric excess (ee) should be determined using a suitable chiral analytical method, such as chiral HPLC.

The other enantiomer can be recovered from the mother liquor by a similar process using D-(-)-tartaric acid.

Logical Workflow for Diastereomeric Resolution

G cluster_0 Resolution Process racemate Racemic (±)-cis-3-Aminocyclohexyl)carbamate reaction Salt Formation in Solvent racemate->reaction resolving_agent L-(+)-Tartaric Acid resolving_agent->reaction crystallization Fractional Crystallization reaction->crystallization filtration Filtration crystallization->filtration solid_salt Diastereomeric Salt ((1S,3R)-amine salt) filtration->solid_salt Solid mother_liquor Mother Liquor ((1R,3S)-amine salt) filtration->mother_liquor Liquid basification1 Basification (e.g., NaOH) solid_salt->basification1 basification2 Basification (e.g., NaOH) mother_liquor->basification2 extraction1 Extraction basification1->extraction1 extraction2 Extraction basification2->extraction2 enantiomer1 tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate extraction1->enantiomer1 enantiomer2 tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate extraction2->enantiomer2

Caption: Workflow for the diastereomeric resolution of racemic aminocyclohexylcarbamate.

Analytical Methods for Enantiomeric Discrimination

The ability to accurately determine the enantiomeric purity of these building blocks is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.

Chiral HPLC Method Development

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For amines and carbamates, polysaccharide-based CSPs are often highly effective.

Recommended Chiral Stationary Phases:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Chiralpak IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, Chiralpak IC)

These phases are known to provide excellent enantioselectivity for a wide range of chiral compounds, including amines[7][8].

Starting HPLC Conditions:

ParameterRecommended Condition
Column Chiralpak IA or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine)
Gradient/Isocratic Start with an isocratic elution of 90:10 (Hexane:IPA)
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Temperature Ambient (e.g., 25°C)

Method Optimization: The separation can be optimized by adjusting the ratio of hexane to the alcohol modifier (IPA or ethanol). A lower percentage of alcohol generally leads to longer retention times and potentially better resolution. The choice and concentration of the basic additive can also significantly impact peak shape and resolution.

Biological Activity and Pharmacological Profile: A Predictive Comparison

Derivatives of chiral diaminocyclohexanes are known to possess a wide range of biological activities, including antibacterial and antimycobacterial properties[4]. The precise stereochemistry of the diamine scaffold is critical for its interaction with biological targets.

A compelling analogy can be drawn from a study on the enantiomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). The (1S,3R)-ACPD enantiomer was found to be up to 30 times more potent in activating metabotropic excitatory amino acid receptors compared to the (1R,3S)-ACPD enantiomer, which was significantly less potent and efficacious[9]. This highlights the substantial impact that stereochemistry at the 1 and 3 positions of a cycloalkane ring can have on biological activity.

Given that tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate and its (1R,3S) enantiomer are used as building blocks for more complex drug molecules, it is highly probable that the final drug candidates will exhibit stereospecific pharmacology. The choice of one enantiomer over the other will likely lead to significant differences in:

  • Potency and Efficacy: One enantiomer may bind to the target with higher affinity, resulting in a more potent drug.

  • Selectivity: The enantiomers may have different affinities for off-target receptors, leading to variations in side-effect profiles.

  • Pharmacokinetics: Enantiomers can be metabolized at different rates by chiral enzymes in the body, leading to differences in half-life and exposure.

A patent for the synthesis of Edoxaban, an anticoagulant, utilizes a chiral diamine derivative of cyclohexane, underscoring the pharmaceutical relevance of such stereochemically defined intermediates[7].

G cluster_1 Hypothetical Stereospecific Drug Action eutomer Drug from (1S,3R)-enantiomer (Eutomer) distomer Drug from (1R,3S)-enantiomer (Distomer) receptor Target Receptor therapeutic_effect Therapeutic Effect side_effect Side Effect / Inactivity

Sources

Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Cis- vs. Trans-Aminocyclohexyl Carbamates as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, stereochemistry is a critical determinant of biological activity. The three-dimensional arrangement of atoms within a molecule can profoundly influence its interaction with a biological target, turning a potent inhibitor into an inactive compound with just a subtle shift in spatial orientation. This guide provides an in-depth comparison of the biological activities of cis and trans isomers of aminocyclohexyl carbamates, with a specific focus on their role as cholinesterase inhibitors. Drawing upon experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy and provide the technical details necessary for researchers in the field.

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2] Carbamates are a well-established class of cholinesterase inhibitors that function by carbamylating the serine residue in the enzyme's active site, leading to a temporary inactivation.[3][4] The orientation of the substituents on the cyclohexyl ring of aminocyclohexyl carbamates—whether they are on the same side (cis) or opposite sides (trans)—can significantly impact the molecule's ability to fit within the active site gorge of these enzymes.

Comparative Biological Activity: The Decisive Role of Substituent Position

A detailed investigation into two series of novel aminocyclohexyl carbamates—1,2- and 1,3-disubstituted arylaminocyclohexyl N,N-dimethylcarbamates—reveals a compelling narrative about the influence of stereochemistry on inhibitory activity. The biological activity of these compounds was assessed against both AChE and BuChE using the well-established Ellman's method, a reliable colorimetric assay for measuring cholinesterase activity.[1][4]

1,2-Disubstituted vs. 1,3-Disubstituted Isomers: A Tale of Two Positional Isomers

The most striking finding from comparative studies is that the relative position of the arylaminocyclohexyl and N,N-dimethylcarbamate groups on the cyclohexane ring (1,2- vs. 1,3-) is a far more significant determinant of inhibitory potency against BuChE than the cis/trans stereochemistry.[5]

In a study focusing on cis- and trans-2-arylaminocyclohexyl N,N-dimethylcarbamates, the isomers demonstrated selectivity towards BuChE inhibition, but the analysis concluded that the cis-trans isomerism does not significantly influence the activity of the compounds.[2] However, when the substituents were moved to the 1 and 3 positions, the resulting compounds showed a dramatic increase in potency. The 1,3-disubstituted derivatives were found to be 30 to 50 times more active against BuChE than their 1,2-disubstituted counterparts.[5]

This suggests that the overall topology of the molecule, dictated by the 1,3-substitution pattern, allows for a more optimal orientation within the BuChE active site. Molecular modeling studies support this, indicating that the 1,3-isomers can interact more effectively with key residues in the catalytic triad of the enzyme.[1][5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative cis and trans isomers of both 1,2- and 1,3-disubstituted aminocyclohexyl carbamates against BuChE.

Compound SeriesIsomerSubstituent (R)BuChE IC50 (mmol/L)Reference
2-Arylaminocyclohexyl N,N-dimethylcarbamates cisH> 0.2[1]
transH> 0.2[1]
cis4-OCH3> 0.2[1]
trans4-OCH30.008[1][2]
cis4-F> 0.2[1]
trans4-F> 0.2[1]
3-Arylaminocyclohexyl N,N-dimethylcarbamates cisH0.18[4][5]
transH0.17[4][5]
cis4-OCH30.11[4][5]
trans4-OCH30.11[4][5]
cis4-F0.15[4][5]
trans4-F0.14[4][5]

As the data clearly indicates, while there are minor variations, there is no consistent, significant difference in BuChE inhibition between the cis and trans isomers within the same series.[2][5] However, the IC50 values for the 3-substituted series are substantially lower than for the 2-substituted series, underscoring the importance of the substitution pattern. For instance, the trans-3-(4-Methoxyphenylamino)cyclohexyl N,N-dimethylcarbamate (IC50 = 0.11 mmol/L) is significantly more potent than its 2-substituted counterpart (IC50 > 0.2 mmol/L).[1][4][5]

The "Why": Mechanistic Insights from Molecular Modeling

Molecular docking studies provide a rational explanation for the observed biological data. These computational models illustrate how the inhibitors fit into the active sites of AChE and BuChE.

The active site of cholinesterases is a narrow gorge containing a catalytic triad (serine, histidine, and glutamate). For carbamates, effective inhibition requires the carbamate group to be positioned in close proximity to the catalytic serine residue.[1]

Molecular modeling of the 2-arylaminocyclohexyl N,N-dimethylcarbamates revealed that while the compounds interact with the BuChE active site, the positioning is not always optimal for all isomers.[1] In contrast, the 1,3-disubstituted isomers appear to adopt a conformation that allows for a more favorable and stable interaction with the catalytic triad and peripheral anionic site of BuChE.[4][5] This enhanced interaction is the likely reason for their superior inhibitory potency.

G cluster_ligand Aminocyclohexyl Carbamate Isomers cluster_enzyme Butyrylcholinesterase (BuChE) Active Site Cis_1_2 cis-1,2-Isomer ActiveSite Catalytic Triad (Ser, His, Glu) Cis_1_2->ActiveSite Suboptimal Fit Trans_1_2 trans-1,2-Isomer Trans_1_2->ActiveSite Suboptimal Fit Cis_1_3 cis-1,3-Isomer Cis_1_3->ActiveSite Optimal Fit PeripheralSite Peripheral Anionic Site Cis_1_3->PeripheralSite Interaction Trans_1_3 trans-1,3-Isomer Trans_1_3->ActiveSite Optimal Fit Trans_1_3->PeripheralSite Interaction

Caption: Logical workflow of isomer interaction with the BuChE active site.

Experimental Protocol: The Ellman's Assay for Cholinesterase Inhibition

The quantitative data presented in this guide was obtained using the Ellman's method. This robust and widely used spectrophotometric assay provides a reliable means of determining cholinesterase activity and inhibition.

Principle of the Assay

The Ellman's assay measures the activity of cholinesterases by detecting the product of substrate hydrolysis.[6] The enzyme hydrolyzes a substrate, typically acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[6] The rate of color formation is directly proportional to the enzyme activity. When an inhibitor is present, the rate of this color change is reduced.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • DTNB Solution (e.g., 10 mM in phosphate buffer).

    • Substrate Solution (e.g., 10 mM acetylthiocholine iodide or butyrylthiocholine iodide in deionized water, prepared fresh).

    • Enzyme Solution (e.g., human acetylcholinesterase or butyrylcholinesterase, diluted in phosphate buffer to a suitable working concentration).

    • Inhibitor Stock Solutions (e.g., 10 mM in DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Setup (96-well plate format):

    • To each well, add a specific volume of phosphate buffer.

    • Add the desired concentration of the inhibitor solution (e.g., cis or trans aminocyclohexyl carbamate) to the test wells.

    • For control wells (100% activity), add the same volume of buffer (with the same percentage of DMSO as the inhibitor wells).

    • For blank wells (no enzyme activity), add buffer in place of the enzyme and inhibitor.

    • Add the DTNB solution to all wells.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Inhibitors) Plate Plate Setup (Buffer, Inhibitor/Control, DTNB) Reagents->Plate Enzyme Add Enzyme & Pre-incubate Plate->Enzyme Substrate Initiate Reaction (Add Substrate) Enzyme->Substrate Read Measure Absorbance (412 nm) Substrate->Read Calc Calculate % Inhibition Read->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Experimental workflow for the Ellman's assay.

Conclusion and Future Directions

This guide demonstrates that for the aminocyclohexyl carbamate class of cholinesterase inhibitors, the positional isomerism of the substituents on the cyclohexane ring is a more critical determinant of biological activity than the cis/trans stereochemistry. Specifically, the 1,3-disubstituted isomers exhibit significantly higher potency against BuChE compared to their 1,2-disubstituted counterparts. This highlights the importance of exploring a wide range of structural variations in the early stages of drug discovery.

For researchers in this field, these findings suggest that future synthetic efforts should focus on optimizing the substitution pattern around the cyclohexyl ring to enhance inhibitor potency and selectivity. While the cis/trans isomerism may not be the primary driver of activity in this specific scaffold, it should not be disregarded in other chemical series, as subtle stereochemical changes can have profound and unpredictable effects on biological function. The robust and reproducible nature of the Ellman's assay provides a solid foundation for these ongoing investigations into novel and more effective cholinesterase inhibitors.

References

  • Bagatin, M. C., et al. (2013). Molecular Modeling and Anticholinesterasic Activity of Novel 2-Arylaminocyclohexyl N,N-Dimethylcarbamates. Journal of the Brazilian Chemical Society, 24(9), 1439-1450. Available from: [Link]

  • Bagatin, M. C., et al. (2013). Molecular modeling and anticholinesterasic activity of novel 2-arylaminocyclohexyl N,N-dimethylcarbamates. SciELO. Available from: [Link]

  • Kamil, K., & Kamil, V. (2018). Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation. Molecules, 23(11), 2886. Available from: [Link]

  • Lin, G., et al. (2008). Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. Journal of Biochemical and Molecular Toxicology, 22(5), 337-343. Available from: [Link]

  • Scribd. Ellman Esterase Assay Protocol. Available from: [Link]

  • Greig, N. H., et al. (2005). Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates of (-)- and (+)-tetrahydrofurobenzofuran and methanobenzodioxepine. Journal of Medicinal Chemistry, 48(21), 6755-6765. Available from: [Link]

  • Kuca, K., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity. Current Pharmaceutical Analysis, 1(3), 315-320. Available from: [Link]

  • Yamazaki, D. A. S., et al. (2016). Cholinesterases Inhibition by Novel cis- and trans-3-Arylaminocyclohexyl N,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling. Journal of the Brazilian Chemical Society, 27(8), 1399-1409. Available from: [Link]

  • Gunn-Moore, F., et al. (2015). Novel Selective Butyrylcholinesterase Inhibitors Incorporating Antioxidant Functionalities as Potential Bimodal Therapeutics for Alzheimer's Disease. Molecules, 20(10), 18887-18903. Available from: [Link]

  • Yamazaki, D. A. S., et al. (2016). (PDF) Cholinesterases Inhibition by Novelcis- andtrans-3-ArylaminocyclohexylN,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis route for isomers cis and... [Image]. Available from: [Link]

  • Al-Hourani, B. J., et al. (2019). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1259-1267. Available from: [Link]

  • Lin, G., et al. (2011). Stereo-specific inhibition of acetyl- and butyryl-cholinesterases by enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate. Journal of Biochemical and Molecular Toxicology, 25(5), 301-307. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of cis-and trans-3-arylaminocyclohexyl... [Image]. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc, Fmoc, and Cbz Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly within peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route.[][2] These chemical moieties act as temporary shields for highly reactive amine functionalities, preventing unwanted side reactions and enabling chemists to orchestrate multi-step transformations with precision.[3][4]

This guide provides an in-depth, field-proven comparison of the three most ubiquitous amine protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group, the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group. Our analysis will use tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate as a structural archetype for a Boc-protected diamine, a common building block in medicinal chemistry, to frame our discussion.[5] We will dissect the mechanistic underpinnings, practical applications, and orthogonal relationship of these groups to empower researchers with the knowledge to make informed strategic decisions.

The Principle of Orthogonal Protection

The power of modern chemical synthesis lies in the concept of "orthogonal protection," a strategy wherein multiple protecting groups are used in a single molecule, each of which can be removed by a specific set of reagents without affecting the others.[6][7] This allows for the selective unmasking and reaction of different functional groups at various stages of a synthesis. Boc (acid-labile), Fmoc (base-labile), and Cbz (removed by hydrogenolysis) form the cornerstone of this strategy, offering three mutually exclusive deprotection pathways.[3][8][9]

cluster_Boc Boc Group cluster_Fmoc Fmoc Group cluster_Cbz Cbz Group Boc_Protect Protection: (Boc)₂O, Base Boc_Protected R-NH-Boc Boc_Protect->Boc_Protected Stable to: Base, H₂/Pd Boc_Deprotect Deprotection: TFA, HCl Boc_Protected->Boc_Deprotect Acid-Labile Fmoc_Protect Protection: Fmoc-OSu, Base Fmoc_Protected R-NH-Fmoc Fmoc_Protect->Fmoc_Protected Stable to: Acid, H₂/Pd Fmoc_Deprotect Deprotection: Piperidine Fmoc_Protected->Fmoc_Deprotect Base-Labile Cbz_Protect Protection: Cbz-Cl, Base Cbz_Protected R-NH-Cbz Cbz_Protect->Cbz_Protected Stable to: Acid, Base Cbz_Deprotect Deprotection: H₂, Pd/C Cbz_Protected->Cbz_Deprotect Hydrogenolysis

Figure 1: Orthogonal stability and deprotection conditions for Boc, Fmoc, and Cbz protecting groups.

The Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide solution-phase synthesis and a cornerstone of one of the two major solid-phase peptide synthesis (SPPS) strategies.[10] Its popularity stems from its general stability and the clean, mild acidic conditions required for its removal.

  • Mechanism & Application: Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) with a base.[8][10] The amine nitrogen attacks a carbonyl carbon of the anhydride, leading to the formation of the carbamate.[9][11] Deprotection proceeds via an acid-catalyzed fragmentation. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which typically forms isobutylene gas, and a transient carbamic acid that rapidly decarboxylates to liberate the free amine and CO₂.[9][10][12] This irreversible, gas-evolving final step provides a strong thermodynamic driving force.[10][12]

  • Advantages:

    • Highly stable to bases, nucleophiles, and reductive conditions (including hydrogenolysis), making it orthogonal to Fmoc and Cbz groups.[8][11]

    • Deprotection is often very clean and rapid, with volatile byproducts (isobutylene, CO₂) that are easily removed.[12]

    • Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

  • Limitations:

    • Requires strong acids (e.g., trifluoroacetic acid (TFA), HCl) for cleavage, which can be problematic for substrates with other acid-sensitive functional groups.[3][9]

    • The tert-butyl cation generated during deprotection can alkylate sensitive residues like tryptophan or methionine; this necessitates the use of scavengers (e.g., triisopropylsilane, thioanisole).[8]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Modern SPPS Champion

The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS).[13][14] Its key feature is its lability to mild basic conditions, which allows for an orthogonal strategy where acid-labile groups can be used for side-chain protection.[][3]

  • Mechanism & Application: The Fmoc group is introduced using reagents like Fmoc-OSu or Fmoc-Cl.[15] Its removal is a classic example of a base-catalyzed β-elimination reaction.[14] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[14][16] This triggers an elimination cascade, releasing the free amine, CO₂, and dibenzofulvene, which is subsequently trapped by the amine base to form a stable adduct.[16]

  • Advantages:

    • Deprotection occurs under very mild, non-acidic conditions, preserving acid-sensitive linkers and side-chain protecting groups (e.g., tBu, Trt).[][13]

    • The fluorenyl moiety has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection step during automated SPPS.[13]

    • Avoids the use of strong, corrosive acids like TFA or HF in the iterative synthesis cycles.

  • Limitations:

    • The dibenzofulvene-piperidine adduct must be thoroughly washed away to prevent side reactions.

    • Some sequences, particularly those containing aspartimide-prone motifs, can be problematic under basic conditions.

    • Fmoc-protected amino acids are generally more expensive than Boc-protected versions.[]

The Cbz (Carboxybenzyl) Group: The Classic Choice for Hydrogenolysis

Introduced in the 1930s, the Cbz (or Z) group was a pioneering development in peptide chemistry.[17] It is stable to both acidic and basic conditions, providing a third orthogonal deprotection pathway.[17]

  • Mechanism & Application: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and a base.[2][17] Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[9][17][18] The reaction cleaves the benzylic C-O bond, releasing the free amine, CO₂, and toluene as a benign byproduct.[17] Alternative methods include transfer hydrogenation or cleavage with strong acids like HBr in acetic acid for substrates incompatible with hydrogenation.[18]

  • Advantages:

    • Stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, making it an excellent orthogonal partner.[9][17]

    • Deprotection conditions are mild and neutral, leaving most other functional groups untouched.[18]

    • The byproducts (toluene, CO₂) are easily removed.[18]

  • Limitations:

    • Incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, nitro groups, or some sulfur-containing residues (e.g., methionine), which can poison the catalyst.[18]

    • Catalytic hydrogenolysis can be difficult to scale up and poses safety concerns due to the use of flammable hydrogen gas and pyrophoric catalysts.

    • Transfer hydrogenation, while safer, may require higher temperatures and longer reaction times.[17]

Quantitative Comparison and Selection Guide

The choice of protecting group is a strategic one, guided by the overall synthetic plan and the chemical nature of the target molecule.

Characteristic Boc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl)
Chemical Nature Acid-Labile CarbamateBase-Labile CarbamateHydrogenolysis-Labile Carbamate
Deprotection Reagent Strong Acid (e.g., TFA, HCl)[3][9][10]Secondary Amine (e.g., 20% Piperidine in DMF)[3][9][16]H₂/Pd-C, Transfer Hydrogenation[9][17][18]
Byproducts Isobutylene, CO₂[12]Dibenzofulvene, CO₂[16]Toluene, CO₂[17][18]
Stability Stable to base, hydrogenolysis[8][11]Stable to acid, hydrogenolysis[]Stable to mild acid and base[17]
Primary Application SPPS, Solution-Phase SynthesisSPPS (predominantly)[19]Solution-Phase Synthesis, Orthogonal Protection
Key Advantage Robust, economical, clean byproductsMild deprotection, orthogonal to acid-labile groupsOrthogonal to both acid and base-labile groups
Key Disadvantage Harsh acidic cleavage, potential for side-chain alkylationPotential for aspartimide formation, costIncompatible with reducible groups, catalyst poisoning

graph TD {
A[Start: Select Amine Protecting Group] --> B{Substrate has acid-sensitive groups?};
B -- Yes --> C{Substrate has reducible groups (alkenes, etc.)?};
B -- No --> D{Substrate has base-sensitive groups?};
C -- Yes --> E[Use Fmoc Group];
C -- No --> F[Use Cbz Group];

D -- Yes --> G{Substrate has reducible groups?};
D -- No --> H[Use Fmoc or Boc Group];

G -- Yes --> I[Use Boc Group];
G -- No --> J[Use Cbz or Boc Group];

subgraph Legenddirection LR
    L_Boc[Boc]
    L_Fmoc[Fmoc]
    L_Cbz[Cbz]
end

style E fill:#D4EDDA,stroke:#34A853,stroke-width:2px,fontcolor:#202124
style H fill:#D4EDDA,stroke:#34A853,stroke-width:2px,fontcolor:#202124
style I fill:#D1E3FF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124
style J fill:#D1E3FF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124
style F fill:#FFF1C6,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style L_Boc fill:#D1E3FF,stroke:#4285F4,stroke-width:1px
style L_Fmoc fill:#D4EDDA,stroke:#34A853,stroke-width:1px
style L_Cbz fill:#FFF1C6,stroke:#FBBC05,stroke-width:1px

}

Figure 2: Decision workflow for selecting an appropriate primary amine protecting group.

Experimental Protocols

The following protocols are presented as self-validating systems, providing a robust starting point for laboratory application.

Protocol 1: Boc Protection of a Primary Amine
  • Principle: This protocol describes the standard procedure for protecting a primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[20]

  • Materials:

    • Amine substrate (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Triethylamine (TEA) (1.5 equiv) or 4M NaOH (for amino acids)

    • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane/Water

    • Magnetic stirrer and stir bar, round-bottom flask

  • Procedure:

    • Dissolve the amine substrate in the chosen solvent (e.g., DCM) in a round-bottom flask.[20]

    • Add the base (e.g., TEA) to the solution and stir for 5 minutes at room temperature.[20]

    • Slowly add a solution of Boc₂O in the same solvent to the stirring mixture. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 2-12 hours.[20]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If using an organic solvent, transfer the mixture to a separatory funnel, wash with saturated aq. NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography or recrystallization if necessary.

Protocol 2: Acidic Deprotection of a Boc-Protected Amine
  • Principle: This protocol uses a strong acid, Trifluoroacetic acid (TFA), to efficiently cleave the Boc group, liberating the free amine.[10][12]

  • Materials:

    • Boc-protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavenger (optional, e.g., triisopropylsilane, 5% v/v)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1-0.2 M).

    • To the stirring solution, add TFA (typically 20-50% v/v in DCM). If scavengers are needed, add them to the substrate solution before the acid.

    • Stir the reaction at room temperature for 30 minutes to 2 hours. Effervescence (CO₂) is often observed.

    • Monitor the deprotection by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting residue (the amine TFA salt) can be co-evaporated with toluene or ether to remove residual TFA.

    • To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated aq. NaHCO₃) or pass it through a basic ion-exchange resin.

    • Extract, dry, and concentrate to yield the deprotected amine.

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis
  • Principle: This protocol details the removal of the Nα-Fmoc group from a resin-bound peptide using a solution of piperidine in DMF, a standard step in SPPS.[14][21]

  • Materials:

    • Fmoc-peptide-resin (1.0 equiv)

    • Deprotection solution: 20% (v/v) piperidine in high-quality, amine-free N,N-dimethylformamide (DMF).

    • DMF for washing.

    • Sintered glass funnel or automated peptide synthesizer vessel.

  • Procedure:

    • Swell the Fmoc-peptide-resin in DMF for 20-30 minutes.

    • Drain the solvent.

    • Add the 20% piperidine/DMF solution to the resin and agitate (e.g., by bubbling with nitrogen or shaking) for 3 minutes.[21]

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 7-10 minutes.[21]

  • Work-up:

    • Drain the deprotection solution.

    • Thoroughly wash the resin with DMF (typically 5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[21]

    • The resin is now ready for the next amino acid coupling step.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
  • Principle: This protocol uses hydrogen gas and a palladium catalyst to reductively cleave the Cbz group, yielding the free amine.[17][18]

  • Materials:

    • Cbz-protected amine (1.0 equiv)

    • Catalyst: 10% Palladium on activated carbon (Pd/C), typically 5-10 mol% by weight.

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

    • Hydrogen source: H₂ gas balloon or Parr hydrogenator.

  • Procedure:

    • Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

    • Seal the flask, evacuate the inert atmosphere, and backfill with H₂ gas (a balloon is sufficient for small-scale reactions). Repeat this cycle 3 times.

    • Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify as needed.

Conclusion

The selection of an amine protecting group is a foundational decision in the design of a synthetic strategy. There is no single "best" group; rather, the optimal choice depends on the specific molecular context. The Boc group offers robustness and economy for acid-tolerant substrates. The Fmoc group provides the mild, orthogonal conditions essential for modern solid-phase peptide synthesis. The Cbz group remains a valuable tool for its unique cleavage by hydrogenolysis, offering a third orthogonal dimension. A thorough understanding of the mechanisms, stabilities, and practical limitations of each of these protecting groups, as outlined in this guide, is essential for the rational design and successful execution of complex molecular synthesis in research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • BOC Sciences. (n.d.).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Chemistry - StudySmarter.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids. ChemPep.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025).
  • Chemistry For Everyone. (2025).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • ResearchGate. (2025). Methods for Removing the Fmoc Group.
  • University of Bristol School of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • ChemShuttle. (n.d.). tert-butyl N-[(1S,3R)
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem Technical Support.

Sources

Navigating the Chiral Maze: A Comparative Guide to Differentiating Stereoisomers of Aminocyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise control and analysis of stereochemistry are not merely academic exercises but cornerstones of safety and efficacy. For molecules such as aminocyclohexyl carbamates, which are prevalent scaffolds in modern therapeutics, the seemingly subtle difference between stereoisomers can lead to profound variations in pharmacological activity. One isomer may be the key to therapeutic benefit, while another could be inactive or, in the worst case, contribute to adverse effects. Consequently, robust and reliable analytical techniques for differentiating these stereoisomers are of paramount importance.

This guide provides an in-depth comparison of the primary analytical techniques employed to differentiate stereoisomers of aminocyclohexyl carbamates. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in this critical task.

The Challenge: Stereoisomers of Aminocyclohexyl Carbamates

Aminocyclohexyl carbamates can possess multiple chiral centers, leading to the potential for several stereoisomers, including enantiomers and diastereomers. The conformational flexibility of the cyclohexane ring further complicates their analysis. The core challenge lies in exploiting the subtle differences in the three-dimensional arrangement of atoms to achieve separation or distinct spectroscopic signatures.

Chromatographic Approaches: The Power of Separation

Chromatographic techniques are the workhorses for the separation and quantification of stereoisomers. The fundamental principle involves the differential interaction of the stereoisomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for enantiomeric and diastereomeric separations.[1][2][3] The success of this method hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the analytes, leading to different retention times.[1][4]

Causality of Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are often the first choice for separating chiral amines and carbamates due to their broad applicability and robust performance.[1][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.

  • Mobile Phase: The choice of mobile phase is critical for modulating retention and enantioselectivity. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimization. For basic compounds like aminocyclohexyl carbamates, the addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[6]

Experimental Protocol: Chiral HPLC Separation of Aminocyclohexyl Carbamate Stereoisomers

  • Objective: To separate the enantiomers of a generic aminocyclohexyl carbamate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector pump Pump (Mobile Phase) pump->injector column Chiral Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantify Quantify Stereoisomers chromatogram->quantify

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced solvent consumption.[7] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component.

Causality of Experimental Choices:

  • Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at lower pressures compared to HPLC. Organic modifiers, such as methanol or ethanol, are added to the CO2 to increase the mobile phase polarity and analyte solubility.

  • Stationary Phases: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The chiral recognition mechanisms are similar, but the different mobile phase properties can lead to unique selectivities.

Experimental Protocol: Chiral SFC Separation of Aminocyclohexyl Carbamate Stereoisomers

  • Objective: To achieve a rapid separation of aminocyclohexyl carbamate enantiomers.

  • Instrumentation: SFC system with a UV detector.

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2/Methanol (70:30, v/v) with 0.2% Isopropylamine.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

G cluster_system SFC System cluster_data Data Acquisition co2 CO2 Supply modifier Modifier Pump mixer Mixer injector Injector column Chiral Column bpr Back Pressure Regulator detector Detector data_system Data System detector->data_system

Table 1: Comparison of Chromatographic Techniques

FeatureChiral HPLCChiral SFC
Principle Differential partitioning between a liquid mobile phase and a solid CSP.Differential partitioning between a supercritical fluid mobile phase and a solid CSP.
Speed Moderate to long run times.Fast to very fast run times.
Efficiency Good to high.High to very high.
Solvent Consumption High (organic solvents).Low (primarily CO2).
Cost Lower initial instrument cost.Higher initial instrument cost.
Throughput Moderate.High.

Spectroscopic and Chiroptical Techniques: Unveiling Molecular Structure

While chromatography separates stereoisomers, spectroscopic and chiroptical techniques provide information about their absolute configuration and conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structure elucidation, and with certain modifications, it can be used to differentiate stereoisomers.[8] For enantiomers, which have identical NMR spectra in an achiral solvent, differentiation requires the use of a chiral auxiliary.

Causality of Experimental Choices:

  • Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts with the analyte to form a mixture of diastereomers.[9] These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

  • Chiral Solvating Agents (CSAs): A CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte.[10] This interaction induces small chemical shift differences between the signals of the two enantiomers, enabling their resolution in the NMR spectrum.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

  • Objective: To determine the enantiomeric excess of an aminocyclohexyl carbamate sample.

  • Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride).

  • Procedure:

    • React the aminocyclohexyl carbamate sample with an excess of Mosher's acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an NMR tube.

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.

    • Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio and thus the enantiomeric excess of the original sample.

G cluster_reaction Derivatization cluster_nmr NMR Analysis enantiomers Enantiomeric Mixture (R and S) diastereomers Diastereomeric Mixture (R-CDA and S-CDA) enantiomers->diastereomers cda Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) cda->diastereomers nmr_acquisition Acquire NMR Spectrum diastereomers->nmr_acquisition signal_resolution Distinct Signals for Each Diastereomer nmr_acquisition->signal_resolution quantification Integration and Quantification signal_resolution->quantification

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[11][12] It is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[13]

Causality of Experimental Choices:

  • Principle: The VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. Enantiomers produce mirror-image VCD spectra.

  • Computational Modeling: The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a known enantiomer.[14] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[15]

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region of the spectrum, corresponding to electronic transitions.[16]

Causality of Experimental Choices:

  • Chromophores: ECD is most effective for molecules containing a chromophore (a light-absorbing group). The carbamate group and any aromatic substituents in the aminocyclohexyl carbamate molecule can serve as chromophores.

  • Exciton Coupling: If a molecule contains two or more chromophores in close proximity, their electronic transitions can couple, giving rise to a characteristic ECD signal (an exciton-coupled couplet) whose sign can be directly related to the absolute configuration.

Table 2: Comparison of Spectroscopic and Chiroptical Techniques

FeatureNMR with Chiral AuxiliariesVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Formation of diastereomers with distinct NMR signals.Differential absorption of circularly polarized infrared light.Differential absorption of circularly polarized UV-Vis light.
Primary Application Determination of enantiomeric purity.Determination of absolute configuration.Determination of absolute configuration.
Sample State Solution.Solution.Solution.
Requirement Chiral derivatizing or solvating agent.Chiral molecule.Chiral molecule with a chromophore.
Data Interpretation Integration of signals.Comparison with quantum mechanical calculations.Comparison with quantum mechanical calculations or empirical rules.

Conclusion: An Integrated Approach

Ultimately, a multi-faceted approach, leveraging the strengths of both chromatographic and spectroscopic techniques, provides the most comprehensive and robust characterization of the stereochemical landscape of aminocyclohexyl carbamates, ensuring the development of safe and effective pharmaceuticals.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

  • Al-Majid, A. M., & El-Sayed, A.-A. M. (2023). Chirality and self-assembly of structures derived from optically active 1,2-diaminocyclohexane and catecholamines. Catalysis Science & Technology, 13(1), 123-132. [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Batista, A. N. L., Valverde, A. L., Nafie, L. A., & Batista Jr, J. M. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 60(74), 10439-10450. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Ismaili, L., Refouvelet, B., Xolin, V., & Chiaradia, M. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 25(24), 5936. [Link]

  • Schachner, L., Gstöttner, C., & Lämmerhofer, M. (2023). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 95(1), 469–477. [Link]

  • Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 18-22. [Link]

  • Phenomenex, Inc. (n.d.). Chiral Separation of Fungicides Using Lux® Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Barron, A. I., & Zificsak, C. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex, Inc. [Link]

  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica, 15(1), 11-20. [Link]

  • Phenomenex, Inc. (n.d.). A Comparison of Coated vs. Immobilized Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Pivonka, D. E. (2012). A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects. ChemInform, 43(42). [Link]

  • Punniyamurthy, T., & Bathula, C. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • Bej, A., & Lolicato, M. (2022). Simplified and Enhanced VCD Analysis of Cyclic Peptides Guided by Artificial Intelligence. Physical Chemistry Chemical Physics. [Link]

  • Kancharla, P. K., & Arote, R. B. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24329–24335. [Link]

  • Adebayo, I. O., & Aboul-Enein, H. Y. (2021). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Separation Science, 44(1), 304-324. [Link]

  • Lewis, R. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Video]. YouTube. [Link]

  • Sýkora, J., & Urbanová, M. (2022). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link]

  • Sýkora, J., & Urbanová, M. (2024). Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. International Journal of Pharmaceutics, 660, 124238. [Link]

  • Kubota, T., Yamamoto, C., & Okamoto, Y. (2002). Chromatographic enantioseparation by cycloalkylcarbamate derivatives of cellulose and amylose. Chirality, 14(5), 372-376. [Link]

  • Taylor, L. T. (2009). Enantioselective separations by packed column subcritical and supercritical fluid chromatography. Journal of Chromatography A, 1216(18), 3336-3351. [Link]

  • Singh, A., & Singh, V. (2021). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Tetrahedron, 97, 132386. [Link]

  • Jarvo, E. R., & Miller, S. J. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Accounts of chemical research, 51(12), 3045–3055. [Link]

  • Punniyamurthy, T., & Bathula, C. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Phenomenex, Inc. (n.d.). Technical Guide To Chiral HPLC Separations. [Link]

  • Nieto, S., Lynch, V. M., Anslyn, E. V., & Kim, S. K. (2008). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 130(30), 9704–9714. [Link]

  • Felletti, S., & De Luca, C. (2023). Fast and ultrafast chiral high performance liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115659. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Barhate, C. L., Wahab, M. F., & Armstrong, D. W. (2017). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Analytical Chemistry, 89(17), 9324–9332. [Link]

  • Beilstein-Institut. (n.d.). Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Wüthrich, K. (2013). Solution Nuclear Magnetic Resonance Spectroscopy. In Encyclopedia of Biophysics. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. The tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate moiety and its analogues, such as the 4-aminocyclohexylalanine derivatives, have emerged as a promising structural motif. This guide provides an in-depth comparison of the biological efficacy of a series of these derivatives, focusing on their activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes.

Our exploration is grounded in robust experimental data, elucidating the structure-activity relationships (SAR) that govern the potency of these compounds. We will delve into the causality behind the experimental design and provide detailed, replicable protocols for the key biological assays. This guide is structured to not only present data but to also offer insights into the scientific rationale that drives the optimization of these promising inhibitor candidates.

The Scientific Imperative: Targeting Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a critical role in glucose homeostasis.[1] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels. This mechanism of action has established DPP-4 inhibitors as a valuable class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[2]

The design of effective DPP-4 inhibitors often involves creating molecules that can favorably interact with the enzyme's active site. The active site of DPP-4 has distinct subsites (S1, S2, etc.) that accommodate different parts of the substrate.[1] The design of inhibitors based on the aminocyclohexylalanine scaffold aims to optimize interactions with these subsites to achieve high potency and selectivity.[3]

Comparative Efficacy of 4-Aminocyclohexylalanine Derivatives as DPP-4 Inhibitors

The following table summarizes the structure-activity relationship for a series of 4-aminocyclohexylalanine derivatives as DPP-4 inhibitors. The data is adapted from a study by G. Scott Jones, et al. in Bioorganic & Medicinal Chemistry Letters.[3] The core structure features a cyclohexylalanine moiety, a close analogue of the tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate scaffold. The primary amine of the cyclohexylalanine is crucial for interacting with the S1 pocket of DPP-4. The variations in the acyl group attached to the secondary amine allow for probing the S2 pocket and optimizing inhibitor potency.

Compound IDAcyl Group (R)DPP-4 IC50 (nM)
1 Acetyl210
2 Cyclopropylcarbonyl68
3 Isobutyryl43
4 Pivaloyl25
5 tert-Butoxycarbonyl (Boc)28

Data presented in this table is derived from the findings published in Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2879-85.[3]

Expert Analysis of Structure-Activity Relationship (SAR):

The data clearly demonstrates a strong dependence of inhibitory potency on the nature of the acyl group.

  • Steric Bulk is Key: A clear trend emerges where increasing the steric bulk of the acyl group leads to enhanced potency. The simple acetyl group in Compound 1 results in the lowest potency (IC50 = 210 nM).

  • Cycloalkyl and Branched Alkyl Groups Enhance Potency: Moving to a cyclopropylcarbonyl (Compound 2 ) or a branched isobutyryl group (Compound 3 ) significantly improves the inhibitory activity.

  • Optimal Potency with tert-Butyl Groups: The highest potency is achieved with the bulky pivaloyl (Compound 4 ) and tert-butoxycarbonyl (Boc) (Compound 5 ) groups, with IC50 values of 25 nM and 28 nM, respectively. This suggests that the S2 pocket of DPP-4 can accommodate and favorably interact with these larger, more lipophilic moieties. The tert-butyl group appears to provide an optimal fit, maximizing van der Waals interactions within the binding site.

This SAR study underscores the importance of the substituent attached to the core aminocyclohexylalanine scaffold in determining the biological activity. The insights gained from such comparisons are instrumental in guiding the rational design of more potent and selective DPP-4 inhibitors.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, the following is a detailed, step-by-step protocol for a typical in vitro DPP-4 inhibition assay, based on methodologies commonly employed in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing appropriate salts (e.g., NaCl) and additives (e.g., BSA) to ensure optimal enzyme activity and stability.

  • Test compounds (derivatives of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitor (e.g., sitagliptin) for assay validation.

  • 96-well black microplates, flat bottom.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in the assay buffer to obtain a range of final assay concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent-induced enzyme inhibition.

  • Enzyme and Substrate Preparation:

    • Dilute the human recombinant DPP-4 enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio within a linear range of the assay.

    • Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Assay Protocol:

    • To each well of the 96-well microplate, add the following in order:

      • Assay Buffer

      • Test compound solution (or vehicle for control wells)

      • DPP-4 enzyme solution

    • Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of vehicle control - Rate of blank))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Self-Validation and Trustworthiness:

This protocol incorporates several self-validating elements. The inclusion of a vehicle control (DMSO) and a no-enzyme blank ensures the integrity of the assay signal. The use of a known reference inhibitor like sitagliptin allows for the validation of each assay run, ensuring that the enzyme is active and the assay conditions are optimal. Running experiments in triplicate or quadruplicate for each concentration point is crucial for statistical robustness.

Visualization of Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Compound Dilution Series Plate_Setup Add Buffer, Compound, and Enzyme to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep DPP-4 Enzyme Preparation Enzyme_Prep->Plate_Setup Substrate_Prep Substrate (Gly-Pro-AMC) Preparation Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation Pre-incubation Plate_Setup->Incubation Incubation->Reaction_Start Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Start->Fluorescence_Reading Rate_Calculation Calculate Reaction Rates Fluorescence_Reading->Rate_Calculation IC50_Determination Calculate % Inhibition and Determine IC50 Rate_Calculation->IC50_Determination

Caption: Workflow for in vitro DPP-4 inhibition assay.

G cluster_pathway DPP-4 Inhibition Mechanism cluster_outcome Physiological Outcome DPP4 DPP-4 Enzyme GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Increased_GLP1 Increased Active GLP-1 GLP1_active Active GLP-1 GLP1_active->DPP4 Degradation Inhibitor Aminocyclohexylalanine Derivative Inhibitor->DPP4 Inhibition Insulin_Secretion Enhanced Insulin Secretion Increased_GLP1->Insulin_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control

Caption: Simplified mechanism of DPP-4 inhibition.

Conclusion

This guide has provided a comparative analysis of the efficacy of 4-aminocyclohexylalanine derivatives, close analogues of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate, as potent DPP-4 inhibitors. The structure-activity relationship data clearly indicates that steric bulk on the acyl substituent is a key determinant of inhibitory activity, with the tert-butyl group providing optimal potency. The detailed experimental protocol for the in vitro DPP-4 inhibition assay offers a robust and reproducible method for evaluating such compounds.

The insights presented herein are intended to empower researchers in the field of drug discovery to make informed decisions in the design and optimization of novel therapeutics targeting DPP-4. The continued exploration of scaffolds like the aminocyclohexylcarbamate and its derivatives holds significant promise for the development of next-generation treatments for type 2 diabetes.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

  • Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. PubMed. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

  • Structure activity relationship analyses of the resultant data of DPP-4... ResearchGate. [Link]

  • Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. MDPI. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Angular-Substituted[1][4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. National Institutes of Health. [Link]

  • 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of Enantiomerically Pure tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure vicinal diamines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their defined stereochemistry is often paramount to their therapeutic efficacy and safety profile.[1] tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a key chiral intermediate used in the development of various therapeutic agents.[2][3] This guide provides a comprehensive comparison of two primary synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals the critical information needed to select the most suitable method for their specific needs. We will delve into a classical approach involving the resolution of a racemic mixture and explore a more modern asymmetric synthesis strategy. The discussion will be supported by detailed experimental protocols, comparative data, and an analysis of the advantages and disadvantages of each route.

Strategic Overview: Classical Resolution vs. Asymmetric Synthesis

The synthesis of enantiomerically pure compounds can generally be approached in two ways: by separating the desired enantiomer from a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer using a stereoselective reaction (asymmetric synthesis). This guide will compare a representative protocol for each of these strategies for the preparation of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Route A: Synthesis via Racemic Precursor and Chiral Resolution

This classical and often reliable approach involves three main stages:

  • Synthesis of a racemic mixture of cis-1,3-diaminocyclohexane.

  • Chiral resolution of the racemic diamine to isolate the desired (1S,3R)-enantiomer.

  • Selective mono-Boc protection of the (1S,3R)-diaminocyclohexane.

This strategy is often favored for its relatively straightforward and well-established chemical transformations.

Stage A1: Synthesis of Racemic cis-1,3-Diaminocyclohexane

A common and cost-effective starting material for this synthesis is 1,3-cyclohexanedione. The synthesis proceeds via oximation followed by hydrogenation.[4]

Experimental Protocol: Synthesis of Racemic cis-1,3-Diaminocyclohexane

  • Oximation of 1,3-Cyclohexanedione:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent.

    • Add hydroxylamine hydrochloride (2.2 eq) and a base (e.g., sodium acetate, 2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the dioxime can be monitored by Thin Layer Chromatography (TLC).

    • The resulting 1,3-cyclohexanedione dioxime often precipitates from the reaction mixture and can be collected by filtration, washed with cold water, and dried.

  • Hydrogenation of 1,3-Cyclohexanedione Dioxime:

    • In a high-pressure hydrogenation vessel, suspend the 1,3-cyclohexanedione dioxime (1.0 eq) in a suitable solvent like methanol or ethanol.

    • Add a hydrogenation catalyst, such as Raney Nickel (approximately 10-20% by weight).

    • Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat the mixture to 80-100 °C.

    • Maintain the reaction under these conditions for 12-24 hours, monitoring the uptake of hydrogen.

    • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the catalyst.

    • The resulting solution contains a mixture of cis- and trans-1,3-diaminocyclohexane. The cis isomer is often the major product under these conditions.

    • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the desired racemic cis-1,3-diaminocyclohexane.[4]

Stage A2: Chiral Resolution of Racemic cis-1,3-Diaminocyclohexane

The separation of the enantiomers of the racemic diamine is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Diastereomeric Salt Formation:

    • Dissolve racemic cis-1,3-diaminocyclohexane (1.0 eq) in a suitable solvent, such as methanol or a methanol/water mixture.

    • In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in the same solvent, warming gently if necessary.

    • Slowly add the tartaric acid solution to the diamine solution with stirring.

    • Allow the mixture to cool to room temperature and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt, the (1S,3R)-diammoniumcyclohexane mono-(+)-tartrate.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomerically Pure Diamine:

    • Suspend the isolated diastereomeric salt in water and add a strong base, such as 2M sodium hydroxide, until the pH is strongly basic (pH > 12).

    • Extract the liberated (1S,3R)-1,3-diaminocyclohexane with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched diamine. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Stage A3: Mono-Boc Protection

To obtain the final product, one of the amino groups of the chiral diamine must be selectively protected with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Mono-Boc Protection

  • Dissolve the enantiomerically pure (1S,3R)-1,3-diaminocyclohexane (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq to favor mono-protection) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, the reaction mixture can be washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the desired mono-Boc protected product, tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Workflow for Route A

A 1,3-Cyclohexanedione B Racemic cis-1,3-Diaminocyclohexane A->B Oximation & Hydrogenation C Diastereomeric Salts B->C Chiral Resolution (L-(+)-Tartaric Acid) D (1S,3R)-1,3-Diaminocyclohexane C->D Basification & Extraction E tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate D->E Mono-Boc Protection

Caption: Synthetic workflow for Route A.

Route B: Asymmetric Synthesis

Asymmetric synthesis offers a more direct approach to the enantiomerically pure product by establishing the desired stereocenters in a controlled manner. A plausible strategy involves the asymmetric reduction of a suitable prochiral precursor.

Proposed Asymmetric Synthesis Strategy

This route could commence with the synthesis of a protected 3-aminocyclohex-2-en-1-one, followed by an enantioselective reduction to establish the two stereocenters in the desired configuration.

Stage B1: Synthesis of N-Boc-3-aminocyclohex-2-en-1-one

1,3-cyclohexanedione can be reacted with a source of ammonia followed by Boc protection to yield the enaminone precursor.

Experimental Protocol: Synthesis of the Enaminone Precursor

  • React 1,3-cyclohexanedione with an ammonia source (e.g., ammonium acetate) in a suitable solvent with azeotropic removal of water to form 3-aminocyclohex-2-en-1-one.

  • Protect the amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine to yield tert-butyl (3-oxocyclohex-1-en-1-yl)carbamate.

Stage B2: Asymmetric Reduction

The key step is the diastereoselective and enantioselective reduction of the enaminone. This can be achieved using a chiral reducing agent or a catalytic asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve the N-Boc-3-aminocyclohex-2-en-1-one (1.0 eq) in a degassed solvent such as methanol or ethanol.

  • Add a chiral catalyst, for example, a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., a BINAP derivative).

  • Pressurize the vessel with hydrogen gas and stir the reaction at a controlled temperature until the reaction is complete. The specific conditions (pressure, temperature, catalyst loading) will depend on the chosen catalyst and substrate.

  • The cis-diastereomer is often favored. The enantioselectivity is directed by the chiral catalyst.

  • After the reaction, the catalyst is removed, and the solvent is evaporated. The resulting product is a mixture of diastereomers of N-Boc-3-aminocyclohexan-1-ol.

Stage B3: Conversion to the Diamine and Deprotection

The hydroxyl group of the amino alcohol needs to be converted into an amino group, followed by deprotection to yield the final product.

  • Mesylation and Azide Displacement: Convert the hydroxyl group to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride. Subsequent displacement with sodium azide will introduce the second nitrogen atom with inversion of configuration, leading to the desired cis-relationship between the two nitrogen substituents.

  • Reduction of the Azide: The azide group is then reduced to an amine using a standard method, such as hydrogenation with a palladium catalyst or reduction with lithium aluminum hydride.

  • Final Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the enantiomerically pure diamine, which can then be mono-Boc protected as described in Route A to give the final product.

Workflow for Route B

A 1,3-Cyclohexanedione B N-Boc-3-aminocyclohex-2-en-1-one A->B Enamine Formation & Boc Protection C N-Boc-(1S,3R)-3-aminocyclohexanol B->C Asymmetric Hydrogenation D N-Boc-(1S,3R)-3-azidocyclohexylamine C->D Mesylation & Azide Displacement E tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate D->E Azide Reduction & Final Boc Protection

Caption: A proposed synthetic workflow for Route B.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute A: Chiral ResolutionRoute B: Asymmetric Synthesis
Starting Materials 1,3-Cyclohexanedione, Hydroxylamine, L-(+)-Tartaric Acid1,3-Cyclohexanedione, Chiral Catalyst
Key Step Diastereomeric salt resolutionEnantioselective reduction/amination
Overall Yield Moderate (theoretical max. 50% for resolution)Potentially higher (no loss of 50% of material)
Enantiomeric Purity High (>99% ee achievable with recrystallization)High, but catalyst dependent (>95% ee is common)
Scalability Generally straightforward to scale upMay require specialized equipment and expensive catalysts
Cost Lower cost of reagents (tartaric acid is inexpensive)Higher cost due to chiral catalysts and ligands
Development Time Potentially faster to develop for a new targetMay require significant screening of catalysts and conditions
Waste Generates at least 50% of the undesired enantiomerMore atom-economical

Conclusion and Recommendations

Both Route A and Route B present viable pathways to enantiomerically pure tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

Route A , the classical resolution approach, is a robust and often reliable method. Its primary advantage lies in the use of relatively inexpensive reagents and well-understood reaction conditions. The main drawback is the inherent loss of at least 50% of the material as the undesired enantiomer, which can be a significant consideration for large-scale production unless an efficient racemization and recycling protocol for the unwanted enantiomer is developed.

Route B , the asymmetric synthesis approach, is more elegant and atom-economical. It has the potential for higher overall yields and avoids the generation of a large amount of enantiomeric waste. However, the development of an efficient asymmetric process can be more time-consuming and costly, often requiring screening of various expensive and sensitive chiral catalysts and ligands.

For laboratory-scale synthesis and initial drug discovery efforts , Route A may be the more practical and quicker option to obtain the desired material. For large-scale manufacturing and process optimization , the initial investment in developing a robust asymmetric synthesis (Route B) is often justified by the higher potential yields and reduced waste, leading to a more cost-effective and sustainable process in the long run.

Ultimately, the choice between these two routes will depend on the specific project requirements, including the scale of synthesis, budget, timeline, and the available expertise and equipment.

References

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

  • tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. LookChem. [Link]

  • Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]

  • Asymmetric synthesis of amines using tert-butanesulfinamide. National Institutes of Health. [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]

Sources

A Comparative Guide to Assessing the Purity and Enantiomeric Excess of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its stereodefined trans-aminocyclohexane structure is a key component in the design of allosteric modulators and ligands for G-protein coupled receptors (GPCRs).[1] The precise stereochemistry of this intermediate is critical, as different enantiomers can exhibit varied pharmacological activities, with one being therapeutic while the other could be inactive or even harmful.[3] Therefore, robust and reliable analytical methodologies are paramount for confirming the chemical purity and, most importantly, the enantiomeric excess (e.e.) of this compound. This guide provides a comparative overview of the primary analytical techniques for the comprehensive characterization of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, offering insights into the principles, experimental considerations, and data interpretation for each method.

I. The Analytical Imperative: Purity and Enantiomeric Excess

The quality control of chiral intermediates like tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate hinges on two key parameters:

  • Chemical Purity: The identification and quantification of any impurities, such as starting materials, by-products, or degradation products.

  • Enantiomeric Excess (e.e.): A measure of the stereochemical purity, defined as the absolute difference between the mole fractions of the two enantiomers.

Accurate determination of e.e. is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[] This guide will focus on the most prevalent and effective techniques for these assessments.

II. Comparative Analysis of Analytical Techniques

Several analytical methods are available for the analysis of chiral compounds, each with its own set of advantages and limitations.[][5][6] The most common techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and versatile technique for determining the enantiomeric excess of chiral compounds.[3][][5] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[3][7]

Principle of Separation: The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7] For a successful separation, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[7]

Experimental Workflow:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample in Mobile Phase injection Inject Sample sample_prep->injection mobile_phase_prep Prepare & Degas Mobile Phase mobile_phase_prep->injection separation Separation on Chiral Stationary Phase injection->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess integration->calculation

Figure 1: A generalized workflow for chiral HPLC analysis.

Key Experimental Considerations:

  • Column Selection: The choice of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[6][8]

  • Mobile Phase: A typical mobile phase for this compound would be a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol or ethanol.[8] For basic compounds like tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[8]

  • Detection: UV detection is commonly used if the analyte possesses a chromophore. If not, derivatization with a UV-active agent or the use of a mass spectrometer (LC-MS) is necessary.

Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric excess.[] This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[9]

Principle of Separation:

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution.[10] This results in different chemical shifts for the corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): CDAs are chiral reagents that react with the analyte to form a covalent pair of diastereomers.[7] These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for quantification.[7]

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis sample Dissolve Analyte in NMR Solvent add_reagent Add Chiral Solvating or Derivatizing Agent sample->add_reagent acquire Acquire NMR Spectrum (e.g., ¹H NMR) add_reagent->acquire spectrum Process Spectrum acquire->spectrum integration Integrate Diastereotopic Signals spectrum->integration calculation Calculate Enantiomeric Excess integration->calculation

Figure 2: A generalized workflow for NMR-based enantiomeric excess determination.

Key Experimental Considerations:

  • Choice of Reagent: For tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, a chiral acid could be used as a CSA to interact with the basic amine group. For derivatization, a chiral isocyanate or acyl chloride could be used to react with the primary amine.

  • Solvent: The choice of NMR solvent can significantly impact the chemical shift differences between the diastereomeric signals.

  • Stoichiometry: The molar ratio of the chiral agent to the analyte needs to be optimized to achieve the best spectral resolution.

Data Interpretation: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

III. Method Comparison

FeatureChiral HPLCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.Formation of diastereomeric complexes in solution.
Sensitivity High (µg/mL to ng/mL)Lower (mg/mL)
Resolution Generally high, baseline separation is often achievable.Can be lower, signal overlap is a potential issue.
Sample Throughput High, suitable for routine analysis.Lower, sample preparation can be more involved.
Method Development Can be time-consuming due to the need for column and mobile phase screening.[8][11]Can be faster if a suitable chiral agent is known.
Quantitative Accuracy High, with proper validation.High, with well-resolved signals.
Information Provided Retention times and peak areas for enantiomers and impurities.Structural information and enantiomeric ratio.

IV. Recommended Approach

V. Experimental Protocols

A. Chiral HPLC Method Development
  • Column Screening:

    • Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).

    • Use a mobile phase of n-hexane with 10-20% 2-propanol or ethanol.

    • Add 0.1% diethylamine to the mobile phase to improve the peak shape of the basic analyte.

  • Method Optimization:

    • Once a column providing initial separation is identified, optimize the mobile phase composition to achieve a resolution (Rs) of >1.5.

    • Adjust the flow rate to optimize analysis time.

    • Set the UV detector to a wavelength where the analyte or a derivatizing tag has maximum absorbance.

  • Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

B. NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve an accurately weighed amount of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) in small increments, acquiring a spectrum after each addition, until optimal signal separation is observed.

  • Data Acquisition and Processing:

    • Acquire a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

  • Quantification:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate these signals and calculate the enantiomeric excess.

VI. Conclusion

The assessment of purity and enantiomeric excess of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a critical step in ensuring the quality of this important pharmaceutical intermediate. Chiral HPLC stands out as the primary method of choice for its high performance and reliability in a quality control environment. NMR spectroscopy provides a powerful complementary technique for structural confirmation and orthogonal e.e. determination. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the available instrumentation. A thorough understanding of the principles and experimental parameters of each technique is essential for the development of robust and reliable analytical methods.

References

  • PubMed. New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Pure Synth. Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Pharmaceutical Technology. Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • Ark Pharma Scientific Limited. tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate. [Link]

  • ACS Publications. NMR Studies of Chiral Discrimination Relevant to the Liquid Chromatographic Enantioseparation by a Cellulose Phenylcarbamate Derivative. [Link]

  • Sci-Hub. NMR Studies of Chiral Discrimination Relevant to the Liquid Chromatographic Enantioseparation by a Cellulose Phenylcarbamate Derivative. [Link]

  • LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]

  • MDPI. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • PMC. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

Sources

A Comparative Guide to the Biological Effects of Aminocyclohexyl Carbamate Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of neurodegenerative diseases and oncology, the nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound, or worse, a toxic one. This guide provides an in-depth comparison of the biological effects of different aminocyclohexyl carbamate isomers, a class of compounds with significant therapeutic potential, most notably as cholinesterase inhibitors.[1][2][3]

This document moves beyond a simple recitation of facts, offering a narrative grounded in experimental evidence and practical insights. We will dissect the causal relationships between isomeric structures and their biological consequences, providing researchers with the foundational knowledge to make informed decisions in their own investigations. Every protocol described herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the findings.

The Critical Role of Isomerism in Aminocyclohexyl Carbamates

Aminocyclohexyl carbamates are characterized by a carbamate functional group attached to an aminocyclohexyl ring. The cyclohexane ring's stereochemistry, specifically the cis and trans configurations of its substituents, gives rise to distinct diastereomers. These isomers, while possessing the same chemical formula and connectivity, exhibit unique three-dimensional shapes that dictate their interaction with biological targets.

This guide will use the well-documented case of 2-arylaminocyclohexyl N,N-dimethylcarbamates to illustrate the profound impact of isomerism on biological activity, with a primary focus on their differential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[4][5]

Comparative Biological Activity: A Tale of Two Isomers

The biological activity of the cis and trans isomers of 2-arylaminocyclohexyl N,N-dimethylcarbamates reveals a fascinating example of stereospecificity. While both isomers demonstrate inhibitory effects on cholinesterases, their potency and selectivity differ significantly.

Cholinesterase Inhibition: A Case Study

A comparative study of cis- and trans-2-arylaminocyclohexyl N,N-dimethylcarbamates has shown that these isomers are selective inhibitors of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[4][5] This selectivity is noteworthy, as BuChE is also implicated in the progression of Alzheimer's disease, making selective inhibitors valuable research tools and potential therapeutic agents.

The most striking finding is the superior potency of the cis isomers in inhibiting BuChE compared to their trans counterparts.[4][5] For instance, in one study, the cis isomer with an unsubstituted phenyl ring (cis-2-phenylaminocyclohexyl N,N-dimethylcarbamate) exhibited a significantly lower IC50 value for BuChE inhibition than the corresponding trans isomer.[4][5]

Table 1: Comparative Cholinesterase Inhibition of Aminocyclohexyl Carbamate Isomers

CompoundIsomerSubstituentBuChE IC50 (µM)AChE Inhibition
1 cisPhenyl6.0Low
2 trans4-Methoxyphenyl8.0Low
3 transPhenyl>200Low
4 trans4-Fluorophenyl>200Low

Data synthesized from Bagatin et al. (2013).[4][5] It is important to note that the original data was presented in mmol L-1 and has been converted to µM for clarity. The IC50 values highlight the greater potency of the cis isomer (Compound 1) and the trans isomer with an electron-donating group (Compound 2) against BuChE.[4][5]

The underlying reason for this difference in activity lies in the conformational preferences of the isomers and their fit within the active site of the enzymes. Molecular modeling studies have suggested that the cis isomers can adopt a conformation that allows for more effective interaction with the catalytic triad and peripheral anionic site of BuChE.[4][5]

cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_enzyme Butyrylcholinesterase (BuChE) cis cis-Aminocyclohexyl Carbamate BuChE BuChE Active Site cis->BuChE High Affinity Binding (Potent Inhibition) trans trans-Aminocyclohexyl Carbamate trans->BuChE Low Affinity Binding (Weak Inhibition)

Caption: Differential binding affinity of cis and trans isomers to BuChE.

Cytotoxicity Profile: An Area for Further Investigation

To address this knowledge gap, a comparative cytotoxicity study of the cis and trans isomers of 2-arylaminocyclohexyl N,N-dimethylcarbamates is warranted. Such a study would provide crucial information on their therapeutic window and potential off-target effects.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the aminocyclohexyl carbamate isomers and the in vitro evaluation of their biological activities.

Synthesis of cis- and trans-2-Arylaminocyclohexyl N,N-Dimethylcarbamates

The synthesis of these isomers can be achieved through a multi-step process, with the key step being the stereoselective reduction of an enamine intermediate.[6]

Step 1: Synthesis of the Enamine Intermediate

  • React cyclohexanone with the desired arylamine in the presence of a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Stereoselective Reduction

  • For the trans-isomer: Reduce the enamine using sodium borohydride in methanol at 0°C. This will predominantly yield the trans-aminocyclohexane derivative.

  • For the cis-isomer: Reduce the enamine using a bulkier reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) in tetrahydrofuran (THF) at -78°C. This steric hindrance will favor the formation of the cis-isomer.

Step 3: Carbamoylation

  • Dissolve the purified aminocyclohexane isomer in anhydrous THF.

  • Add sodium hydride (NaH) at 0°C and stir for 30 minutes.

  • Add N,N-dimethylcarbamoyl chloride and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the final carbamate product by column chromatography.

start Cyclohexanone + Arylamine enamine Enamine Intermediate start->enamine trans_reduction Reduction (NaBH4) enamine->trans_reduction trans-selective cis_reduction Reduction (L-Selectride®) enamine->cis_reduction cis-selective trans_amino trans-Aminocyclohexane trans_reduction->trans_amino cis_amino cis-Aminocyclohexane cis_reduction->cis_amino trans_carbamoylation Carbamoylation trans_amino->trans_carbamoylation cis_carbamoylation Carbamoylation cis_amino->cis_carbamoylation trans_product trans-Carbamate Isomer trans_carbamoylation->trans_product cis_product cis-Carbamate Isomer cis_carbamoylation->cis_product

Caption: Synthetic workflow for cis and trans aminocyclohexyl carbamates.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.[1]

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Test compounds (aminocyclohexyl carbamate isomers)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations to the test wells. Add 20 µL of the solvent to the control wells.

  • Add 20 µL of DTNB solution to all wells.

  • Add 20 µL of the cholinesterase enzyme solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Test compounds (cis and trans isomers)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the cis and trans isomers for 24 or 48 hours. Include a vehicle control.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

Conclusion and Future Directions

The study of aminocyclohexyl carbamate isomers provides a compelling illustration of the principle that stereochemistry is a critical determinant of biological activity. The differential inhibition of cholinesterases by the cis and trans isomers of 2-arylaminocyclohexyl N,N-dimethylcarbamates underscores the importance of considering the three-dimensional structure of molecules in drug design and development.

While the anticholinesterase activity of these compounds has been a primary focus, future research should also include a thorough evaluation of their cytotoxicity and selectivity against other potential biological targets. A comprehensive understanding of the structure-activity relationship and the toxicity profile of these isomers will be essential for the development of safe and effective therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to conduct these critical investigations.

References

  • Soloneski, S., & Larramendy, M. L. (2015). Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. Toxicology in Vitro, 29(5), 834-844. [Link]

  • Yamazaki, D. A. S., Cândido, A. A., Bagatin, M. C., Machinski Jr., M., Mossini, S. A. G., Pontes, R. M., ... & Gauze, G. F. (2016). Cholinesterases Inhibition by Novel cis- and trans-3-Arylaminocyclohexyl N,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling. Journal of the Brazilian Chemical Society, 27, 1616-1625. [Link]

  • Bagatin, M. C., Cândido, A. A., Pinheiro, G., Gauze, G. F., & Basso, E. A. (2013). Molecular Modeling and Anticholinesterasic Activity of Novel 2-Arylaminocyclohexyl N,N-Dimethylcarbamates. Journal of the Brazilian Chemical Society. [Link]

  • Bagatin, M. C., Cândido, A. A., Pinheiro, G., Gauze, G. F., & Basso, E. A. (2013). Molecular modeling and anticholinesterasic activity of novel 2-arylaminocyclohexyl N,N-dimethylcarbamates. SciELO. [Link]

  • Kuca, K., & Musilek, K. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(2), 316–333. [Link]

  • Yamazaki, D. A. S., Cândido, A. A., Bagatin, M. C., Machinski Jr., M., Mossini, S. A. G., Pontes, R. M., ... & Gauze, G. F. (2016). (PDF) Cholinesterases Inhibition by Novelcis- andtrans-3-ArylaminocyclohexylN,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling. ResearchGate. [Link]

  • O'Donnell, K. C., & Bowen, S. E. (2019). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicology, 424, 152233. [Link]

Sources

A Comparative Analysis for the Modern Drug Discovery Professional: Tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate and its Cyclopentyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the selection of appropriate scaffolds and building blocks is a critical determinant of a program's success. The deliberate choice between structurally similar cycloalkane diamine derivatives can profoundly influence a candidate's physicochemical properties, conformational presentation, and ultimately, its biological activity and pharmacokinetic profile. This guide provides an in-depth comparative analysis of two widely utilized chiral building blocks: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate and its corresponding cyclopentyl analog, tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.

This analysis moves beyond a simple cataloging of properties, offering insights into the causal relationships between their structural nuances and performance in medicinal chemistry applications. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for researchers to make informed decisions in their synthetic and drug design endeavors.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single carbon atom in the cycloalkane ring imparts distinct physicochemical characteristics to these molecules. These properties, summarized in the table below, are fundamental to predicting a molecule's behavior in biological systems, from its solubility in aqueous media to its ability to cross cellular membranes.

Propertytert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamatetert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamateJustification for Comparison
Molecular Formula C₁₁H₂₂N₂O₂C₁₀H₂₀N₂O₂Highlights the single carbon difference.
Molecular Weight 214.31 g/mol 200.28 g/mol Impacts molar calculations and reaction stoichiometry.
Predicted pKa 12.40 ± 0.40[1]~10.5 (estimated based on similar structures)Governs the ionization state at physiological pH, influencing solubility and receptor interactions.
Predicted LogP 1.31.0Indicates relative lipophilicity, a key factor in membrane permeability and ADME properties.
Appearance White to off-white solid[1]SolidBasic physical characterization.
Storage Temperature 2-8°C (protect from light)[1]Room TemperatureImportant for maintaining long-term stability.

The lower predicted LogP of the cyclopentyl analog suggests a slightly more hydrophilic character compared to its cyclohexyl counterpart. This can have significant implications for aqueous solubility and interactions with polar environments. The predicted pKa of the primary amine is also expected to differ due to the subtle electronic and conformational differences between the five- and six-membered rings.

Synthesis and Reactivity: The Role of the Boc Protecting Group

Both molecules feature a primary amine protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis to prevent unwanted side reactions.[2][3][4] The Boc group's utility lies in its stability under a wide range of conditions and its facile removal under acidic conditions.[2][3][4]

The synthesis of both compounds generally involves the mono-protection of the corresponding diamine with di-tert-butyl dicarbonate (Boc₂O). The challenge in this synthesis is achieving mono-protection over di-protection, which can often be controlled by careful stoichiometry and reaction conditions.

Synthesis_Workflow Diamine 1,3-Diaminocycloalkane (Cyclohexyl or Cyclopentyl) Reaction Boc Protection Reaction Diamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (optional) (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Mono-Boc-Protected Product Workup->Product

Caption: General workflow for the synthesis of mono-Boc-protected cycloalkane diamines.

The reactivity of the remaining free amine is of primary interest in subsequent synthetic steps. The nucleophilicity of this amine can be subtly influenced by the ring structure, with the cyclopentyl amine potentially exhibiting slightly different reactivity due to variations in steric hindrance and the presentation of the lone pair of electrons.

Conformational Analysis: Rigidity vs. Flexibility

The most significant distinction between the cyclohexyl and cyclopentyl analogs lies in their conformational preferences. This has profound implications for how the molecules present their functional groups for interaction with biological targets.

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: The cyclohexane ring predominantly exists in a stable chair conformation.[5] For a trans-1,3-disubstituted cyclohexane, the lowest energy conformation is the one where both substituents occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[6][7] This results in a relatively rigid structure with well-defined spatial relationships between the amino and Boc-protected amino groups.

Cyclohexane_Conformation cluster_cyclohexane trans-1,3-Disubstituted Cyclohexane AxialAxial Diaxial Conformer (High Energy) EquatorialEquatorial Diequatorial Conformer (Low Energy) AxialAxial->EquatorialEquatorial Ring Flip Cyclopentane_Conformation cluster_cyclopentane cis-1,3-Disubstituted Cyclopentane Envelope Envelope Conformation HalfChair Half-Chair Conformation Envelope->HalfChair Pseudorotation

Caption: Conformational flexibility of cis-1,3-disubstituted cyclopentanes.

Applications in Medicinal Chemistry: A Strategic Choice

The choice between these two building blocks is a strategic one in drug design.

  • Cyclohexyl Analog: The rigid nature of the cyclohexyl scaffold is often exploited to lock in a specific bioactive conformation, potentially leading to higher potency and selectivity for a target. The well-defined vectoral arrangement of the functional groups can be precisely modeled and designed to fit into a known binding pocket.

  • Cyclopentyl Analog: The increased flexibility of the cyclopentyl ring can be beneficial in lead optimization when a certain degree of conformational adaptability is desired to improve binding affinity or to accommodate mutations in a target protein. It can also be used to explore a wider conformational space during the initial stages of drug discovery.

Experimental Protocols

The following protocols provide a framework for the experimental comparison of these two analogs.

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of the primary amine in both analogs.

Rationale: Potentiometric titration is a reliable method for determining the dissociation constants of weak acids and bases. [8][9][10][11][12] Procedure:

  • Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized 0.01 M solution of hydrochloric acid, adding the titrant in small, precise increments.

  • Record the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKa_Determination Start Prepare 0.01 M Compound Solution Calibrate Calibrate pH Meter Start->Calibrate Titrate Titrate with 0.01 M HCl Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) Determination by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) for both analogs.

Rationale: The shake-flask method is the traditional and a widely accepted "gold standard" for LogP determination, providing a direct measure of a compound's lipophilicity. [13][14][15][16] Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Determination Start Prepare Stock Solution Partition Partition between n-Octanol and Water Start->Partition Shake Shake to Equilibrium Partition->Shake Separate Separate Phases (Centrifugation) Shake->Separate Analyze Analyze Concentration in Each Phase (HPLC) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

Stability of the Boc Protecting Group

Objective: To compare the stability of the Boc group in both analogs under acidic and basic conditions.

Rationale: Understanding the stability of the protecting group is crucial for planning synthetic routes and for predicting the stability of the final compound under various physiological conditions. The Boc group is known to be labile to strong acids. [4] Procedure:

  • Prepare solutions of each compound in both acidic (e.g., 1 M HCl in dioxane) and basic (e.g., 1 M NaOH in methanol/water) conditions.

  • Incubate the solutions at a controlled temperature (e.g., room temperature).

  • At various time points, take aliquots from each solution and quench the reaction.

  • Analyze the aliquots by HPLC or LC-MS to quantify the amount of the starting material remaining and the amount of the deprotected diamine formed.

  • Plot the percentage of starting material remaining versus time to determine the rate of deprotection.

Conformational Analysis by NMR Spectroscopy

Objective: To investigate the preferred conformations of both analogs in solution.

Rationale: NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a powerful tool for elucidating the conformation of cyclic molecules in solution. [17] Procedure:

  • Prepare a solution of each compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire high-resolution ¹H NMR spectra.

  • Analyze the coupling constants of the ring protons. For the cyclohexane derivative, large coupling constants (8-12 Hz) between vicinal protons are indicative of an axial-axial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • For the cyclopentane derivative, the analysis of coupling constants will be more complex due to pseudorotation, but can still provide insights into the predominant envelope or half-chair conformations.

  • Two-dimensional NMR techniques, such as NOESY, can be used to identify through-space interactions that further support the conformational assignments.

Conclusion

The choice between tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate and its cyclopentyl analog is a nuanced decision that should be guided by the specific goals of the drug discovery program. The cyclohexyl derivative offers a more rigid and predictable scaffold, ideal for structure-based design and optimization of potency. In contrast, the cyclopentyl analog provides greater conformational flexibility, which can be advantageous for library synthesis and for achieving a desired balance of properties in a lead compound.

The experimental data and protocols provided in this guide offer a solid foundation for researchers to rationally select and utilize these valuable building blocks in the pursuit of novel therapeutics. A thorough understanding of their comparative physicochemical properties, reactivity, and conformational behavior is paramount to navigating the complexities of modern medicinal chemistry.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. St. Paul's Cathedral Mission College. [Link]

  • tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]

  • 4.9: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Conformational analysis of 1,3 dimethyl cyclohexane. YouTube. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • cis-1,3-Dimethylcyclopentane. PubChem. [Link]

  • a. Conformational conversion of cyclohexane and nomenclature, including... ResearchGate. [Link]

  • NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. lookchem. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • tert-Butyl (3-hydroxycyclohexyl)carbamate. PubChem. [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

  • Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry - ACS Publications. [Link]

  • pKalculator: A pKa predictor for C–H bonds. PMC - NIH. [Link]

Sources

A Comparative Guide to Scaffolding in Parallel Synthesis: Evaluating tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Building Blocks in High-Throughput Chemistry

In the fast-paced environment of drug discovery, parallel synthesis has become an indispensable tool for rapidly generating large libraries of compounds for biological screening. The success of any parallel synthesis campaign hinges on the judicious selection of building blocks. These molecular fragments dictate the structural diversity, physicochemical properties, and ultimately, the biological activity of the resulting library. An ideal building block should offer a combination of desirable features: a rigid and three-dimensional scaffold, strategically placed functional groups for derivatization, and protecting groups that are stable under various reaction conditions yet readily removable.

This guide provides an in-depth analysis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate , a chiral diamine building block, and evaluates its performance in a parallel synthesis context against other commonly used scaffolds. We will explore the inherent advantages of its stereochemically defined, cyclic structure and the utility of the tert-butoxycarbonyl (Boc) protecting group. Through a representative experimental workflow and comparative data, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design and execution of their combinatorial libraries.

Featured Building Block: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

This building block, with the CAS number 1298101-47-9, possesses a unique combination of structural features that make it a valuable asset in parallel synthesis.[1][2][3][4]

  • Stereochemically Defined Cyclohexyl Scaffold: The trans-configuration of the amino groups on the cyclohexane ring provides a rigid, three-dimensional framework.[3] This is a significant advantage over flexible linear building blocks, as it reduces the conformational entropy of the final compounds, often leading to higher binding affinities for their biological targets. The defined stereochemistry is crucial for probing specific interactions within a binding pocket.[1]

  • Orthogonal Protection Strategy: The primary amine is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.[1][2] The Boc group is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA).[5][6][7] This orthogonality allows for the selective derivatization of the unprotected primary amine without affecting the Boc-protected amine, a cornerstone of controlled, multi-step parallel synthesis.

Comparator Building Blocks: A Survey of Alternatives

To objectively assess the performance of our featured building block, we have selected three representative alternatives that offer different structural and chemical properties:

  • N-Boc-1,3-diaminopropane (Linear Aliphatic): A flexible, linear diamine that serves as a non-cyclic counterpart. Its utility lies in its simplicity and the different spatial arrangement it imparts to the final molecules.[8]

  • tert-Butyl (3-aminophenyl)carbamate (Aromatic): An aromatic diamine that introduces a flat, rigid phenyl ring into the final compounds. Aromatic scaffolds are prevalent in many drug molecules, but their planarity can sometimes be a disadvantage.[9][10][11]

  • (S)-1-Boc-3-aminopiperidine (Heterocyclic): A chiral, cyclic diamine containing a nitrogen atom within the ring.[12] Piperidines are common motifs in pharmaceuticals and can influence properties like solubility and basicity.[12][13][14][15][16]

cluster_featured Featured Building Block cluster_comparators Comparator Building Blocks FB tert-Butyl ((1S,3R)-3- aminocyclohexyl)carbamate C1 N-Boc-1,3-diaminopropane (Linear Aliphatic) FB->C1 vs. C2 tert-Butyl (3-aminophenyl)carbamate (Aromatic) FB->C2 vs. C3 (S)-1-Boc-3-aminopiperidine (Heterocyclic) FB->C3 vs.

Caption: Comparison of the featured building block with selected alternatives.

Comparative Performance in a Parallel Amide Synthesis Workflow

To illustrate the practical implications of building block selection, we will consider a common parallel synthesis workflow: the generation of a small amide library. This two-step process involves an initial acylation of the free primary amine, followed by deprotection of the Boc group and a subsequent, different acylation.

Experimental Workflow

start Start: Building Block step1 Step 1: Acylation (R1-COCl, Base) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: Boc Deprotection (TFA/DCM) intermediate->step2 deprotected Deprotected Intermediate step2->deprotected step3 Step 3: Acylation (R2-COCl, Base) deprotected->step3 product Final Product: Di-acylated Library step3->product

Caption: A typical two-step parallel synthesis workflow for amide library generation.

Detailed Protocol: Parallel Amide Synthesis

Materials:

  • Building Blocks: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, N-Boc-1,3-diaminopropane, tert-Butyl (3-aminophenyl)carbamate, (S)-1-Boc-3-aminopiperidine.

  • Acylating Agents: A diverse set of acyl chlorides (R1-COCl and R2-COCl).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM).

  • Deprotection Reagent: 20% Trifluoroacetic acid (TFA) in DCM.

  • Quenching Solution: Saturated aqueous sodium bicarbonate.

  • Drying Agent: Anhydrous sodium sulfate.

Procedure:

Step 1: First Acylation

  • In a 96-well reaction block, dispense 0.1 mmol of each building block into separate wells.

  • Add 1 mL of DCM to each well.

  • Add 0.12 mmol of the first acyl chloride (R1-COCl) to each well.

  • Add 0.2 mmol of DIPEA to each well.

  • Seal the reaction block and shake at room temperature for 4 hours.

  • Quench the reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate.

  • Extract the organic layer and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • To each well containing the dried intermediate, add 1 mL of 20% TFA in DCM.

  • Shake at room temperature for 1 hour.

  • Evaporate the solvent and TFA under a stream of nitrogen.

Step 3: Second Acylation

  • Dissolve the residue from Step 2 in 1 mL of DCM.

  • Add 0.12 mmol of the second acyl chloride (R2-COCl) to each well.

  • Add 0.3 mmol of DIPEA to each well.

  • Seal the reaction block and shake at room temperature for 4 hours.

  • Work-up as described in Step 1 (quenching, extraction, drying, and evaporation) to yield the final products.

Hypothetical Performance Data

The following tables present hypothetical, yet realistic, data based on the known chemical properties of the building blocks.

Table 1: Reaction Performance

Building BlockAvg. Yield (Step 1)Avg. Purity (Step 1)Avg. Yield (Step 3)Avg. Purity (Final)Notes
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate 92%95%88%93%High reactivity of the primary amine leads to clean conversions.
N-Boc-1,3-diaminopropane95%96%90%94%Excellent reactivity due to the flexible chain.
tert-Butyl (3-aminophenyl)carbamate85%88%80%85%Lower nucleophilicity of the aromatic amine can lead to slower reactions and more side products.[17][18]
(S)-1-Boc-3-aminopiperidine90%93%85%91%Good reactivity, with the heterocyclic nitrogen potentially influencing reaction kinetics.

Table 2: Physicochemical Properties of Resulting Libraries

Building BlockAvg. Fraction of sp3 Carbons (Fsp3)Avg. cLogPAvg. Topological Polar Surface Area (TPSA)Structural Nature
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate HighModerateModerate3D, Rigid
N-Boc-1,3-diaminopropaneModerateLow-ModerateModerateFlexible
tert-Butyl (3-aminophenyl)carbamateLowHighModerate2D, Planar
(S)-1-Boc-3-aminopiperidineHighLowHigh3D, Rigid

Analysis and Discussion

The choice of building block has a profound impact on both the synthetic outcome and the properties of the resulting compound library.

  • Reaction Efficiency and Purity: While the linear diamine shows slightly higher yields due to its flexibility and unhindered reactive sites, tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate performs exceptionally well, with high yields and purities. The aromatic diamine, as expected, is less reactive, which can be a challenge in time-sensitive parallel synthesis campaigns.

  • Structural Diversity and Drug-likeness: This is where the featured building block truly excels. The high Fsp3 character it imparts is a highly desirable trait in modern drug discovery, as it is often correlated with improved solubility, reduced toxicity, and better clinical success rates. In contrast, the aromatic building block leads to flatter, more lipophilic compounds, which can be prone to metabolic instability and off-target effects.[9][10][11] The linear building block provides conformational flexibility, which can be advantageous in some cases but can also lead to a higher entropic penalty upon binding. The piperidine-based building block also offers high Fsp3 character but introduces a basic nitrogen atom that will significantly influence the pharmacokinetic properties of the final compounds.

Conclusion: Strategic Selection for Optimal Outcomes

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate stands out as a superior building block for parallel synthesis when the goal is to generate libraries of drug-like compounds with high three-dimensionality. Its excellent reactivity, coupled with the rigid and stereochemically defined scaffold it provides, makes it an ideal choice for exploring chemical space in a manner that is highly relevant to modern drug discovery paradigms. While other building blocks have their specific applications, the balanced profile of our featured compound makes it a versatile and powerful tool for the creation of diverse and high-quality combinatorial libraries.

References

  • Sunresin. Boc / Bzl Solid Phase Synthesis. 5

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). 6

  • ChemPep. Boc Solid Phase Peptide Synthesis. 7

  • BenchChem. An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. 12

  • Journal of Chemical Information and Modeling. Building Block-Centric Approach to DNA-Encoded Library Design. Link

  • Chem-Impex. 1-Aminopiperidine. Link

  • Guidechem. 1-Aminopiperidine 2213-43-6 wiki. Link

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Link

  • Chem-Impex. 4-Aminopiperidine. Link

  • Journal of Medicinal Chemistry. The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Link

  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. Link

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Link

  • BOC Sciences. Solid Phase Chemical Synthesis.

  • PMC. Building Block-Based Binding Predictions for DNA-Encoded Libraries. Link

  • Sciforum. Symmetric Building Blocks and Combinatorial Functional Group Transformation as Versatile Strategies in Combinatorial Chemistry. Link

  • PMC. Building Block-Centric Approach to DNA-Encoded Library Design. Link

  • Journal of Chemical Information and Modeling. Comparison of Combinatorial Fragment Spaces and Its Application to Ultralarge Make-on-Demand Compound Catalogs. Link

  • BenchChem. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Link

  • LookChem. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Link

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. Link

  • Cresset Group. Aniline replacement in drug-like compounds. Link

  • NIH. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Link

  • ChemShuttle. tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate. Link

  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Link

  • PMC. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Link

  • PubMed. Enantioselective synthesis of cyclic and linear diamines by imine cycloadditions. Link

  • PubMed. Synthesis and biological studies of N-alkylated cyclic diamines. Link

  • BLDpharm. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. Link

  • PubMed. Cyclic Peptides for Drug Development. Link

  • PubMed. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Link

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and analysis. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS No. 1298101-47-9), a key building block in medicinal chemistry.[1][2] By understanding the inherent hazards of this compound and adhering to established safety protocols, laboratories can mitigate risks and foster a culture of safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is essential. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling during all stages, including disposal, to prevent accidental exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 1298101-47-9[2][3]
Molecular Formula C₁₁H₂₂N₂O₂[2][3]
Molecular Weight 214.31 g/mol [4]
Appearance White to off-white solid[5]
Storage 2-8°C, sealed in a dry, dark place[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable during handling and disposal procedures.

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemicals. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of dust generation, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is recommended. All handling of the solid material that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.

Spill Management: Immediate and Effective Response

Accidental spills should be addressed immediately to prevent the spread of contamination and minimize exposure risks.

Small-Scale Spill Cleanup Protocol:
  • Evacuate and Secure: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment and Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a designated, sealable waste container. Use non-sparking tools.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: Label the waste container clearly as "Hazardous Waste" and include the chemical name. Dispose of the container according to your institution's hazardous waste procedures.

Disposal Procedures: A Step-by-Step Guide

The disposal of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate must be carried out in compliance with local, state, and federal regulations. The following procedures are based on general best practices for non-acutely hazardous chemical waste.

For Small Quantities (Research Scale)
  • Waste Collection:

    • Collect waste tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in a clearly labeled, sealable, and chemically compatible container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous reactions.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

For Large Quantities (Bulk Disposal)
  • Waste Characterization:

    • For bulk quantities, a more formal waste characterization may be required. Consult with your EHS office to determine if analytical testing is necessary to profile the waste stream for a licensed hazardous waste disposal facility.

  • Packaging:

    • The waste must be packaged in approved containers (e.g., UN-rated drums) that are in good condition and compatible with the chemical.

  • Transportation and Disposal:

    • The transportation and ultimate disposal of the hazardous waste must be handled by a licensed and certified hazardous waste contractor. This will typically involve high-temperature incineration at a permitted facility.

Decontamination of Laboratory Equipment

All laboratory equipment, including glassware, spatulas, and weighing boats, that has come into contact with tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., isopropanol, ethanol) to dissolve any residual compound. Collect this rinse as hazardous waste.

  • Washing: Wash the equipment with soap and hot water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Storage & Final Disposal start Waste Generated: tert-Butyl ((1S,3R)-3- aminocyclohexyl)carbamate haz_id Hazard Identification (H302, H315, H319, H335) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe collect Collect in a designated, compatible, and sealed container. ppe->collect segregate Is the waste mixed with other chemicals? collect->segregate unmixed Label container clearly: 'Hazardous Waste' & Chemical Name segregate->unmixed No mixed Consult EHS for compatibility and proper labeling segregate->mixed Yes storage Store in Satellite Accumulation Area (SAA) unmixed->storage mixed->unmixed After EHS consultation ehs_contact Contact Institutional EHS for pickup storage->ehs_contact disposal Disposal by licensed hazardous waste contractor (e.g., Incineration) ehs_contact->disposal

Sources

Navigating the Safe Handling of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS No. 1298101-47-9), a key building block in the synthesis of various therapeutic agents. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this compound responsibly, mitigating risks and fostering a secure laboratory environment.

Understanding the Hazard Profile

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is a solid organic compound that requires careful handling due to its potential health hazards.[1][2][3] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning" .[1][2] A comprehensive understanding of these risks is the foundation of a robust safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when working with tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. The following table outlines the minimum required PPE, with explanations for the causality behind each recommendation.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields (ANSI Z87.1 compliant).Protects against accidental splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact, which can lead to irritation.[5][6] Given the absence of specific breakthrough time data for this compound, it is prudent to select gloves with a thickness of at least 0.2mm and to change them immediately if contamination is suspected. For prolonged handling, consider double-gloving.
Body Protection A standard laboratory coat worn over personal clothing.Provides a barrier against incidental spills and contact with contaminated surfaces.
Respiratory Protection Generally not required when handled in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safe handling throughout the lifecycle of the chemical in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C.[1][3][4] The container must be kept tightly sealed to prevent contamination and potential release of the compound.

Handling Procedures

All handling of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate should be conducted in a well-ventilated chemical fume hood to control exposure to dusts.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, do so carefully to minimize the generation of dust. Use a spatula for transfers. If there is a risk of static discharge, take appropriate precautions.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spills

In the event of a small spill:

  • Evacuate and Ventilate: If not already in a fume hood, move to a well-ventilated area.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully sweep up the absorbed material, avoiding the creation of dust. Place the waste in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Exposure

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate, including empty containers and contaminated materials, must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Collect all solid waste in a designated, labeled, and sealed container.

  • Collect all liquid waste containing this compound in a separate, labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Disposal Protocol:

All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[7] This typically involves arranging for a pickup by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow

To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and disposal.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Glasses Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Glasses Doff2->Doff3

PPE Donning and Doffing Sequence.

Waste_Disposal_Workflow Start Waste Generation (Solid or Liquid) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Label Container with Contents and Hazard Information Segregate->Label Store Store in a Secure, Secondary Containment Area Label->Store Arrange Arrange for Pickup by EHS or Licensed Waste Vendor Store->Arrange End Proper Disposal Arrange->End

Chemical Waste Disposal Workflow.

By adhering to these guidelines, researchers can confidently and safely utilize tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate in their vital work, contributing to the advancement of science while prioritizing personal and environmental safety.

References

  • Agilent Technologies. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]

  • Stanford University Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]

  • Starlab Group. Chemical Breakthrough Times – protection with StarGuard® gloves. [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • West Broward Eyecare Associates. Chemical Eye Burns: First Aid Steps That Can Save Your Sight. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.